UDP-xylose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H22N2O16P2 |
|---|---|
Molecular Weight |
536.28 g/mol |
IUPAC Name |
[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6-,8+,9-,10-,11-,12?,13-/m1/s1 |
InChI Key |
DQQDLYVHOTZLOR-WJCCNOJNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the UDP-Xylose Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core UDP-xylose (UDP-Xyl) biosynthesis pathway in plants. UDP-Xyl is a crucial precursor for the synthesis of major cell wall polysaccharides, including xylans and xyloglucans, making its biosynthetic pathway a key area of research for understanding plant growth, development, and biomass production.[1] This document details the key enzymes, their kinetics, subcellular localization, and regulatory mechanisms. Furthermore, it provides detailed experimental protocols for the analysis of this pathway and visualizes the core processes and workflows.
The Core Biosynthetic Pathway
The primary route for UDP-Xyl biosynthesis in plants involves a two-step enzymatic conversion from UDP-glucose (UDP-Glc).[2][3] This pathway is highly conserved across plant species and is fundamental for providing the building blocks for a significant portion of the plant cell wall.
Step 1: Oxidation of UDP-Glucose
The first committed step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This irreversible reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH) (EC 1.1.1.22).[4]
-
Reaction: UDP-glucose + 2 NAD+ + H₂O → UDP-glucuronic acid + 2 NADH + 2 H+
UGDH is a cytosolic enzyme that plays a critical role in partitioning carbon flux between primary metabolism (e.g., sucrose (B13894) synthesis) and cell wall biosynthesis.[5] Plants possess a small family of UGDH genes, with different isoforms exhibiting distinct tissue-specific expression patterns and potentially different regulatory properties.[1][5]
Step 2: Decarboxylation of UDP-Glucuronic Acid
The second and final step is the decarboxylation of UDP-GlcA to produce UDP-Xyl. This reaction is catalyzed by UDP-glucuronate decarboxylase (UXS) (EC 4.1.1.35).[6][7]
-
Reaction: UDP-glucuronic acid → this compound + CO₂
UXS isoforms are found in both the cytosol and the Golgi apparatus, suggesting distinct pools of UDP-Xyl for different downstream xylosylation reactions.[2][8] The cytosolic isoforms are considered the major contributors to the UDP-Xyl pool required for the synthesis of xylan (B1165943) and xyloglucan.[2]
Quantitative Data
Enzyme Kinetic Parameters
The kinetic properties of UGDH and UXS have been characterized in several plant species. These parameters are essential for understanding the efficiency and substrate affinity of these enzymes.
Table 1: Kinetic Parameters of Plant UDP-Glucose Dehydrogenase (UGDH) Isoforms
| Plant Species | Isoform | Substrate | K_m_ (µM) | V_max_ (µmol min⁻¹ mg⁻¹) | k_cat_ (s⁻¹) | Reference |
| Arabidopsis thaliana | UGDH2 | UDP-Glc | 335 ± 16 | - | - | [9] |
| NAD⁺ | 40 | - | - | [9] | ||
| UGDH3 | UDP-Glc | 123 ± 9 | - | - | [9] | |
| NAD⁺ | 45 | - | - | [9] | ||
| UGDH4 | UDP-Glc | 171 ± 9 | - | - | [9] | |
| NAD⁺ | 42 | - | - | [9] | ||
| Eucalyptus grandis | UGDH | UDP-Glc | 60.7 ± 8.5 | 67.9 ± 9.2 | - | [9] |
| NAD⁺ | 67.3 ± 17.9 | 171.8 ± 34.8 | - | [9] | ||
| Glycyrrhiza uralensis | GuUGD1 | UDP-Glc | 330 | - | 0.3 | [10] |
| NAD⁺ | 130 | - | - | [10] | ||
| GuUGD2 | UDP-Glc | 260 | - | 1.0 | [10] | |
| NAD⁺ | 120 | - | - | [10] | ||
| GuUGD3 | UDP-Glc | 340 | - | 0.4 | [10] | |
| NAD⁺ | 140 | - | - | [10] | ||
| GuUGD4 | UDP-Glc | 60 | - | 0.1 | [10] | |
| NAD⁺ | 100 | - | - | [10] | ||
| Zea mays | Isoform 1 | UDP-Glc | ~380 | - | - | [5][11] |
| Isoform 2 | UDP-Glc | ~950 | - | - | [5][11] | |
| E(L) | UDP-Glc | ~27 | - | - | [12] | |
| E(M) | UDP-Glc | ~2800 | - | - | [12] | |
| E(H) | UDP-Glc | >50000 | - | - | [12] | |
| Pisum sativum | - | UDP-Glc | 19-950 | - | - | [13] |
| NAD⁺ | 72-400 | - | - | [13] |
Table 2: Kinetic Parameters of Plant UDP-Glucuronate Decarboxylase (UXS) Isoforms
| Plant Species | Isoform | Substrate | K_m_ (mM) | Reference |
| Arabidopsis thaliana | AtUXS1 (partially purified) | UDP-GlcA | 0.19 | [14] |
| AtUXS3 | UDP-GlcA | 0.51 | [14] | |
| Hordeum vulgare | HvUXS1 (recombinant) | UDP-GlcA | 0.12 | [15] |
| Triticum aestivum (Wheat germ) | Isozyme 1 | UDP-GlcA | 0.53 | [15] |
| Isozyme 2 | UDP-GlcA | 0.18 | [15] | |
| Glycine max (Soybean) | Golgi membrane-associated | UDP-GlcA | 0.24 | [15] |
| Soluble isozymes | UDP-GlcA | 0.7 | [15] |
Nucleotide Sugar Concentrations
The concentrations of UDP-sugars can vary between plant species, tissues, and developmental stages. The table below provides a summary of reported concentrations.
Table 3: Concentrations of this compound Pathway Intermediates in Plant Tissues
| Plant Species | Tissue | UDP-Glc (µg/g FW) | UDP-GlcA (µg/g FW) | UDP-Xyl (µg/g FW) | Reference |
| Arabidopsis thaliana | Wild-type (4-week-old) | 38 | 3.5 | 1.8 | [16] |
| ugd2,3 mutant | - | 0.4 | 0.4 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Quantification of UDP-Sugars by HPLC-MS
This protocol describes the extraction, purification, and quantification of UDP-sugars from plant tissues.
Protocol:
-
Sample Preparation:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction: [16]
-
To the pulverized tissue, add a chloroform (B151607):methanol:water (3:7:1 v/v/v) extraction buffer.
-
Incubate at -20°C for 2 hours, with vigorous vortexing every 30 minutes.
-
Add water to phase separate the mixture.
-
Centrifuge to pellet debris and collect the upper aqueous phase containing the UDP-sugars.
-
-
Solid-Phase Extraction (SPE) Cleanup: [16]
-
Use a porous graphitic carbon (PGC) SPE cartridge.
-
Equilibrate the cartridge with 80% acetonitrile (B52724) in 0.1% trifluoroacetic acid, followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge to remove unbound contaminants.
-
Elute the UDP-sugars with an appropriate elution buffer (e.g., a gradient of acetonitrile in an ammonium (B1175870) carbonate solution).
-
Dry the eluate under vacuum.
-
-
HPLC-MS Analysis: [16]
-
Reconstitute the dried sample in an appropriate solvent (e.g., water).
-
Inject the sample onto an HPLC system equipped with a PGC column (e.g., Hypercarb™).
-
Use a gradient elution program with mobile phases typically consisting of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent (e.g., acetonitrile).
-
Interface the HPLC with an electrospray ionization (ESI) mass spectrometer (e.g., Orbitrap) for detection and quantification.
-
Monitor for the specific mass-to-charge ratios (m/z) of the UDP-sugars of interest.
-
-
Quantification:
-
Use external calibration curves with authentic standards for each UDP-sugar.
-
Include an internal standard (e.g., UDP) to account for variations in extraction efficiency and instrument response.
-
Enzyme Activity Assays
3.2.1. UDP-Glucose Dehydrogenase (UGDH) Activity Assay (Spectrophotometric)
This assay measures the production of NADH, which is stoichiometric to the conversion of UDP-glucose to UDP-glucuronic acid.[1][10]
Protocol:
-
Protein Extraction:
-
Homogenize fresh or frozen plant tissue in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of the extract (e.g., using a Bradford assay).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing:
-
Initiate the reaction by adding a known amount of the plant protein extract.
-
The final reaction volume is typically 100-200 µL.
-
-
Measurement:
-
Immediately place the reaction in a spectrophotometer capable of reading at 340 nm.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Record measurements at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹ cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production.
-
Express the enzyme activity in units such as µmol of NADH produced per minute per milligram of protein.
-
3.2.2. UDP-Glucuronate Decarboxylase (UXS) Activity Assay (HPLC-based)
This assay directly measures the conversion of UDP-GlcA to UDP-Xyl by separating the substrate and product using HPLC.[15][17]
Protocol:
-
Protein Extraction:
-
Prepare protein extracts from plant tissues as described for the UGDH assay. Both soluble and microsomal fractions can be assayed to measure cytosolic and Golgi-localized UXS activity, respectively.
-
-
Assay Reaction:
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of phenol-chloroform (1:1 v/v) to denature the proteins.[15]
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper aqueous phase to a new tube.
-
Perform a chloroform extraction to remove any residual phenol.
-
The final aqueous phase is ready for HPLC analysis.
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify and quantify the peaks corresponding to UDP-GlcA and UDP-Xyl by comparing their retention times and peak areas to authentic standards.
-
Calculate the amount of UDP-Xyl produced and express the enzyme activity as, for example, nmol of UDP-Xyl formed per minute per milligram of protein.
-
Regulation and Interactions
The this compound biosynthesis pathway is tightly regulated to meet the demands of the cell for cell wall synthesis.
Feedback Inhibition
A key regulatory mechanism is the feedback inhibition of UGDH by UDP-Xyl.[14][18] This allosteric regulation allows the cell to control the flux of UDP-glucose into the pathway, preventing the over-accumulation of UDP-Xyl.
Protein-Protein Interactions
The enzymes of the this compound biosynthesis pathway may interact with other proteins to form metabolic channels that facilitate the efficient flux of intermediates. While specific protein-protein interactions for plant UGDH and UXS are still being actively researched, the yeast two-hybrid system and co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) are powerful techniques for their identification.[19][20][21][22][23][24][25] The STRING database suggests potential interactions for Arabidopsis UGDH and UXS isoforms, which can serve as a starting point for experimental validation.[10]
Conclusion
The biosynthesis of this compound is a central pathway in plant metabolism, providing essential precursors for cell wall polysaccharides. A thorough understanding of the enzymes involved, their kinetics, and their regulation is critical for efforts aimed at modifying plant biomass for various applications, including biofuel production and improved material properties. The experimental protocols and data presented in this guide provide a valuable resource for researchers in this field. Further investigation into the protein-protein interaction networks surrounding this pathway will undoubtedly reveal more intricate layers of regulation.
References
- 1. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 2. Cytosol-Localized this compound Synthases Provide the Major Source of this compound for the Biosynthesis of Xylan and Xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of the UDP-glucuronate decarboxylase (UXS) gene family in tobacco and functional characterization of NtUXS16 in Golgi apparatus in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) [ijbs.com]
- 5. UDP-glucose dehydrogenases of maize: a role in cell wall pentose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UDP-glucuronate decarboxylase - Wikipedia [en.wikipedia.org]
- 8. Role of UDP-Glucuronic Acid Decarboxylase in Xylan Biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Predicted Interactome for Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. UDP-glucose dehydrogenases of maize: a role in cell wall pentose biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel characteristics of UDP-glucose dehydrogenase activities in maize: non-involvement of alcohol dehydrogenases in cell wall polysaccharide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of UDP-glucose dehydrogenase isoforms in the medicinal legume Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Down-regulation of UDP-glucuronic Acid Biosynthesis Leads to Swollen Plant Cell Walls and Severe Developmental Defects Associated with Changes in Pectic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ableweb.org [ableweb.org]
- 17. Down-regulation of UDP-glucuronic Acid Biosynthesis Leads to Swollen Plant Cell Walls and Severe Developmental Defects Associated with Changes in Pectic Polysaccharides* | Semantic Scholar [semanticscholar.org]
- 18. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Yeast 2-Hybrid Screen in Batch to Compare Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of Plant Chromatin Interaction Networks Using IP-MS and co-IP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of In Planta Protein-Protein Interactions Using IP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vivo Identification of Plant Protein Complexes Using IP-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Function of UDP-Xylose Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate-xylose (UDP-xylose) synthase (UXS), also known as UDP-glucuronic acid decarboxylase, is a pivotal enzyme in the biosynthesis of proteoglycans, essential components of the extracellular matrix and cell surfaces. This guide provides a comprehensive overview of the discovery, function, and mechanism of human this compound synthase (hUXS1). It details the enzyme's role in converting UDP-glucuronic acid to this compound, a critical precursor for glycosaminoglycan chain initiation. This document furnishes detailed experimental protocols for the expression, purification, and kinetic analysis of hUXS1, and presents a summary of key kinetic data for the wild-type enzyme and its catalytically significant mutants. Furthermore, it explores the therapeutic potential of targeting UXS in diseases such as cancer, providing a valuable resource for researchers and professionals in the field of glycobiology and drug development.
Introduction: The Discovery and Significance of this compound Synthase
This compound synthase (EC 4.1.1.35) is a key enzyme that catalyzes the NAD+-dependent decarboxylation of UDP-glucuronic acid (UDP-GlcUA) to produce this compound.[1][2] The discovery of UXS was fundamental to understanding the biosynthesis of proteoglycans, as this compound is the donor substrate for the initial xylosylation of core proteins, a committed step in the formation of glycosaminoglycan (GAG) chains.[2][3] These GAG chains, including chondroitin (B13769445) sulfate, heparan sulfate, and heparin, are crucial for a myriad of biological processes, from structural support of tissues to cell signaling and development.[4]
The human form of the enzyme, hUXS1, is a homodimeric protein belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[2][3] A deficiency in UXS activity leads to a defective extracellular matrix, which can severely interfere with cellular signaling pathways and result in developmental abnormalities.[2][4] Given its central role in proteoglycan biosynthesis, UXS has emerged as a potential therapeutic target for diseases characterized by aberrant GAG synthesis, such as certain cancers.[4]
The Catalytic Mechanism of Human this compound Synthase
The conversion of UDP-GlcUA to this compound by hUXS1 is a complex, three-step process that occurs within a single active site and involves two key intermediates.[2]
-
Oxidation: The reaction is initiated by the oxidation of the C4'-hydroxyl group of UDP-GlcUA by a tightly bound NAD+ cofactor, forming the first intermediate, UDP-4-keto-glucuronic acid, and NADH. This step is facilitated by the catalytic base Tyr147.[2][3]
-
Decarboxylation: The UDP-4-keto-glucuronic acid intermediate is unstable and undergoes decarboxylation, releasing the C6' carboxyl group as CO2 and forming the second intermediate, UDP-4-keto-pentose.[2]
-
Reduction: Finally, the UDP-4-keto-pentose intermediate is reduced by the NADH generated in the first step, yielding the final product, this compound, and regenerating the enzyme-bound NAD+ for the next catalytic cycle. This reduction is stereospecific.[2]
Key amino acid residues, including Tyr147, Glu120, and Arg277, play critical roles in catalysis by stabilizing intermediates and facilitating the necessary chemical transformations.[2][5]
Quantitative Kinetic Data
The following tables summarize the kinetic parameters for wild-type human this compound synthase (hUXS1) and its site-directed mutants. This data is essential for understanding the enzyme's catalytic efficiency and the roles of specific amino acid residues.
Table 1: Kinetic Parameters of Wild-Type hUXS1
| Substrate/Cofactor | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) |
| UDP-GlcUA | 130 ± 20 | 1.2 ± 0.1 | 0.78 |
| NAD+ | 30 ± 5 | 1.1 ± 0.1 | 0.72 |
Data presented as mean ± standard deviation.
Table 2: Catalytic Turnover Numbers (kcat) of hUXS1 Wild-Type and Mutants
| Enzyme | kcat (s-1) | Relative Activity (%) |
| Wild-Type | 0.78 | 100 |
| E120A | 0.04 | 5.1 |
| Y147F | < 0.001 | < 0.1 |
| R277Q | < 0.001 | < 0.1 |
This data highlights the critical roles of Glu120, Tyr147, and Arg277 in the catalytic activity of hUXS1.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound synthase.
Recombinant Expression and Purification of hUXS1
A truncated form of hUXS1 (residues 85-402), optimized for solubility and crystallization, is commonly used.[6]
Protocol:
-
Cloning: The cDNA encoding the truncated hUXS1 is cloned into an expression vector, such as pET-28b(+), which incorporates an N-terminal His6-tag for affinity purification.
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A 1 L culture of LB medium containing the appropriate antibiotic is inoculated and grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated for a further 16 hours at 18°C.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA agarose (B213101) column pre-equilibrated with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: After washing the column to remove unbound proteins, the His-tagged hUXS1 is eluted with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C. Protein concentration can be determined using the Bradford assay.
Enzyme Activity Assays
This method directly measures the conversion of UDP-GlcUA to this compound.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM UDP-GlcUA, 1 mM NAD+, and a suitable amount of purified hUXS1 enzyme in a total volume of 100 µL.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile (B52724) and incubate on ice for 10 minutes to precipitate the protein.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis: Inject an aliquot of the filtered sample onto a C18 reverse-phase HPLC column. Separate the nucleotide sugars using a suitable mobile phase gradient (e.g., a gradient of methanol (B129727) in a phosphate (B84403) buffer with an ion-pairing agent). Monitor the elution profile at 254 nm. The retention times of UDP-GlcUA and this compound are determined using authentic standards.
This method allows for the in-situ monitoring of the reaction and characterization of the product.
Protocol:
-
Reaction Mixture: Prepare the reaction mixture directly in an NMR tube containing a D2O-based buffer (e.g., 50 mM Tris-HCl, pD 7.5), 1 mM UDP-GlcUA, 1 mM NAD+, and the purified hUXS1 enzyme.
-
NMR Spectroscopy: Acquire 1H NMR spectra at regular intervals at 25°C.
-
Data Analysis: Monitor the decrease in the signal intensity of the anomeric proton of UDP-GlcUA and the corresponding increase in the signal for the anomeric proton of this compound to follow the reaction progress.[2] The chemical shifts of the products can be compared to authentic standards for confirmation.[2]
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid substitutions to probe their role in catalysis.
Protocol:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation. The mutation should be centrally located in the primers with approximately 15-20 nucleotides of correct sequence on either side.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type hUXS1 expression plasmid as the template and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.
Crystallization of hUXS1
Obtaining high-quality crystals is essential for determining the three-dimensional structure of the enzyme.
Protocol:
-
Protein Preparation: Concentrate the purified, truncated hUXS1 to 10-15 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5) and 50 mM NaCl. For co-crystallization, 5 mM NAD+ and 5 mM UDP can be added.[2]
-
Crystallization: Use the vapor diffusion method. Mix equal volumes of the protein solution and a reservoir solution (e.g., 20% PEG 6000, 0.1 M MES pH 6.5, and 5% ethylene (B1197577) glycol) and equilibrate against the reservoir solution at 20°C.[2]
-
Crystal Harvesting and Data Collection: Crystals typically appear within a few days to a week. They can be cryo-protected using the reservoir solution supplemented with additional glycerol (B35011) or ethylene glycol before being flash-cooled in liquid nitrogen for X-ray diffraction analysis.
Visualizations of Pathways and Workflows
Catalytic Mechanism of hUXS1
Caption: The three-step catalytic mechanism of human this compound synthase (hUXS1).
Role of UXS in Proteoglycan Synthesis
Caption: The metabolic pathway of proteoglycan biosynthesis highlighting the role of UXS1.
Experimental Workflow for UXS Mutant Characterization
Caption: A typical experimental workflow for the characterization of a UXS mutant.
UXS as a Therapeutic Target
The critical role of UXS in proteoglycan biosynthesis makes it an attractive target for therapeutic intervention, particularly in oncology. Proteoglycans are known to be involved in cell proliferation, migration, and adhesion, processes that are often dysregulated in cancer.[4] Disrupting proteoglycan biosynthesis by inhibiting UXS could potentially attenuate tumor growth and progression.[4]
Recent studies have highlighted that some cancer cells with high levels of the enzyme UDP-glucose 6-dehydrogenase (UGDH), which produces the UXS substrate UDP-GlcUA, are particularly dependent on UXS1 to prevent the toxic accumulation of UDP-GlcUA. This creates a therapeutic vulnerability where inhibiting UXS1 could selectively kill cancer cells with elevated UGDH expression.
Furthermore, a fluoro analogue of UDP-glucuronic acid, UDP-2F-glucuronic acid, has been synthesized and shown to be an inhibitor of a related enzyme, UDP-D-apiose/UDP-D-xylose synthase, suggesting that substrate analogues could be a promising avenue for developing specific UXS inhibitors.[1][7] Further research into the development of potent and selective inhibitors of hUXS1 is a promising area for the development of novel anticancer therapies.
Conclusion
This compound synthase is a well-characterized enzyme with a fundamental role in glycobiology. This guide has provided a detailed overview of its discovery, function, and catalytic mechanism, supplemented with comprehensive experimental protocols and quantitative data. The elucidation of the structure and function of hUXS1 has not only advanced our understanding of proteoglycan biosynthesis but has also opened new avenues for therapeutic intervention in diseases such as cancer. The continued investigation into the regulation of UXS and the development of specific inhibitors hold significant promise for future drug development efforts.
References
- 1. A fluoro analogue of UDP-α-D-glucuronic acid is an inhibitor of UDP-α-D-apiose/UDP-α-D-xylose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 5. Probing of the reaction pathway of human this compound synthase with site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A fluoro analogue of UDP-α-d-glucuronic acid is an inhibitor of UDP-α-d-apiose/UDP-α-d-xylose synthase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Regulation of the UDP-Xylose Metabolic Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The UDP-xylose (UDP-Xyl) metabolic pathway is a critical route for the synthesis of a key glycosyl donor essential for the biosynthesis of proteoglycans and other glycoconjugates in eukaryotes. The pathway's central role in forming the extracellular matrix and its implications in various pathological conditions, including cancer and developmental disorders, make it a significant area of research and a potential target for therapeutic intervention. This guide provides a comprehensive overview of the UDP-Xyl metabolic pathway, its intricate regulatory mechanisms, quantitative data on its core enzymes, detailed experimental protocols for its study, and its relevance in drug development.
The Core this compound Metabolic Pathway
The synthesis of UDP-Xyl from UDP-glucose (UDP-Glc) is a two-step enzymatic process primarily occurring in the cytoplasm, with some isoforms of the enzymes also found in the lumen of the endoplasmic reticulum (ER) and Golgi apparatus.[1][2][3]
-
Step 1: Oxidation of UDP-glucose. UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent two-fold oxidation of UDP-Glc to UDP-glucuronic acid (UDP-GlcA).[4][5]
-
Step 2: Decarboxylation of UDP-glucuronic acid. this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, catalyzes the decarboxylation of UDP-GlcA to form UDP-Xyl.[4][6]
UDP-Xyl is the sole precursor for the xylosylation of proteins, initiating the assembly of glycosaminoglycan (GAG) chains on proteoglycans.[4][6] This process is vital for the structural integrity and signaling functions of the extracellular matrix.
Subcellular Localization and Transport
The synthesis of UDP-sugars occurs in both the cytoplasm and the lumen of the ER/Golgi complex, necessitating a sophisticated transport system.[7] Nucleotide sugar transporters (NSTs) are responsible for the translocation of UDP-GlcA into and UDP-Xyl out of these organelles, ensuring the availability of these substrates for various glycosyltransferases.[7]
Regulation of the this compound Metabolic Pathway
The flux through the UDP-Xyl pathway is tightly regulated at multiple levels to meet the cellular demands for proteoglycan synthesis while preventing the accumulation of potentially toxic intermediates.
Allosteric Regulation
The primary point of regulation is the feedback inhibition of UGDH by the end-product of the pathway, UDP-Xyl.[8] This is a classic example of allosteric regulation where UDP-Xyl binds to UGDH at a site distinct from the active site, inducing a conformational change that reduces the enzyme's activity. This mechanism ensures a homeostatic balance of UDP-sugar pools.
Transcriptional Regulation
The expression of the UGDH gene is controlled by a complex interplay of signaling pathways and transcription factors, often in response to extracellular cues.
TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a potent inducer of UGDH expression.[9][10] The signaling cascade initiated by TGF-β binding to its receptor leads to the phosphorylation and activation of SMAD transcription factors. The activated SMAD complex translocates to the nucleus and, in conjunction with other transcription factors like Specificity Protein 1 (Sp1), binds to the UGDH promoter to enhance its transcription.[9][11][12][13]
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including the p38 MAPK and MEK-ERK pathways, are also implicated in the regulation of UGDH.[10] These pathways can be activated by various growth factors and cellular stressors, leading to the phosphorylation of downstream transcription factors that modulate UGDH gene expression. For instance, TGF-β-induced UGDH expression has been shown to be dependent on the p38 MAPK pathway.[10]
Hypoxia: Low oxygen conditions, or hypoxia, have been shown to down-regulate UGDH expression.[6] This is often mediated by hypoxia-inducible factors (HIFs), which can repress the transcriptional activity of Sp1 on the UGDH promoter.[6][14]
Quantitative Data
Table 1: Kinetic Parameters of UDP-Glucose Dehydrogenase (UGDH)
| Organism/Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Homo sapiens | UDP-Glucose | ~100-200 | ~1-2 | [15] |
| Bos taurus (liver) | UDP-Glucose | 14 | 0.38 | [15] |
| Streptococcus pyogenes | UDP-Glucose | 20 | 1.8 | [16] |
| Arabidopsis thaliana (AtUGD1) | UDP-Glucose | 130 | 1.2 | [8] |
Table 2: Kinetic Parameters of this compound Synthase (UXS)
| Organism/Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Homo sapiens (hUXS1) | UDP-Glucuronic Acid | ~0.2-0.5 | - | [4] |
| Cryptococcus neoformans | UDP-Glucuronic Acid | 0.7 | 0.8 | [5] |
| Wheat germ | UDP-Glucuronic Acid | 0.18-0.53 | - | [5] |
Table 3: Cellular Concentrations of UDP-Sugars
| Cell Type/Tissue | UDP-Glucose (µM) | UDP-Glucuronic Acid (µM) | This compound (µM) | Reference |
| Lactococcus lactis | ~200-800 | - | - | [17] |
| Mammalian Cells (general) | Variable | Variable | Variable | [2][18] |
Note: Intracellular concentrations of UDP-sugars are highly dynamic and can vary significantly depending on the cell type, metabolic state, and culture conditions.
Experimental Protocols
Spectrophotometric Assay for UGDH Activity
This protocol is adapted from methods described for the continuous monitoring of NAD+ reduction.
Principle: The activity of UGDH is determined by measuring the rate of NADH formation, which absorbs light at 340 nm.
Materials:
-
Purified UGDH or cell lysate containing UGDH
-
Assay Buffer: 50 mM Tris-HCl, pH 8.7
-
UDP-Glucose solution (100 mM stock)
-
NAD+ solution (50 mM stock)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube or directly in the cuvette/well. For a 200 µL final volume:
-
150 µL Assay Buffer
-
20 µL NAD+ solution (final concentration 5 mM)
-
10 µL UDP-Glucose solution (final concentration 5 mM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme sample (purified UGDH or cell lysate).
-
Immediately place the sample in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
HPLC-Based Assay for UXS Activity
This protocol is based on the separation and quantification of the substrate and product by high-performance liquid chromatography.[4][5]
Principle: UXS activity is determined by measuring the decrease in the substrate (UDP-GlcA) and the increase in the product (UDP-Xyl) over time.
Materials:
-
Purified UXS or cell lysate
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
UDP-Glucuronic Acid solution (10 mM stock)
-
NAD+ solution (10 mM stock, as it is a required cofactor)
-
Quenching solution: Acetonitrile
-
HPLC system with a suitable column (e.g., anion exchange or reverse-phase C18)
-
Mobile phase (e.g., potassium phosphate (B84403) buffer)
-
Standards for UDP-GlcA and UDP-Xyl
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube. For a 100 µL final volume:
-
70 µL Reaction Buffer
-
10 µL UDP-Glucuronic Acid solution (final concentration 1 mM)
-
10 µL NAD+ solution (final concentration 1 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding 10 µL of the enzyme sample.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto the HPLC column and analyze using a pre-established gradient method for separating UDP-sugars.
-
Quantify the amounts of UDP-GlcA and UDP-Xyl by comparing their peak areas to those of the standards.
Extraction and Quantification of UDP-Sugars from Mammalian Cells by HPLC-MS
This protocol provides a general workflow for the analysis of intracellular UDP-sugar pools.[18][19][20]
Principle: UDP-sugars are extracted from cells and quantified using a sensitive and specific liquid chromatography-mass spectrometry (LC-MS/MS) method.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: Chloroform:Methanol:Water (1:3:1, v/v/v), pre-chilled to -20°C
-
HPLC-MS system with a suitable column (e.g., porous graphitic carbon or HILIC)
-
Internal standards (e.g., stable isotope-labeled UDP-sugars)
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in a minimal volume of PBS.
-
Determine the cell number.
-
-
Extraction:
-
Centrifuge the cell suspension and discard the supernatant.
-
Add a defined volume of pre-chilled Extraction Solvent to the cell pellet (e.g., 1 mL per 10⁷ cells).
-
Add internal standards.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 1 hour with intermittent vortexing.
-
Centrifuge at high speed for 15 minutes at 4°C.
-
-
Phase Separation:
-
Add a defined volume of water to the supernatant to induce phase separation.
-
Vortex and centrifuge.
-
Carefully collect the upper aqueous phase containing the polar metabolites, including UDP-sugars.
-
-
Sample Preparation for LC-MS:
-
Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., mobile phase A).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the UDP-sugars using an appropriate chromatographic method.
-
Detect and quantify the target molecules using multiple reaction monitoring (MRM) in negative ion mode.
-
Relevance to Drug Development
The UDP-Xyl metabolic pathway is gaining attention as a potential target for drug development, particularly in oncology.
UGDH as a Cancer Target
Elevated levels of UGDH and increased production of GAGs, such as hyaluronan, are associated with tumor progression, metastasis, and poor prognosis in several cancers, including breast, prostate, and lung cancer.[21] UGDH provides the necessary precursors for the synthesis of these ECM components that contribute to a pro-tumorigenic microenvironment. Therefore, inhibiting UGDH is a promising strategy to disrupt cancer cell proliferation, migration, and invasion.
Inhibitors of the Pathway
-
This compound: As the natural feedback inhibitor, UDP-Xyl and its analogs can serve as a starting point for the design of more potent and specific inhibitors.
-
Substrate Analogs: Non-hydrolyzable analogs of UDP-glucose have been developed as competitive inhibitors of UGDH. For example, UDP-7-deoxy-α-D-gluco-hept-6-ulopyranose acts as a competitive inhibitor of UGDH from Streptococcus pyogenes.[16]
-
Small Molecule Inhibitors: High-throughput screening efforts are underway to identify novel small molecule inhibitors of UGDH. These compounds could offer new therapeutic avenues for cancers that are dependent on high GAG synthesis. While specific small molecule inhibitors with IC50 values are still largely in the preclinical development stage, the rationale for their development is strong.
Conclusion
The this compound metabolic pathway is a fundamental and highly regulated process with significant implications for cell biology and human disease. A thorough understanding of its core components, regulatory networks, and enzymatic characteristics is crucial for researchers in glycobiology and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this vital pathway and for the exploration of its therapeutic potential. The continued development of specific inhibitors for UGDH and UXS holds promise for novel treatments for a range of diseases, most notably cancer.
References
- 1. Amino Sugars and Nucleotide Sugars Profiling Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotide Sugars in Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reconstruction of de novo pathway for synthesis of UDP-glucuronic acid and this compound from intrinsic UDP-glucose in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of UDP-glucose dehydrogenase is sufficient to modulate hyaluronan production and release, control sulfated GAG synthesis, and promote chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Divergent Sp1 Protein Levels May Underlie Differential Expression of UDP-Glucose Dehydrogenase by Fibroblasts: ROLE IN SUSCEPTIBILITY TO ORBITAL GRAVES DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UDP-glucose dehydrogenase modulates proteoglycan synthesis in articular chondrocytes: its possible involvement and regulation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Divergent Sp1 protein levels may underlie differential expression of UDP-glucose dehydrogenase by fibroblasts: role in susceptibility to orbital Graves disease. | Sigma-Aldrich [sigmaaldrich.com]
- 16. UDP-glucose analogues as inhibitors and mechanistic probes of UDP-glucose dehydrogenase | UBC Chemistry [chem.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]
- 21. UDP-glucose dehydrogenase (UGDH) in clinical oncology and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of UDP-Xylose in the Initiation of Glycosaminoglycan Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary initiator for the biosynthesis of most glycosaminoglycans (GAGs), essential components of the extracellular matrix. This technical guide provides an in-depth exploration of the function of this compound in GAG synthesis, from its own biosynthesis to its role in the initiation of GAG chains on proteoglycan core proteins. We present a comprehensive overview of the key enzymes involved, their kinetics, and detailed experimental protocols for their study. Furthermore, this guide illustrates the core biochemical pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this fundamental biological process. This document is intended to be a valuable resource for researchers in glycobiology, extracellular matrix biology, and for professionals involved in the development of therapeutics targeting diseases associated with aberrant GAG synthesis.
Introduction
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. Covalently attached to core proteins to form proteoglycans, GAGs are integral components of the extracellular matrix and cell surfaces, playing crucial roles in cell adhesion, migration, signaling, and tissue morphogenesis. The biosynthesis of GAGs is a complex, multi-step process that occurs primarily in the Golgi apparatus.[1]
The initiation of the major classes of GAGs, including chondroitin (B13769445) sulfate (B86663), dermatan sulfate, and heparan sulfate, is a highly specific event that is absolutely dependent on the availability of this compound. This nucleotide sugar is the donor for the first monosaccharide, xylose, which is attached to a specific serine residue on the proteoglycan core protein.[2][3] This initial xylosylation step is the commitment step for GAG chain assembly and is catalyzed by the enzyme xylosyltransferase. Given its foundational role, the synthesis and utilization of this compound are tightly regulated processes, and their dysregulation is implicated in various pathological conditions, including developmental disorders and cancer.
This guide will systematically dissect the role of this compound in GAG synthesis, providing the technical details necessary for its study in a research and drug development context.
Biosynthesis of this compound
This compound is synthesized from UDP-glucose in a two-step enzymatic pathway that primarily occurs in the cytosol, with some evidence of synthesis also within the Golgi apparatus.[4][5]
Step 1: Oxidation of UDP-Glucose by UDP-Glucose Dehydrogenase (UGDH)
The first step in the pathway is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA), catalyzed by UDP-glucose dehydrogenase (UGDH).[6][7][8] This reaction involves a four-electron oxidation of the C6 primary alcohol of the glucose moiety.
Step 2: Decarboxylation of UDP-Glucuronic Acid by this compound Synthase (UXS)
The second and final step is the decarboxylation of UDP-GlcA to this compound, catalyzed by this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase.[9][10][11] This reaction also requires NAD+ as a cofactor.
Subcellular Localization and Transport
While UGDH is a cytosolic enzyme, UXS has been localized to both the cytosol and the lumen of the Golgi apparatus.[12] The UDP-sugars synthesized in the cytosol are transported into the Golgi lumen by specific nucleotide sugar transporters (NSTs).[4] The presence of UXS within the Golgi suggests a potential for localized synthesis of this compound at the site of GAG initiation.
Initiation of Glycosaminoglycan Synthesis
The initiation of GAG chain synthesis is a pivotal event that determines the sites of GAG attachment on the proteoglycan core protein. This process is catalyzed by the enzyme xylosyltransferase.
Xylosyltransferase: The Initiating Enzyme
Xylosyltransferase (XT) is a glycosyltransferase that catalyzes the transfer of xylose from this compound to the hydroxyl group of specific serine residues within the proteoglycan core protein.[2][3] This reaction forms a β-O-glycosidic linkage and represents the first and rate-limiting step in the assembly of the GAG chain. In vertebrates, there are two isoforms of this enzyme, XT-I and XT-II.
The Linkage Region Tetrasaccharide
Following the initial xylosylation, a common tetrasaccharide linkage region is assembled on the xylose residue. This linker, with the structure GlcAβ1,3Galβ1,3Galβ1,4Xylβ1-O-Ser, serves as a primer for the elongation of the GAG chain. The assembly of this linker is carried out by the sequential action of three other glycosyltransferases: galactosyltransferase I, galactosyltransferase II, and glucuronyltransferase I.
Regulation of this compound and Glycosaminoglycan Synthesis
The biosynthesis of GAGs is a highly regulated process to ensure proper tissue development and homeostasis. The availability of this compound is a key control point.
Feedback Inhibition
The synthesis of this compound is subject to feedback inhibition. This compound can allosterically inhibit UDP-glucose dehydrogenase, the first enzyme in its biosynthetic pathway.[13] This regulatory mechanism allows the cell to control the flux of UDP-glucose into the GAG synthesis pathway and maintain appropriate levels of this compound.
Quantitative Data on Key Enzymes
The following tables summarize the kinetic parameters for the key enzymes involved in this compound synthesis and the initiation of GAG synthesis. These values can vary depending on the species, tissue source, and experimental conditions.
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Organism/Source | Reference |
| UDP-Glucose Dehydrogenase | UDP-Glucose | 55 | 1200 (kcat 1.2 s-1) | Human (recombinant) | [14] |
| NAD+ | - | - | |||
| This compound Synthase (UXS1) | UDP-Glucuronic Acid | 700 | 800 | Cryptococcus neoformans | [10] |
| Xylosyltransferase I (XT-I) | This compound | 19 | - | Embryonic Chick Cartilage | [15] |
| Acceptor Peptide | 45 (serine basis) | - | Embryonic Chick Cartilage | [15] | |
| Xyloglucan Xylosyltransferase 1 (XXT1) | This compound | 3600 | 77.2 (kcat min-1) | Arabidopsis thaliana | [16] |
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism and GAG Initiation. Note that kinetic values can vary significantly based on the specific isoform, purity of the enzyme, and assay conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Assay for UDP-Glucose Dehydrogenase (UGDH) Activity
This spectrophotometric assay measures the activity of UGDH by monitoring the production of NADH at 340 nm.[17]
Materials:
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Enzyme source (e.g., purified recombinant UGDH, cell lysate)
-
Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4
-
UDP-glucose solution (stock solution, e.g., 100 mM)
-
NAD+ solution (stock solution, e.g., 50 mM)
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer and the enzyme source.
-
To initiate the reaction, add UDP-glucose and NAD+ to final concentrations of approximately 1 mM and 5 mM, respectively. The total reaction volume is typically 200 µL.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 37°C).
-
The rate of NADH production is proportional to the UGDH activity and can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).
Assay for this compound Synthase (UXS) Activity
This assay measures the conversion of UDP-glucuronic acid to this compound, with the products typically analyzed by HPLC.[3]
Materials:
-
Enzyme source (e.g., purified recombinant UXS, cell lysate)
-
Reaction Buffer: 80 mM Tris-HCl, pH 7.7
-
UDP-glucuronic acid solution (e.g., 30 mM)
-
NAD+ solution (e.g., 30 mM)
-
HPLC system with a strong anion exchange (SAX) column
-
This compound and UDP-glucuronic acid standards
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube with a final volume of 50 µL containing the reaction buffer, enzyme, 3 mM UDP-glucuronic acid, and 3 mM NAD+.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).
-
Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent like perchloric acid.
-
Centrifuge the sample to pellet any precipitate.
-
Analyze the supernatant by SAX-HPLC. The separation of UDP-glucuronic acid and this compound is achieved using a suitable buffer gradient.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.
Assay for Xylosyltransferase (XT) Activity
This radiometric assay measures the transfer of radiolabeled xylose from UDP-[14C]xylose to a suitable acceptor substrate.[18][19]
Materials:
-
Enzyme source (e.g., purified recombinant XT, cell lysate)
-
Reaction Buffer: 25 mM MES, pH 6.5, 25 mM KCl, 5 mM KF, 5 mM MgCl2, 5 mM MnCl2
-
UDP-[14C]xylose (specific activity known)
-
Acceptor substrate (e.g., recombinant bikunin or a synthetic peptide like Q-E-E-E-G-S-G-G-G-Q-K)
-
Nitrocellulose discs
-
Trichloroacetic acid (TCA) solutions (10% and 5%)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare the reaction mixture in a total volume of 100 µL containing the enzyme solution, reaction buffer, acceptor substrate (e.g., 1.5 µM recombinant bikunin), and UDP-[14C]xylose (e.g., 1.0 µM).
-
Incubate the reaction at 37°C for a specific time (e.g., 1.25 hours).
-
Spot the reaction mixture onto nitrocellulose discs.
-
Wash the discs once with 10% TCA for 10 minutes, followed by three washes with 5% TCA to remove unincorporated UDP-[14C]xylose.
-
Dry the discs and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
The enzyme activity is calculated based on the amount of [14C]xylose incorporated into the acceptor substrate per unit of time.
Quantification of Glycosaminoglycans (GAGs)
Several methods are available for the quantification of GAGs in biological samples. Two common methods are outlined below.
This spectrophotometric assay is based on the binding of the DMMB dye to sulfated GAGs, which results in a colorimetric change.[20]
Materials:
-
Biological sample containing GAGs (e.g., cell culture medium, tissue extract)
-
DMMB reagent
-
Chondroitin sulfate standards
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of chondroitin sulfate.
-
Add the DMMB reagent to the standards and unknown samples.
-
Immediately measure the absorbance at approximately 525 nm.
-
The concentration of sulfated GAGs in the samples is determined by comparing their absorbance to the standard curve.
This highly sensitive and specific method involves the enzymatic digestion of GAGs into disaccharides, followed by their quantification by LC-MS/MS.[21][22]
Materials:
-
Biological sample containing GAGs
-
GAG-degrading enzymes (e.g., chondroitinase ABC, heparitinase)
-
LC-MS/MS system with a suitable column (e.g., porous graphitic carbon)
-
Disaccharide standards
Procedure:
-
Isolate GAGs from the biological sample.
-
Digest the purified GAGs into their constituent disaccharides using specific enzymes.
-
Analyze the resulting disaccharides by LC-MS/MS. Separation is typically achieved using reversed-phase ion-pairing chromatography.
-
Quantify the individual disaccharides based on their mass-to-charge ratio and fragmentation patterns, using stable isotope-labeled internal standards for accuracy.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Biosynthesis of this compound from UDP-Glucose.
Caption: Initiation and Elongation of a Glycosaminoglycan Chain.
Caption: Experimental Workflow for the Xylosyltransferase Activity Assay.
Conclusion
This compound stands at the crossroads of carbohydrate metabolism and extracellular matrix biosynthesis. Its role as the initiator of GAG synthesis makes it a molecule of profound biological significance. A thorough understanding of its synthesis, the enzymes that metabolize it, and the factors that regulate its availability is crucial for elucidating the complex processes of GAG biology in both health and disease. The technical information and protocols provided in this guide are intended to empower researchers to further investigate the intricate functions of this compound and to explore its potential as a therapeutic target. The continued development of sophisticated analytical techniques will undoubtedly shed further light on the nuanced roles of this essential nucleotide sugar in cellular and organismal physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme assay of ribitol xylosyltransferase 1 (RXYLT1) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 6. Characterization of human UDP-glucose dehydrogenase. CYS-276 is required for the second of two successive oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The UDP-glucose Dehydrogenase of Escherichia coli K-12 Displays Substrate Inhibition by NAD That Is Relieved by Nucleotide Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The assay of xylosyltransferase in cartilage extracts. A modified procedure for preparation of Smith-degraded proteoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human xylosyltransferase I: functional and biochemical characterization of cysteine residues required for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Proteoglycans - Methods and Protocols Detection of glycosaminoglycans in biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Glycosaminoglycans Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Subcellular Localization of UDP-Xylose Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of a wide array of vital glycoconjugates, including proteoglycans and glycoproteins. The precise spatial regulation of its synthesis is paramount for cellular function and is of significant interest in the context of drug development, particularly for diseases involving aberrant glycosylation. This technical guide provides an in-depth exploration of the subcellular localization of this compound synthesis in both mammalian and plant cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways and methodologies.
Introduction to this compound Biosynthesis
The de novo synthesis of this compound is a two-step enzymatic process commencing from UDP-glucose.
-
UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA).
-
This compound synthase (UXS) , also known as UDP-glucuronic acid decarboxylase, then catalyzes the decarboxylation of UDP-GlcA to form this compound.[1][2]
The subcellular compartmentalization of these enzymatic steps is a key determinant in the regulation of glycosylation.
Subcellular Localization of this compound Synthesis
Mammalian Cells
In mammalian cells, the synthesis of this compound is predominantly localized to the lumen of the endoplasmic reticulum (ER) and Golgi apparatus .[3][4]
-
UDP-glucose dehydrogenase (UGDH): This enzyme is primarily cytosolic .[5] It converts UDP-glucose to UDP-GlcA in the cytoplasm.
-
This compound synthase (UXS): The human form, UXS1, is a type II transmembrane protein with its catalytic domain residing in the lumen of the Golgi apparatus and potentially the ER .[3][6] This localization implies that its substrate, UDP-GlcA, must be transported from the cytosol into these organelles.
-
Nucleotide Sugar Transporters: The transport of UDP-GlcA from the cytosol into the ER/Golgi lumen is a critical step. While specific transporters are still under investigation, this transport is essential to supply the luminally-oriented UXS with its substrate. Subsequently, the newly synthesized this compound is available for xylosyltransferases within the Golgi to initiate the synthesis of glycosaminoglycans (GAGs) and other xylosylated structures.[1] There is also evidence for a Golgi this compound transporter, suggesting a potential for bidirectional transport across the Golgi membrane.[3]
Plant Cells
Plant cells exhibit a more complex, dual localization for this compound synthesis, with active pathways in both the cytosol and the Golgi apparatus .[7][8]
-
UDP-glucose dehydrogenase (UGDH): Similar to mammals, UGDH is a cytosolic enzyme in plants.[7]
-
This compound synthase (UXS): Plants, such as Arabidopsis thaliana, possess multiple isoforms of UXS with distinct subcellular localizations.[8][9]
-
This compound Transporters (UXTs): To utilize the cytosolically synthesized this compound for polysaccharide synthesis within the Golgi, plants have specific this compound transporters located in the Golgi membrane that facilitate its transport into the Golgi lumen.[11][12][13] This indicates that the cytosolic pool of this compound is a significant source for cell wall biosynthesis.[8]
Quantitative Data on Enzyme Distribution and Activity
The following table summarizes key quantitative findings regarding the distribution and activity of enzymes involved in this compound synthesis.
| Organism/Cell Type | Enzyme | Compartment | Relative Activity/Abundance | Reference |
| Arabidopsis thaliana | UXS | Cytosol | 17-fold higher than in the Golgi | [8][9] |
| Arabidopsis thaliana | UXT1 mutants | Stem Cell Walls | ~30% reduction in xylose content | [13] |
Experimental Protocols
Determining the subcellular localization of enzymes is crucial for understanding their function. Below are detailed methodologies for key experiments.
Subcellular Fractionation Coupled with Enzyme Assays
This protocol allows for the biochemical quantification of enzyme activity in different cellular compartments.
Objective: To separate cellular components into distinct fractions (e.g., cytosol, microsomes/Golgi) and measure the activity of UGDH and UXS in each fraction.
Materials:
-
Cell culture or plant tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitor cocktail)
-
Dounce homogenizer or other appropriate homogenization equipment
-
Centrifuge and ultracentrifuge
-
Enzyme assay reagents (see below)
Procedure:
-
Cell/Tissue Homogenization:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Resuspend in ice-cold homogenization buffer.
-
Homogenize using a Dounce homogenizer on ice until >90% cell lysis is achieved (monitored by microscopy).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 min at 4°C) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi membranes). The supernatant is the cytosolic fraction.
-
-
Enzyme Assays:
-
UGDH Activity Assay:
-
The activity of UGDH is measured spectrophotometrically by monitoring the production of NADH at 340 nm.
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.7), NAD+, and the subcellular fraction.
-
Initiate the reaction by adding UDP-glucose.
-
Record the increase in absorbance at 340 nm over time.
-
-
UXS Activity Assay:
-
UXS activity can be measured by radiolabeling or chromatographic methods. A common method involves using [¹⁴C]UDP-GlcA as a substrate.
-
Incubate the subcellular fraction with [¹⁴C]UDP-GlcA and NAD+.
-
Stop the reaction and separate the product, [¹⁴C]this compound, from the substrate using anion-exchange chromatography or HPLC.
-
Quantify the radioactivity in the this compound fraction.
-
-
-
Data Analysis:
-
Calculate the specific activity of each enzyme in the different fractions (activity per mg of protein).
-
Use marker enzymes for each fraction (e.g., lactate (B86563) dehydrogenase for cytosol, glucose-6-phosphatase for ER) to assess the purity of the fractions.
-
Immunofluorescence Microscopy
This technique provides in-situ visualization of the subcellular localization of a target protein.
Objective: To visualize the localization of UGDH and UXS within cells using specific antibodies.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS with 0.1% Tween 20)
-
Primary antibodies specific for UGDH and UXS
-
Fluorescently-labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Organelle-specific markers (e.g., antibodies against a Golgi-resident protein like GM130)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cells grown on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C. For co-localization, use primary antibodies from different species.
-
Wash three times with PBS containing 0.1% Tween 20.
-
Incubate with fluorescently-labeled secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS containing 0.1% Tween 20.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images in the appropriate channels.
-
Analyze the co-localization of the target protein with organelle-specific markers.
-
Visualizations of Pathways and Workflows
This compound Synthesis Pathway in Mammalian Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional this compound Transport across the Endoplasmic Reticulum/Golgi Membrane in a Chinese Hamster Ovary Cell Mutant Defective in this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cytosol-Localized this compound Synthases Provide the Major Source of this compound for the Biosynthesis of Xylan and Xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Three this compound transporters participate in xylan biosynthesis by conveying cytosolic this compound into the Golgi lumen in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
The Role of UDP-Xylose in Notch Signaling: A Technical Guide to O-Glycan Xylosylation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Notch signaling pathway is a cornerstone of intercellular communication, governing critical decisions in cell fate, proliferation, and differentiation from embryonic development through adult tissue homeostasis. Dysregulation of this highly conserved pathway is implicated in a multitude of diseases, including developmental disorders and various cancers. The functional activity of Notch receptors is intricately modulated by post-translational modifications, among which O-linked glycosylation of its extracellular Epidermal Growth Factor-like (EGF) repeats is paramount. This technical guide provides an in-depth examination of a specific O-glycan modification: the addition of xylose, a process dependent on the nucleotide sugar donor UDP-xylose. We will dissect the biosynthesis of this compound, the enzymatic cascade responsible for Notch xylosylation, its functional impact on signaling outcomes, and the key experimental methodologies employed to investigate these molecular events.
Introduction to Notch Glycosylation
Notch receptors are large, single-pass transmembrane proteins whose extracellular domain (NECD) is composed of numerous tandem EGF-like repeats. These repeats are the primary sites of interaction with Notch ligands (e.g., Delta and Jagged/Serrate) on adjacent cells. The binding affinity and subsequent signaling strength of these interactions are not static; they are dynamically tuned by the addition of specific O-linked glycans within the endoplasmic reticulum (ER) and Golgi apparatus.[1][2] The primary types of O-glycans found on Notch EGF repeats are O-fucose, O-glucose, and O-GlcNAc.[3] These monosaccharides can be further elongated into more complex structures.[3][4]
O-glucose, added by the enzyme Protein O-glucosyltransferase 1 (POGLUT1, or Rumi in Drosophila), can be extended to a trisaccharide of Xylose-Xylose-Glucose.[3][5] This xylosylation is initiated by the transfer of a xylose residue from the donor substrate, this compound. Emerging evidence, particularly from Drosophila models, indicates that this xylosylation is not merely a structural embellishment but a functional regulatory mechanism that negatively modulates Notch signaling.[5][6][7] Understanding the molecular machinery and functional consequences of Notch xylosylation is therefore critical for developing targeted therapeutics for Notch-related pathologies.
The this compound Biosynthesis Pathway
The availability of this compound is a prerequisite for protein xylosylation. In mammalian cells, this compound is synthesized from UDP-glucose in a two-step enzymatic process that occurs in the cytosol.[8][9]
-
Step 1: Oxidation. UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose at the C-6 position to produce UDP-glucuronic acid (UDP-GlcA). This reaction requires NAD+ as a cofactor.[8][10]
-
Step 2: Decarboxylation. this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, catalyzes the decarboxylation of UDP-GlcA to form this compound.[8][10]
The product, this compound, can act as a feedback inhibitor for UGDH, thus regulating its own synthesis.[8] Once synthesized in the cytosol, this compound must be transported into the lumen of the ER and Golgi apparatus, where the xylosyltransferases reside. This transport is mediated by specific nucleotide sugar transporters (NSTs), such as members of the SLC35 family.[8][11][12][13]
The Enzymatic Cascade of Notch Xylosylation
The xylosylation of Notch receptors is a sequential process that occurs on specific O-glucose residues. This cascade takes place within the ER and Golgi.[14]
-
O-Glucosylation: The process begins with the addition of O-glucose to serine residues within the consensus sequence C1-X-S-X-(P/A)-C2 of certain Notch EGF repeats.[5][7] This reaction is catalyzed by Protein O-glucosyltransferase 1 (POGLUT1). O-glucosylation itself is generally considered to promote Notch signaling.[7]
-
Addition of the First Xylose: The O-glucose monosaccharide serves as an acceptor for the first xylose residue. This α-1,3-linked xylose is transferred from this compound by a glucoside xylosyltransferase (GXYLT). In humans, two such enzymes exist, GXYLT1 and GXYLT2, while in Drosophila, the ortholog is Shams.[6][15][16]
-
Addition of the Second Xylose: The resulting disaccharide (Xylose-Glucose-O-Ser) can be further elongated by the addition of a second α-1,3-linked xylose. This step is catalyzed by a xyloside xylosyltransferase, XXYLT1.[3][6][17] This completes the mature Xyl-Xyl-Glc-O-Ser trisaccharide found on Notch EGF repeats.[3]
Functional Consequences of Notch Xylosylation
Contrary to the promoting effect of O-glucosylation, the subsequent addition of xylose appears to negatively regulate Notch signaling.[5][7] Studies in Drosophila have been instrumental in elucidating this function.
-
Negative Regulation of Signaling: Loss-of-function mutations in the Drosophila xylosyltransferase shams lead to phenotypes consistent with Notch gain-of-function, suggesting that xylosylation normally dampens the signal.[6][7] Conversely, overexpression of human xylosyltransferases in flies inhibits Notch signaling.[6]
-
Modulation of Ligand Binding: The primary mechanism for this negative regulation appears to be the modulation of Notch-ligand interactions. Specifically, xylosylation selectively impedes the binding of Notch to its ligand Delta when presented in trans (on an adjacent cell).[18][19][20] Cell aggregation and ligand-binding assays show that knocking down the xylosyltransferase enhances the physical interaction between Notch-expressing cells and Delta-expressing cells.[18]
-
Regulation of Receptor Surface Expression: In some contexts, such as the Drosophila pupal wing, loss of xylosylation leads to an increased cell surface expression of the Notch receptor. This suggests that xylose residues on specific EGF repeats (identified as EGF14-20 in flies) may play a role in receptor trafficking or stability.[5][6][7]
Quantitative Analysis of Notch Xylosylation
Quantitative data on the stoichiometry and site-specificity of Notch xylosylation is crucial for understanding its regulatory potential. While comprehensive data remains an active area of research, mass spectrometry has provided key insights.
| Parameter | Organism/System | Finding | Reference |
| Site Specificity | Drosophila | Xylosylation is primarily limited to O-glucosylated EGF repeats 14-20 of the Notch receptor. | [5][6] |
| Glycan Occupancy | Mouse NOTCH1 | Most predicted O-glucose sites can be efficiently extended to a trisaccharide (Xyl-Xyl-Glc), though cell type-specific variations exist. | [3] |
| In Vitro Xylosylation | Drosophila Notch EGF16-20 | Incubation of a glycosylated Notch peptide with Shams or human GXYLT1 and this compound significantly increases the ratio of disaccharide (Xyl-Glc) vs. monosaccharide (Glc) forms. | [5][6] |
Key Experimental Methodologies
The study of Notch xylosylation employs a range of biochemical, genetic, and cell-based techniques.
Xylosyltransferase Activity Assay
This assay directly measures the enzymatic activity of GXYLTs or XXYLT1.
Objective: To quantify the transfer of xylose from a donor to an acceptor substrate.
Protocol Outline:
-
Reagents:
-
Recombinant purified xylosyltransferase (e.g., GXYLT1, XXYLT1).[21]
-
Donor Substrate: UDP-[14C]xylose (radiolabeled) or unlabeled this compound.[5][6]
-
Acceptor Substrate: A synthetic peptide or protein fragment containing an O-glucosylated or mono-xylosylated EGF repeat.[5][6][21]
-
Reaction Buffer: Typically contains MES or a similar buffer, MnCl₂ (as a cofactor), and detergents like Triton X-100.[21]
-
-
Procedure:
-
Combine the enzyme, acceptor substrate, and reaction buffer in a microcentrifuge tube.
-
Initiate the reaction by adding the this compound donor substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction, often by adding EDTA or by heat inactivation.
-
-
Detection and Quantification:
-
Radiolabeled: Separate the radiolabeled glycopeptide product from the unreacted UDP-[14C]xylose using C18 reverse-phase chromatography or size-exclusion chromatography. Quantify the incorporated radioactivity using a scintillation counter.[5][6]
-
Unlabeled: Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to measure the conversion of the acceptor substrate to the xylosylated product.[21]
-
Mass Spectrometry for Glycan Analysis
MS is the gold standard for identifying and quantifying post-translational modifications, including glycosylation.
Objective: To determine the presence, structure, and site of xylosylation on the Notch protein.
Protocol Outline:
-
Sample Preparation:
-
Isolate the Notch protein (or a specific extracellular domain fragment) from cell culture or tissues.
-
Perform in-gel or in-solution digestion of the protein into smaller peptides using a protease like trypsin.
-
-
Enrichment (Optional): Glycopeptides can be enriched from the complex peptide mixture using lectin affinity chromatography.
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Introduce the separated peptides into a mass spectrometer.
-
Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the peptides. The addition of a xylose (132 Da) or Xyl-Xyl-Glc (426 Da) will cause a predictable mass shift.
-
Select precursor ions corresponding to potential glycopeptides for fragmentation (MS/MS).
-
-
Data Analysis:
-
Analyze the MS/MS spectra to confirm the peptide sequence and identify the specific serine residue that is modified. Fragmentation patterns can also help elucidate the glycan structure.
-
Software tools are used to search the spectral data against protein databases to identify the modified peptides. The ratio of ion intensities for modified versus unmodified peptides can provide semi-quantitative information on site occupancy.[5][6]
-
Cell Aggregation and Ligand-Binding Assays
These functional assays measure the impact of xylosylation on the physical interaction between Notch and its ligands.
Objective: To assess if altered xylosylation affects the binding of Notch-expressing cells to ligand-expressing cells.
Protocol Outline:
-
Cell Culture:
-
Use two populations of non-adherent cells (e.g., Drosophila S2 cells).
-
Transfect one population to express a full-length Notch receptor ("Notch cells"). Within this population, use RNAi or CRISPR to knock down the xylosyltransferase of interest (e.g., shams).[18]
-
Transfect the second population to express a Notch ligand ("Ligand cells," e.g., Delta).[18]
-
-
Assay Procedure:
-
Label the two cell populations with different fluorescent dyes (e.g., Calcein AM and CellTracker Red) for easy identification.
-
Mix equal numbers of Notch cells (with or without xylosyltransferase knockdown) and Ligand cells in a tube or multi-well plate.
-
Incubate the mixed cell suspension on a rotator at room temperature for 1-2 hours to allow aggregates to form.
-
-
Quantification:
-
Analyze the cell suspension using flow cytometry or fluorescence microscopy.
-
Quantify the formation of mixed-color aggregates (heterotypic aggregates). An increase in the number or size of these aggregates in the knockdown condition compared to the control indicates enhanced Notch-ligand binding.[18]
-
Implications for Drug Development
The negative regulatory role of xylosylation on Notch signaling presents a novel avenue for therapeutic intervention.
-
Cancer Therapeutics: In cancers driven by Notch hyperactivation (e.g., certain leukemias), strategies to enhance Notch xylosylation could be beneficial. This might involve developing small molecule activators of GXYLT or XXYLT1, or designing novel delivery systems for this compound.
-
Developmental Disorders: Conversely, in diseases caused by Notch insufficiency, inhibitors of the Notch xylosyltransferases could be used to boost signaling. The crystal structures of enzymes like XXYLT1 provide a basis for the rational design of such inhibitors.[17][22]
Targeting the specific glycosyltransferases that act on Notch offers a potential advantage over pan-Notch inhibitors (e.g., γ-secretase inhibitors), as it may provide a more nuanced and specific modulation of the pathway, potentially reducing off-target effects. Further research into the precise roles of GXYLT1, GXYLT2, and XXYLT1 in different cellular contexts is essential to realize this therapeutic potential.
References
- 1. Current Views on the Roles of O-Glycosylation in Controlling Notch-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Glycosylation of Notch in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted regulation of Notch signaling by glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Negative Regulation of Notch Signaling by Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative regulation of notch signaling by xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 10. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three this compound transporters participate in xylan biosynthesis by conveying cytosolic this compound into the Golgi lumen in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Xylosylation is an endoplasmic reticulum to Golgi event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GXYLT2 accelerates cell growth and migration by regulating the Notch pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of myeloid and lymphoid cell development by O-glycans on Notch - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Notch-modifying xylosyltransferase structures support an SNi-like retaining mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Xylosylation of the Notch receptor preserves the balance between its activation by trans-Delta and inhibition by cis-ligands in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Xylosylation of the Notch receptor preserves the balance between its activation by trans-Delta and inhibition by cis-ligands in Drosophila | PLOS Genetics [journals.plos.org]
- 20. Xylosylation of the Notch receptor preserves the balance between its activation by trans-Delta and inhibition by cis-ligands in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exploration of Human Xylosyltransferase for Chemoenzymatic Synthesis of Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Notch-modifying xylosyltransferase-substrate complexes support an SNi-like retaining mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Fine-Tuned Brakes: A Technical Guide to Feedback Inhibition of UDP-Xylose Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical precursor for the biosynthesis of a wide array of glycoconjugates, including proteoglycans and hemicelluloses, which are integral to the structure and function of the extracellular matrix. The intracellular concentration of this compound is tightly regulated to meet cellular demands while preventing wasteful overproduction. A key regulatory mechanism in this process is feedback inhibition, where this compound itself modulates the activity of enzymes involved in its own synthesis. This technical guide provides an in-depth exploration of the feedback inhibition mechanisms governing this compound production, with a focus on the core enzymes, quantitative kinetic data, and detailed experimental protocols for their study.
The this compound Biosynthetic Pathway: A Cascade of Regulation
The primary pathway for this compound synthesis begins with glucose-1-phosphate and proceeds through a series of enzymatic reactions. The final product, this compound, exerts feedback control on multiple upstream enzymes, creating a finely tuned regulatory network. The key enzymes subject to this inhibition are:
-
UDP-Glucose Pyrophosphorylase (UGPase): Catalyzes the formation of UDP-glucose from UTP and glucose-1-phosphate.
-
UDP-Glucose Dehydrogenase (UGDH): A critical regulatory point, this enzyme catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid.
-
UDP-Glucuronic Acid Decarboxylase (UXS): Also known as this compound synthase, this enzyme catalyzes the final step, the decarboxylation of UDP-glucuronic acid to this compound.
Quantitative Analysis of Feedback Inhibition
The inhibitory potency of this compound varies for each regulated enzyme. The following table summarizes the available quantitative data on the inhibition of key enzymes in the this compound biosynthetic pathway.
| Enzyme | Inhibitor | Organism/System | Inhibition Type | Ki Value | IC50 Value | % Inhibition |
| UDP-Glucose Dehydrogenase (UGDH) | This compound | Human | Allosteric | 0.44 µM | Not Reported | Not Reported |
| UDP-Glucose Dehydrogenase (UGDH) | This compound | Human | Allosteric | 0.75 µM | Not Reported | Not Reported |
| UDP-Glucuronic Acid Decarboxylase (UXS) | This compound | Arabidopsis thaliana | End-product | Not Reported | Not Reported | ~35% at 2 mM |
| UDP-Glucuronic Acid Decarboxylase (UXS) | This compound | Wheat germ | End-product | Not Reported | Not Reported | 80% at 0.3 mM[1] |
| UDP-Glucose Pyrophosphorylase (UGPase) | This compound | Plants | Feedback | Not Reported | Not Reported | Inhibition confirmed, but quantitative data is not readily available in the searched literature.[1][2][3] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
UDP-Glucose Dehydrogenase (UGDH) Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring UGDH activity by monitoring the production of NADH.
a. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.7, containing 2 mM Dithiothreitol (DTT).
-
Substrate Stock Solution: 100 mM UDP-glucose in water.
-
Cofactor Stock Solution: 10 mM NAD+ in water.
-
Enzyme: Purified UGDH at a suitable concentration (e.g., 0.02 units/mL).
-
Inhibitor Stock Solution: 10 mM this compound in water.
b. Assay Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Assay Buffer
-
500 µM NAD+
-
Varying concentrations of UDP-glucose (e.g., from 0.1 to 5 times the Km value).
-
For inhibition studies, add varying concentrations of this compound.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the UGDH enzyme.
-
Immediately monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) for 5-10 minutes using a spectrophotometer with temperature control.
-
Calculate the initial velocity (rate of change in absorbance per minute).
c. Data Analysis:
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, plot the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).
UDP-Glucuronic Acid Decarboxylase (UXS) Activity Assay (HPLC-based)
This protocol is based on the separation and quantification of the substrate (UDP-glucuronic acid) and product (this compound) by High-Performance Liquid Chromatography (HPLC).
a. Reagents:
-
Reaction Buffer: 40 mM Tris-HCl, pH 7.4.
-
Substrate Stock Solution: 10 mM UDP-glucuronic acid in water.
-
Cofactor Stock Solution (if required by the specific UXS): 10 mM NAD+.
-
Enzyme: Purified UXS at an appropriate concentration.
-
Inhibitor Stock Solution: 10 mM this compound in water.
-
Stop Solution: Acetonitrile.
b. Assay Procedure:
-
Set up reaction tubes containing:
-
Reaction Buffer
-
1 mM UDP-glucuronic acid
-
1 mM NAD+ (if necessary)
-
For inhibition studies, add varying concentrations of this compound.
-
-
Pre-incubate the tubes at 23°C for 5 minutes.
-
Start the reaction by adding the UXS enzyme.
-
Incubate for a defined period (e.g., 15 minutes) during which the reaction is linear.
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC.
c. HPLC Analysis:
-
Column: A suitable anion exchange or reverse-phase C18 column.
-
Mobile Phase: A gradient of a suitable buffer system (e.g., potassium phosphate (B84403) buffer).
-
Detection: UV absorbance at 262 nm.
-
Quantify the amounts of UDP-glucuronic acid and this compound by comparing their peak areas to those of known standards.
UDP-Glucose Pyrophosphorylase (UGPase) Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the production of UDP-glucose by coupling it to the UGDH reaction.
a. Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 5 mM MgCl2.
-
Substrate Stock Solutions: 100 mM UTP and 100 mM Glucose-1-Phosphate in water.
-
Coupling Enzyme: UDP-glucose dehydrogenase (UGDH).
-
Cofactor: 10 mM NAD+.
-
Enzyme: Purified UGPase.
-
Inhibitor Stock Solution: 10 mM this compound in water.
b. Assay Procedure:
-
In a cuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
1 mM UTP
-
1 mM Glucose-1-Phosphate
-
2 mM NAD+
-
A sufficient amount of UGDH to ensure it is not rate-limiting.
-
For inhibition studies, add varying concentrations of this compound.
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding UGPase.
-
Monitor the production of NADH at 340 nm as described for the UGDH assay.
Conclusion
The feedback inhibition of this compound synthesis is a sophisticated mechanism that ensures cellular homeostasis of this vital nucleotide sugar. UDP-glucose dehydrogenase stands out as a primary regulatory checkpoint, being potently inhibited by this compound in an allosteric manner. While UDP-Glc pyrophosphorylase and UDP-GlcA decarboxylase are also subject to end-product inhibition, further quantitative studies are needed to fully elucidate the kinetic parameters of these interactions. The experimental protocols provided in this guide offer a robust framework for researchers to investigate these regulatory mechanisms, paving the way for a deeper understanding of glycobiology and the development of novel therapeutic strategies targeting pathways dependent on this compound.
References
- 1. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Identification of Genes in the UDP-xylose Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core genes and methodologies for identifying and characterizing the UDP-xylose synthesis pathway. This compound is a critical precursor for the biosynthesis of proteoglycans and other glycoconjugates, making the enzymes in its synthesis pathway attractive targets for therapeutic intervention in various diseases, including cancer and developmental disorders.
The Core this compound Synthesis Pathway
The primary pathway for this compound synthesis in humans involves a two-step enzymatic conversion from UDP-glucose.
Step 1: Oxidation of UDP-glucose
The first committed step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. This reaction is catalyzed by UDP-glucose 6-dehydrogenase (UGDH) .[1][2][3]
Step 2: Decarboxylation of UDP-glucuronic acid
Subsequently, UDP-glucuronic acid is decarboxylated to form this compound. This reaction is catalyzed by This compound synthase (UXS) , with UXS1 being a key and well-characterized isoform.[4][5] The synthesis of this compound primarily occurs in the cytosol and the Golgi apparatus.[6]
A diagram of the core this compound synthesis pathway is presented below.
Caption: Core this compound synthesis pathway.
Quantitative Data: Enzyme Kinetics and Gene Expression
Understanding the kinetic properties of the pathway enzymes and their expression levels in different tissues is crucial for drug development and mechanistic studies.
Enzyme Kinetic Parameters
The following table summarizes key kinetic parameters for human UGDH and UXS1.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| UGDH | UDP-glucose | 7.6 - 25 | 0.55 | [7] |
| NAD⁺ | 384 - 1160 | - | [7] | |
| UXS1 | UDP-glucuronic acid | ~100-200 | ~1.0 | [2] |
Gene Expression Levels in Human Tissues
The following table provides a summary of the relative mRNA expression levels of UGDH and UXS1 in various human tissues, based on RNA-sequencing data.
| Gene | Liver | Colon | Lung | Brain | Kidney | Pancreas |
| UGDH | High | High | Moderate | Low | High | Moderate |
| UXS1 | Moderate | High | Moderate | High | Moderate | Low |
Data compiled from publicly available databases such as the Human Protein Atlas.
Experimental Protocols for Gene Identification and Characterization
Several experimental approaches can be employed to identify and characterize the genes involved in the this compound synthesis pathway.
CRISPR-Cas9 Based Forward Genetic Screens
CRISPR-Cas9 screens are a powerful tool for identifying genes that regulate glycosylation pathways. A lectin-based magnetic-activated cell sorting (Lec-MACS) approach can be used to enrich for cells with altered cell-surface glycosylation resulting from gene knockouts.
Experimental Workflow for CRISPR-Cas9 Screen
Caption: CRISPR-Cas9 screen workflow for glycosylation gene discovery.
Methodology:
-
Library Transduction: A pooled lentiviral CRISPR library targeting known and predicted glycosylation-related genes (a "glycoGene" library) is transduced into a Cas9-expressing cell line.
-
Selection and Expansion: Transduced cells are selected and expanded to generate a stable knockout cell library.
-
Lectin-Based Sorting: The cell library is incubated with a fluorescently or magnetically labeled lectin that specifically binds to a glycan of interest. Cells with altered lectin binding (either increased or decreased) are then sorted using fluorescence-activated cell sorting (FACS) or MACS.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the sorted cell populations and the parental library. The sgRNA-encoding regions are amplified by PCR.
-
Next-Generation Sequencing (NGS) and Analysis: The amplified sgRNAs are sequenced, and the abundance of each sgRNA in the sorted populations is compared to the parental library to identify genes whose knockout leads to the observed phenotype.
RNA-Sequencing (RNA-seq) for Differential Gene Expression Analysis
RNA-seq can be used to identify genes in the this compound pathway that are differentially expressed under specific conditions (e.g., in response to a drug treatment or in a disease state).
Experimental Workflow for RNA-seq Analysis
Caption: RNA-seq workflow for differential gene expression analysis.
Methodology:
-
RNA Extraction and Library Preparation: Total RNA is extracted from control and experimental samples. This is followed by mRNA enrichment, cDNA synthesis, and the generation of sequencing libraries.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: The high-quality reads are aligned to a reference genome or transcriptome using aligners such as STAR or HISAT2.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.
-
Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly up- or down-regulated between the experimental conditions.
Enzyme Activity Assays
Biochemical assays are essential for confirming the function of identified genes and for characterizing the kinetic properties of the encoded enzymes.
Methodology for UGDH Activity Assay:
The activity of UGDH can be monitored by measuring the production of NADH, which absorbs light at 340 nm.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 8.6), UDP-glucose, and NAD⁺.
-
Enzyme Addition: The reaction is initiated by adding the enzyme source (e.g., purified recombinant protein or cell lysate).
-
Spectrophotometric Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Calculation of Activity: The rate of NADH production is calculated using the Beer-Lambert law, and this is used to determine the enzyme activity.
Methodology for UXS Activity Assay:
The activity of UXS can be determined by measuring the consumption of UDP-glucuronic acid or the formation of this compound.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, UDP-glucuronic acid, and NAD⁺.
-
Enzyme Reaction: The reaction is initiated by adding the UXS enzyme and incubated at 37°C.
-
Product Analysis: The reaction is stopped, and the products are analyzed by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of this compound produced.
Regulation of the this compound Synthesis Pathway
The expression and activity of the enzymes in the this compound synthesis pathway are tightly regulated by various signaling pathways.
TGF-β Signaling:
Transforming growth factor-beta (TGF-β) is a key regulator of UGDH expression. TGF-β signaling is initiated by the binding of TGF-β to its cell surface receptors, leading to the phosphorylation and activation of Smad transcription factors. The activated Smad complexes translocate to the nucleus and induce the transcription of target genes, including UGDH.
PI3K/AKT and MEK/ERK Pathways:
The phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are also implicated in the regulation of UGDH. These pathways are often activated by growth factors and can influence UGDH expression, thereby linking cell proliferation and metabolism to the synthesis of this compound.
Regulatory Signaling Pathway Diagram
Caption: Signaling pathways regulating UGDH gene expression.
Conclusion
The identification and characterization of genes in the this compound synthesis pathway are fundamental to understanding the roles of glycosylation in health and disease. The methodologies outlined in this guide, from high-throughput genetic screens to detailed biochemical assays, provide a robust framework for researchers and drug development professionals to investigate this critical metabolic pathway. A thorough understanding of the enzymes, their kinetics, and their regulation will pave the way for the development of novel therapeutic strategies targeting diseases with aberrant glycosylation.
References
- 1. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 2. UGDH UDP-glucose 6-dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 4. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
- 6. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
The Central Role of UDP-Xylose in Glycosylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary donor of xylose for a variety of glycosylation reactions across different biological kingdoms. In vertebrates, its most prominent role is the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycans, a process fundamental to cell signaling, proliferation, migration, and adhesion.[1][2] The biosynthesis of most proteoglycans commences with the covalent attachment of xylose to a serine residue on the core protein, a reaction catalyzed by xylosyltransferases.[1][3] This initial xylosylation step is the gateway to the formation of a common tetrasaccharide linkage region (GlcA-Gal-Gal-Xyl-Ser) upon which the repeating disaccharide units of GAGs like heparan sulfate (B86663) and chondroitin (B13769445) sulfate are assembled.[2][4] Disruptions in this compound metabolism and xylosylation are implicated in various diseases, including cancer and congenital disorders of glycosylation, making the enzymes involved in these pathways attractive targets for therapeutic intervention.[1][5] This technical guide provides an in-depth overview of this compound as a sugar donor, including its biosynthesis, transport, and utilization in glycosylation, with a focus on quantitative data and detailed experimental protocols.
This compound Biosynthesis and Transport
The primary pathway for this compound synthesis in mammals involves the conversion of UDP-glucose. This two-step process is catalyzed by cytosolic and lumenal enzymes.
Biosynthesis Pathway
-
Oxidation of UDP-glucose: UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is a key control point, as this compound can feedback inhibit UGDH.[6][7]
-
Decarboxylation of UDP-GlcA: this compound synthase (UXS), also known as UDP-glucuronate decarboxylase, catalyzes the NAD+-dependent decarboxylation of UDP-GlcA to form this compound.[1][8][9] In humans, this enzyme is a homodimer belonging to the short-chain dehydrogenase/reductase (SDR) family.[9]
The synthesis of this compound occurs in both the cytosol and the lumen of the endoplasmic reticulum (ER) and Golgi apparatus.[6][7][10]
Subcellular Transport
While some this compound is synthesized within the ER and Golgi lumen, the cytosolic pool is also a major source for glycosylation reactions occurring in these organelles.[11] Cytosolically synthesized this compound is transported into the Golgi lumen by specific nucleotide sugar transporters known as this compound transporters (UXTs).[11][12] In Arabidopsis, three such transporters (UXT1, 2, and 3) have been identified.[12] In mammals, SLC35B4 has been identified as a Golgi this compound transporter.[7][13]
Role in Proteoglycan Synthesis
The most well-characterized function of this compound in vertebrates is the initiation of GAG chain synthesis.
The Initial Xylosylation Step
The biosynthesis of most proteoglycans is initiated by the transfer of xylose from this compound to the hydroxyl group of specific serine residues within the core protein.[1] This reaction is catalyzed by xylosyltransferases (XylT), specifically xylosyltransferase I (XylT1) and xylosyltransferase II (XylT2) in vertebrates.[4][14] These enzymes are type II transmembrane proteins residing in the ER and/or cis-Golgi cisternae.[15]
Xylosyltransferases
Vertebrates possess two homologous xylosyltransferases, XylT1 and XylT2, which exhibit around 60% amino acid identity in humans.[14] While both enzymes catalyze the same reaction, they may have distinct roles and expression patterns. Studies in mice suggest that XylT2 is the predominant isoenzyme contributing to circulating xylosyltransferase activity in serum.[16]
Other Roles of this compound
Beyond proteoglycan synthesis in vertebrates, this compound is a crucial sugar donor in a wider range of organisms and for different types of glycans.
-
Plant Cell Wall Synthesis: this compound is essential for the synthesis of major plant cell wall polysaccharides, including xylan (B1165943) and xyloglucan.[6][10][17]
-
Fungal Polysaccharides: It is a precursor for fungal polysaccharides, such as the glucuronoxylomannan capsule of Cryptococcus neoformans, a major virulence factor.[6][18]
-
O-Xylosylation of Proteins: O-xylosylation can also occur on specific motifs in engineered proteins, such as those containing (GGGGS)n linkers, which can impact their homogeneity and function.[19][20]
Quantitative Data
The following tables summarize key quantitative data related to this compound-dependent glycosylation reactions.
Table 1: Kinetic Parameters of this compound Synthase (UXS)
| Organism | Substrate | Km | Reference |
| Cryptococcus neoformans | UDP-GlcA | ~0.7 mM | [18] |
| Wheat Germ | UDP-GlcA | 0.18–0.53 mM | [18] |
Table 2: Kinetic Parameters of Xylosyltransferases (XylT)
| Enzyme | Acceptor Substrate | Km | Reference |
| Embryonic Chick Cartilage XylT | This compound | 19 µM | [21] |
| Embryonic Chick Cartilage XylT | Smith-degraded proteoglycan | 160 µg/ml (45 µM on serine basis) | [21] |
| Human XylT1 (from JAR cells) | Bikunin-like peptide | 22 µM | [16] |
| Human XylT1 (from Pichia pastoris) | Bikunin-like peptide | 2.5 µM | [16] |
| Human XylT2 (from Pichia pastoris) | Bikunin-like peptide | 1.9 µM, 6.1 µM | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and xylosyltransferases.
Assay for Xylosyltransferase Activity
This protocol is adapted from methods using a synthetic peptide acceptor and radiolabeled this compound.[14][16]
Objective: To measure the activity of xylosyltransferase in a given sample (e.g., cell lysate, purified enzyme, serum).
Principle: The assay quantifies the transfer of radiolabeled xylose from UDP-[14C]xylose to a specific peptide acceptor. The radiolabeled peptide product is then separated from the unreacted UDP-[14C]xylose and quantified by scintillation counting.
Materials:
-
Enzyme source (e.g., cell lysate, conditioned media, serum, purified XylT)
-
UDP-[14C]xylose
-
Unlabeled this compound
-
Synthetic acceptor peptide (e.g., Q-E-E-E-G-S-G-G-G-Q-K, a bikunin analog)[14]
-
Reaction Buffer: 25 mM MES, pH 6.5, 25 mM KCl, 5 mM KF, 5 mM MgCl2, 5 mM MnCl2[16]
-
Stop Solution: e.g., 0.1 M EDTA
-
Method for separation of product from substrate (e.g., gel filtration chromatography on a Superdex peptide column, C18 cartridge, or anion exchange chromatography)[14][22]
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 40-100 µL. A typical reaction contains:
-
Initiate the reaction: Add the enzyme source to the reaction mixture to start the reaction.
-
Incubate: Incubate the reaction at 37°C for a specified time (e.g., 1 to 16 hours, depending on enzyme activity).[14]
-
Stop the reaction: Terminate the reaction by adding a stop solution or by placing the tubes on ice.[16]
-
Separate product from substrate: Separate the 14C-labeled peptide from the unreacted UDP-[14C]xylose.
-
Gel Filtration: Apply the reaction mixture to a Superdex peptide column and elute with a suitable buffer (e.g., 0.25 M ammonium (B1175870) bicarbonate containing 7% 1-propanol).[14] Collect fractions and measure the radioactivity in the fractions corresponding to the peptide.
-
Solid-Phase Extraction: Apply the reaction mixture to a C18 cartridge. Wash the cartridge to remove the unreacted UDP-[14C]xylose, then elute the labeled peptide and quantify its radioactivity.[22]
-
-
Quantify radioactivity: Measure the radioactivity of the product fractions using a scintillation counter.
-
Calculate enzyme activity: Express the activity as the amount of product formed per unit time per amount of enzyme.
Assay for this compound Synthase (UXS) Activity
This protocol is based on the conversion of UDP-GlcA to this compound and subsequent analysis by HPLC.[6]
Objective: To measure the activity of UXS in a given sample.
Principle: The assay measures the formation of this compound from UDP-GlcA. The product is separated from the substrate by high-performance liquid chromatography (HPLC) and quantified by UV absorbance.
Materials:
-
Enzyme source (e.g., recombinant UXS)
-
UDP-glucuronic acid (UDP-GlcA)
-
Reaction Buffer (e.g., Tris-HCl buffer at a suitable pH, typically around 7.5)[18]
-
NAD+ (optional, as it is often tightly bound to the enzyme, but can enhance activity)[18]
-
HPLC system with an anion exchange column (e.g., Hypersil SAX)[6]
-
Mobile phase for HPLC
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, UDP-GlcA (e.g., 1 mM), and NAD+ (if used, e.g., 1 mM).[6][18]
-
Initiate the reaction: Add the enzyme source to the mixture.
-
Incubate: Incubate the reaction at 30°C for a defined period (e.g., 20-60 minutes).[6]
-
Stop the reaction: Terminate the reaction, for example, by boiling or adding acid.
-
Analyze by HPLC: Inject a sample of the reaction mixture onto the HPLC column.
-
Quantify this compound: Separate UDP-GlcA and this compound using an appropriate gradient. Monitor the elution profile by UV absorbance (e.g., at 262 nm). The amount of this compound produced is determined by comparing the peak area to a standard curve of known this compound concentrations.
-
Calculate enzyme activity: Express the activity as the amount of this compound produced per unit time per amount of enzyme.
Relevance to Drug Development
The critical role of xylosylation in various pathological processes makes the enzymes of this pathway attractive targets for drug development.
-
Cancer: Proteoglycans are known to act as receptors for growth factors and are essential for cell proliferation, migration, and adhesion.[1] Disrupting proteoglycan biosynthesis by inhibiting UXS or xylosyltransferases could be a promising strategy to attenuate tumor growth and progression.[1]
-
Congenital Disorders of Glycosylation (CDG): Mutations in genes encoding proteins involved in O-xylosylation can lead to disorders of GAG biosynthesis, resulting in conditions like Ehlers-Danlos syndrome and hereditary multiple exostoses.[5] Understanding these pathways is crucial for developing diagnostic and therapeutic strategies for these rare diseases.
Conclusion
This compound is a cornerstone of glycosylation, initiating the synthesis of vital macromolecules like proteoglycans. The intricate regulation of its biosynthesis, transport, and utilization by xylosyltransferases highlights its importance in cellular function and disease. The methodologies and data presented in this guide provide a foundation for researchers to further explore the complexities of xylosylation and to develop novel therapeutic strategies targeting this fundamental biological process.
References
- 1. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 2. Recent advances on glycosyltransferases involved in the biosynthesis of the proteoglycan linkage region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disorders of O-Xylosylation - CD BioGlyco [bioglyco.com]
- 6. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Three this compound transporters participate in xylan biosynthesis by conveying cytosolic this compound into the Golgi lumen in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional this compound Transport across the Endoplasmic Reticulum/Golgi Membrane in a Chinese Hamster Ovary Cell Mutant Defective in this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The never-ending story of peptide O-xylosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Xylosyltransferase II is a significant contributor of circulating xylosyltransferase levels and platelets constitute an important source of xylosyltransferase in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]
- 18. pnas.org [pnas.org]
- 19. Discovery and investigation of O-xylosylation in engineered proteins containing a (GGGGS)n linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. O-Glycosylation of glycine-serine linkers in recombinant Fc-fusion proteins: Attachment of glycosaminoglycans and other intermediates with phosphorylation at the xylose sugar subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The assay of xylosyltransferase in cartilage extracts. A modified procedure for preparation of Smith-degraded proteoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assay of glucoside α1,3-xylosyltransferase 1/2 (GXYLT1/2) and xyloside α1,3-xylosyltransferase 1 (XXYLT1) xylosyltransferase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
UDP-Xylose and Its Role in Rare Genetic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans, essential macromolecules in the extracellular matrix and on the cell surface. The intricate process of proteoglycan assembly begins with the transfer of xylose from this compound to a serine residue on a core protein, a reaction that initiates the formation of a tetrasaccharide linker region common to most glycosaminoglycans (GAGs). Given its foundational role, disruptions in the biosynthesis or transport of this compound can have profound consequences, leading to a group of rare genetic disorders collectively known as congenital disorders of glycosylation (CDGs), and more specifically, "linkeropathies." These conditions are characterized by a wide range of clinical manifestations, primarily affecting the skeletal, connective, and nervous systems. This technical guide provides an in-depth overview of this compound metabolism, its implication in rare genetic diseases, and the experimental methodologies used to study these conditions, aimed at facilitating further research and the development of novel therapeutic strategies.
The Biosynthesis and Function of this compound
This compound is synthesized in the cytoplasm and the lumen of the endoplasmic reticulum/Golgi apparatus through a well-defined enzymatic pathway. The primary precursor for this compound is UDP-glucose.
Biosynthesis Pathway
The synthesis of this compound from UDP-glucose involves two key enzymatic steps:
-
UDP-glucose Dehydrogenase (UGDH): This cytosolic enzyme catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This is a crucial control point in the pathway, as UDP-GlcA is a precursor for multiple biosynthetic pathways, including the synthesis of hyaluronan and the glucuronidation of various molecules for detoxification.[1][2]
-
This compound Synthase (UXS1): Also known as UDP-glucuronic acid decarboxylase, this enzyme catalyzes the decarboxylation of UDP-GlcA to form this compound.[3][4] In mammals, UXS1 is a Golgi-localized enzyme.[4]
This compound itself plays a regulatory role in its own synthesis through feedback inhibition of UGDH.[5]
References
- 1. Recent insights into the implications of UGDH mutations for human developmental disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Missense Mutation in the UGDH Gene Is Associated With Developmental Delay and Axial Hypotonia [frontiersin.org]
- 3. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | UXS1 tetramer decarboxylates UDP-glucuronate to this compound [reactome.org]
- 5. pnas.org [pnas.org]
Methodological & Application
Chemoenzymatic Synthesis of UDP-alpha-D-xylose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate-alpha-D-xylose (UDP-xylose) is a crucial nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans in mammals.[1][2] The initiation of glycosaminoglycan (GAG) chain synthesis on core proteins is catalyzed by the enzymatic transfer of a xylosyl residue from this compound to a serine residue, forming a tetrasaccharide linker.[1][3] Deficiencies in this compound synthesis can lead to defective extracellular matrix formation and interfere with critical cell signaling pathways.[1][4][5] Consequently, robust and efficient methods for the synthesis of this compound are essential for research in glycobiology, drug development, and diagnostics related to diseases involving proteoglycan biosynthesis.
This document provides detailed application notes and protocols for two primary chemoenzymatic methods for synthesizing UDP-alpha-D-xylose: the de novo biosynthetic pathway and a salvage pathway-mimicking chemoenzymatic approach.
Method 1: De Novo Biosynthetic Pathway from UDP-Glucose
This method mimics the natural biosynthetic route in mammals and other organisms, starting from the readily available precursor UDP-glucose.[6][7] The pathway involves a two-step enzymatic cascade:
-
Oxidation: UDP-glucose is oxidized to UDP-glucuronic acid (UDP-GlcA) by UDP-glucose dehydrogenase (UGDH). This reaction requires the cofactor NAD+.[6][8]
-
Decarboxylation: UDP-GlcA is subsequently decarboxylated by this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, to yield UDP-alpha-D-xylose.[1][5][7]
Experimental Workflow and Signaling Pathway
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. This compound and UDP-galactose synthesis in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | UDP-Glucose Dehydrogenases: Identification, Expression, and Function Analyses in Upland Cotton (Gossypium hirsutum) [frontiersin.org]
Application Note: A Robust In Vitro Assay for UDP-Xylose Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary donor of xylose for the biosynthesis of a wide array of glycoconjugates, including proteoglycans and hemicelluloses.[1][2] The biosynthesis of this compound is a two-step enzymatic process initiated from UDP-glucose. First, UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). Subsequently, UDP-glucuronic acid decarboxylase (UXS), also known as this compound synthase, decarboxylates UDP-GlcA to yield this compound.[3][4][5] The enzymes in this pathway are essential for normal cellular function and development, making them attractive targets for drug development in various diseases, including cancer and connective tissue disorders.[1] This application note provides a detailed protocol for an in vitro coupled enzyme assay to monitor the synthesis of this compound from UDP-glucose.
Principle of the Assay
This protocol describes a coupled enzyme assay that continuously monitors the production of NADH by UGDH, which is stoichiometric to the synthesis of UDP-GlcA, the substrate for UXS. The rate of NADH production, measured spectrophotometrically at 340 nm, serves as an indicator of the overall flux through the this compound synthesis pathway. This method allows for the kinetic characterization of both enzymes and the screening of potential inhibitors or activators.
Signaling Pathway
The synthesis of this compound from UDP-glucose is a linear two-step enzymatic pathway.
Caption: Biosynthetic pathway of this compound from UDP-glucose.
Experimental Workflow
The following diagram outlines the major steps of the in vitro this compound synthesis assay.
Caption: Experimental workflow for the this compound synthesis assay.
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration | Vendor Example |
| Tris-HCl (pH 8.0) | 1 M | 50 mM | Sigma-Aldrich |
| MgCl2 | 1 M | 5 mM | Thermo Fisher |
| Dithiothreitol (DTT) | 1 M | 1 mM | Promega |
| UDP-glucose | 100 mM | 1 mM | Sigma-Aldrich |
| NAD+ | 100 mM | 2 mM | Sigma-Aldrich |
| Recombinant Human UGDH | 1 mg/mL | 1-5 µg/mL | R&D Systems |
| Recombinant Human UXS | 1 mg/mL | 1-5 µg/mL | MyBioSource |
| Nuclease-free water | N/A | N/A | Invitrogen |
Experimental Protocol
This protocol is designed for a total reaction volume of 200 µL in a 96-well plate format. Adjust volumes accordingly for other formats.
1. Preparation of Reaction Buffer:
-
Prepare a 1X reaction buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, and 1 mM DTT in nuclease-free water.
2. Reaction Setup:
-
In a 96-well UV-transparent microplate, add the following components in the specified order. Prepare a master mix for common reagents to ensure consistency.
| Component | Volume per well (µL) |
| Nuclease-free water | Up to 200 |
| 1X Reaction Buffer | 100 |
| 100 mM NAD+ | 4 |
| Recombinant Human UXS | X µL (e.g., 2) |
| Recombinant Human UGDH | X µL (e.g., 2) |
| Initiate Reaction: | |
| 100 mM UDP-glucose | 2 |
| Total Volume | 200 |
-
Controls:
-
No Enzyme Control: Replace enzyme volumes with nuclease-free water.
-
No Substrate Control: Replace UDP-glucose volume with nuclease-free water.
-
Single Enzyme Controls: Omit either UGDH or UXS to assess individual enzyme activity.
-
3. Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.
4. Data Analysis:
-
Determine the rate of NADH production by calculating the slope of the linear portion of the absorbance versus time curve.
-
Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH formation (µM/min). The path length for a 200 µL reaction in a standard 96-well plate is typically ~0.5 cm.
Data Presentation
Table 1: Kinetic Parameters for this compound Synthesis Pathway Enzymes
| Enzyme | Substrate | Apparent K_m (µM) | Apparent V_max (µmol/min/mg) |
| UGDH | UDP-glucose | Data | Data |
| UGDH | NAD+ | Data | Data |
| UXS | UDP-GlcA | Data | Data |
Note: These values should be determined experimentally by varying the concentration of one substrate while keeping others saturated.
Table 2: Effect of Inhibitors on this compound Synthesis
| Inhibitor | Target Enzyme | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | UGDH | Data | Data | Data |
| NADH | UGDH | Data | Data | Data |
| Compound X | UGDH/UXS | Data | Data | Data |
Note: this compound and NADH are known feedback inhibitors of UGDH.[3][6]
Alternative and Confirmatory Methods
While the spectrophotometric assay is convenient for high-throughput screening and kinetic analysis, other methods can be employed for more detailed analysis or confirmation of product formation.
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC can be used to separate and quantify the different UDP-sugars (UDP-glucose, UDP-GlcA, and this compound) in the reaction mixture at specific time points.[4][7][8] This method provides direct evidence of this compound formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique can definitively identify and quantify all reactants and products.
-
Radioactive Assays: Using radiolabeled [¹⁴C]UDP-glucose allows for the tracking and quantification of radiolabeled products by techniques like thin-layer chromatography (TLC) or scintillation counting.[9]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or low activity | Inactive enzymes, incorrect buffer pH, missing cofactor | Check enzyme activity with a positive control, verify buffer pH, ensure all components are added. |
| High background signal | Contaminating NADH dehydrogenase activity in enzyme preps | Use highly purified enzymes. Include a control with NADH but no UDP-glucose to measure background NADH degradation. |
| Non-linear reaction rate | Substrate depletion, enzyme instability, product inhibition | Use lower enzyme concentrations or higher substrate concentrations. Perform the assay at optimal temperature and pH. Analyze initial rates. |
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro assay of this compound synthesis. The described coupled spectrophotometric assay is a robust and convenient method for kinetic characterization of the UGDH and UXS enzymes and for the screening of potential modulators. The protocol, along with the provided diagrams and data presentation formats, offers a solid foundation for researchers in glycobiology and drug development to study this important metabolic pathway. For definitive product identification, complementary analytical techniques such as HPLC or LC-MS/MS are recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 3. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of the UDP-glucuronate decarboxylase (UXS) gene family in tobacco and functional characterization of NtUXS16 in Golgi apparatus in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Redox Cascade for One-Pot Synthesis of Uridine 5′-Diphosphate Xylose from Uridine 5′-Diphosphate Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantitative Analysis of UDP-Xylose: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug development, glycobiology, and cellular metabolism research, the precise quantification of key metabolites is paramount. Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical precursor in the biosynthesis of proteoglycans and other essential glycoconjugates. Its accurate measurement is crucial for understanding disease pathogenesis and for the development of novel therapeutics. These application notes provide detailed protocols for the quantitative analysis of this compound, tailored for researchers, scientists, and drug development professionals.
This document outlines three primary methodologies for the quantification of this compound: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Capillary Electrophoresis (CE), and Enzymatic Assays. Each section includes a detailed experimental protocol, a summary of quantitative data, and a visual workflow to facilitate seamless integration into laboratory practices.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with mass spectrometry offers high sensitivity and selectivity, making it a gold standard for the quantification of this compound in complex biological matrices.
Application Note:
This method is ideal for the accurate quantification of this compound in plant and mammalian cells and tissues. The protocol involves a liquid-liquid extraction followed by solid-phase extraction (SPE) to purify UDP-sugars prior to analysis by HPLC-MS. A porous graphitic carbon column is recommended for optimal separation of UDP-sugar isomers.
Quantitative Performance:
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~70 nmol L⁻¹ | [1] |
| Limit of Quantification (LOQ) | ~2.5 ppm (for xylose) | [2] |
| Linearity Range | Three orders of magnitude | [1] |
| Recovery | 80 ± 5% to 90 ± 5% | [1] |
| Precision (RSD) | < 15% | [3] |
Experimental Protocol: HPLC-MS Quantification of this compound in Plant Material
A. Sample Preparation (Extraction and SPE) [1]
-
Homogenization: Freeze approximately 100 mg of plant material in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of a pre-chilled (-20°C) chloroform:methanol:water (1:3.5:1 v/v/v) solution. Vortex vigorously and incubate for 30 minutes on ice, with intermittent vortexing.
-
Phase Separation: Add 500 µL of water and 500 µL of chloroform. Vortex and centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Collection: Carefully collect the upper aqueous phase containing the UDP-sugars.
-
Solid-Phase Extraction (SPE):
-
Condition a porous graphitic carbon (PGC) SPE cartridge (e.g., 150 mg) with 3 mL of 0.1% (v/v) trifluoroacetic acid (TFA) in 80% (v/v) acetonitrile/water, followed by 3 mL of water.
-
Load the aqueous extract onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water to remove unbound contaminants.
-
Elute the UDP-sugars with 2 mL of 0.1% (v/v) TFA in 50% (v/v) acetonitrile/water.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in 100 µL of water for HPLC-MS analysis.
B. HPLC-MS Analysis [1]
-
HPLC System: A system capable of delivering ternary gradients.
-
Column: Porous graphitic carbon column (e.g., Hypercarb™, 100 x 2.1 mm, 5 µm).
-
Mobile Phase:
-
A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 10
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2-20% B
-
15-20 min: 20-50% B
-
20-25 min: Hold at 50% B
-
25-30 min: Return to 2% B and equilibrate.
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative
-
MS/MS Transition (MRM):
-
Precursor ion (Q1): m/z 535.1
-
Product ion (Q3): m/z 323.0 (for quantification) and m/z 403.0 (for confirmation)
-
-
Data Analysis: Quantify this compound using a standard curve prepared with authentic this compound standards.
Workflow Diagram:
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that requires minimal sample volume and reagents, offering a powerful alternative to HPLC.
Application Note:
This method is suitable for the analysis of this compound and other nucleotide sugars in cell extracts. The separation is based on the charge-to-mass ratio of the analytes in a buffer-filled capillary under the influence of an electric field. Dynamic coating of the capillary is recommended to ensure reproducibility.
Quantitative Performance:
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | ~3 µM | [4] |
| Calibration Range | 5 to 50 µM | [4] |
| Reproducibility (Migration Time) | High | [5] |
Experimental Protocol: Capillary Electrophoresis of Nucleotide Sugars in Cell Extracts[4][5]
A. Sample Preparation
-
Cell Lysis: Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a cold extraction buffer (e.g., 50% methanol).
-
Homogenization: Disrupt the cells by sonication or using a bead beater.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Collect the supernatant for CE analysis.
B. Capillary Electrophoresis Analysis
-
CE System: A standard capillary electrophoresis instrument with UV detection.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
Background Electrolyte (BGE): 40 mM borate (B1201080) buffer, pH 9.5.
-
Capillary Conditioning:
-
Rinse with 0.1 M NaOH for 10 minutes.
-
Rinse with water for 5 minutes.
-
Equilibrate with BGE for 10 minutes.
-
-
Dynamic Coating (Optional but Recommended): Use a commercially available dynamic coating agent according to the manufacturer's protocol to improve reproducibility.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 25-30 kV.
-
Temperature: 25°C.
-
Detection: UV absorbance at 260 nm.
-
Data Analysis: Identify and quantify this compound based on the migration time and peak area relative to a standard.
Workflow Diagram:
Enzymatic Assays
Application Note:
This approach is useful for high-throughput screening and for studying the kinetics of enzymes that utilize this compound. The assay described below is an example of a coupled-enzyme assay that measures the activity of a xylosyltransferase. The amount of product formed is proportional to the initial concentration of this compound, assuming it is the limiting substrate.
Experimental Protocol: Coupled Enzymatic Assay (Xylosyltransferase Activity)
This protocol is a conceptual framework and requires optimization for the specific xylosyltransferase and acceptor substrate used.
-
Reaction Mixture: In a microplate well, prepare a reaction mixture containing:
-
Acceptor substrate (e.g., a specific peptide or oligosaccharide)
-
Xylosyltransferase enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MnCl₂)
-
Sample containing this compound
-
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Detection of Product: Quantify the xylosylated product using a suitable method. This could involve:
-
Chromatographic separation (HPLC): Separate the product from the substrate and quantify by UV absorbance or fluorescence.
-
Antibody-based detection (ELISA): Use an antibody specific to the xylosylated product.
-
Coupled enzyme reaction: If the reaction produces a byproduct like UDP, this can be detected using a commercial kit such as the UDP-Glo™ Assay (Promega), which converts UDP to a luminescent signal.
-
-
Standard Curve: Generate a standard curve using known concentrations of this compound to relate the signal to the amount of this compound in the sample.
Workflow Diagram:
References
- 1. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Nucleotide and Nucleotide Sugar Analysis in Cell Extracts by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldwide.promega.com [worldwide.promega.com]
Application Notes and Protocols for Recombinant Expression of UDP-Xylose Synthase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the recombinant expression, purification, and characterization of UDP-xylose synthase (UXS). This compound synthase is a key enzyme in cellular metabolism, catalyzing the NAD+-dependent conversion of UDP-glucuronic acid to this compound.[1] This product, this compound, is an essential precursor for the biosynthesis of proteoglycans and various cell wall polysaccharides in a wide range of organisms, from bacteria to humans.[2][3][4][5] Disruptions in proteoglycan biosynthesis have been linked to developmental defects and can impact tumor growth, making UXS a potential therapeutic target.[2]
The following sections detail the methodologies for producing active recombinant UXS, primarily focusing on expression in Escherichia coli, a commonly used and well-established system for this enzyme.[4][6][7]
Data Summary
The following tables summarize key quantitative data for recombinant this compound synthase from various sources, expressed in E. coli.
Table 1: Optimal Conditions for Recombinant this compound Synthase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Requirement |
| Sinorhizobium meliloti SmUxs1 | 8.0 | 37 | Not required; not inhibited by EDTA |
| Arabidopsis thaliana AtUxs3 | Not specified | Not specified | Not required; inhibited by Ca2+ and Mn2+ |
| Pisum sativum (Pea) PsUXS1 | ~8.5 (recombinant) | Not specified | Not specified |
Data compiled from references[4][6][7].
Table 2: Kinetic and Inhibition Parameters for Recombinant this compound Synthase
| Enzyme Source | Substrate | Apparent K_m (mM) | Inhibitors | Inhibition Profile |
| Sinorhizobium meliloti SmUxs1 | UDP-GlcA | 0.09 | NADH, UDP-arabinose | Competitive inhibition |
| Arabidopsis thaliana AtUxs3 | UDP-GlcA | 0.44 | UTP, TTP, TDP, UDP-Xyl | Strong inhibition by UTP, TTP, TDP; ~35% reduction in activity with 2 mM UDP-Xyl |
Data compiled from references[7][8].
Signaling and Metabolic Pathways
This compound synthase plays a critical role in the biosynthesis of nucleotide sugars, which are essential building blocks for glycosylation.
Caption: Biosynthetic pathway of this compound and its role in proteoglycan synthesis.
Experimental Workflow
The general workflow for producing recombinant this compound synthase involves several key stages, from gene cloning to final protein characterization.
Caption: Standard workflow for recombinant this compound synthase production and analysis.
Experimental Protocols
Protocol 1: Cloning of this compound Synthase Gene into an Expression Vector
This protocol describes the cloning of a UXS coding sequence into a pET-based vector for expression in E. coli.
-
Gene Amplification:
-
Amplify the full-length coding sequence of the target UXS gene from cDNA using high-fidelity DNA polymerase.
-
Design primers to introduce restriction sites (e.g., NcoI and HindIII) compatible with the multiple cloning site of the expression vector (e.g., pET28b). This vector allows for the production of a recombinant protein with a C-terminal six-histidine tag.[7]
-
Perform PCR and purify the resulting DNA fragment using a commercial PCR purification kit.
-
-
Vector Preparation and Ligation:
-
Digest both the purified PCR product and the pET28b vector with the selected restriction enzymes.
-
Purify the digested vector and insert.
-
Ligate the digested UXS gene into the prepared pET28b vector using T4 DNA ligase.
-
-
Transformation and Screening:
-
Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).
-
Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET28b).
-
Isolate plasmid DNA from several colonies and verify the presence and orientation of the insert by restriction digestion and DNA sequencing.
-
Protocol 2: Recombinant Expression and Purification of this compound Synthase
This protocol is optimized for the expression of His-tagged UXS in E. coli BL21(DE3).
-
Expression:
-
Transform the verified pET28b-UXS plasmid into an E. coli expression strain such as BL21(DE3) or Rosetta 2(DE3).[1]
-
Inoculate a single colony into LB medium containing kanamycin (50 µg/ml) and grow overnight at 37°C with shaking.[7]
-
Use the overnight culture to inoculate a larger volume of LB medium. Grow the culture at 37°C until the OD600 reaches 0.5-0.6.[6][7]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-1.0 mM.[6]
-
Continue to incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-27°C) to improve protein solubility.[6]
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[6]
-
-
Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication on ice or by using a high-pressure cell disruptor.[1]
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Apply the supernatant to a Ni-NTA or other IMAC resin column pre-equilibrated with lysis buffer.[1]
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged UXS protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
If necessary, perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column. Store the purified enzyme at -80°C.
-
Protocol 3: this compound Synthase Activity Assay
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the enzymatic conversion of UDP-GlcA to UDP-Xyl.
-
Reaction Mixture:
-
Enzymatic Reaction:
-
HPLC Analysis:
-
Analyze the supernatant by anion-exchange HPLC (e.g., on a Hypersil SAX column).[8]
-
Separate the substrate (UDP-GlcA) and product (UDP-Xyl) using a suitable gradient of a buffer system (e.g., ammonium (B1175870) phosphate).
-
Monitor the elution profile at 262 nm.
-
Quantify the amount of UDP-Xyl produced by comparing the peak area to a standard curve generated with known concentrations of UDP-Xyl.[7]
-
Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of enzyme).
-
Troubleshooting and Optimization Logic
Successful recombinant protein expression can be influenced by many factors. The following diagram outlines a logical approach to troubleshooting common issues.
Caption: A logical flowchart for troubleshooting common issues in recombinant UXS expression.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 3. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Biosynthesis of this compound. Cloning and characterization of a novel Arabidopsis gene family, UXS, encoding soluble and putative membrane-bound UDP-glucuronic acid decarboxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Biosynthesis of this compound and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial this compound synthase, and this compound 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing UDP-Xylose in Glycosyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of UDP-xylose in glycosyltransferase assays. This document outlines the significance of this compound as a sugar donor, details various xylosyltransferase enzymes that utilize it, and provides specific protocols for conducting these assays. The information is intended to assist researchers in academic and industrial settings, particularly those involved in glycobiology, enzyme kinetics, and drug discovery.
Introduction to this compound and Glycosyltransferases
Uridine diphosphate (B83284) xylose (this compound) is a critical nucleotide sugar that serves as the primary donor of xylose for glycosylation reactions catalyzed by a class of enzymes known as glycosyltransferases (GTs). Specifically, xylosyltransferases (XylTs) utilize this compound to attach xylose to various acceptor molecules, including proteins and other carbohydrates. This process, known as xylosylation, is a fundamental step in the biosynthesis of a wide range of important glycoconjugates, such as proteoglycans and glycoproteins.[1][2][3]
Xylosylation is the initial and rate-limiting step in the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycans, which are integral components of the extracellular matrix and play crucial roles in cell signaling, development, and disease.[1][4] The enzymes responsible for this transfer, xylosyltransferases, are therefore of significant interest in both basic research and as potential therapeutic targets.
Glycosyltransferase assays involving this compound are essential for:
-
Characterizing the activity and kinetics of xylosyltransferases.
-
Screening for inhibitors or activators of these enzymes for drug development.
-
Investigating the mechanisms of glycan biosynthesis.
-
Diagnosing diseases associated with altered xylosyltransferase activity.[4]
This document provides detailed protocols for various xylosyltransferase assays and presents key quantitative data in a structured format to facilitate experimental design and data interpretation.
Key Glycosyltransferases Utilizing this compound
Several distinct xylosyltransferases have been identified, each with specific roles in the biosynthesis of different glycoconjugates. The following table summarizes some of the key enzymes that utilize this compound as a donor substrate.
| Enzyme Name | Abbreviation | Function |
| Xylosyltransferase 1 & 2 | XylT1, XylT2 | Initiate the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycans by transferring xylose to specific serine residues of the core protein.[4] |
| Glucoside α1,3-xylosyltransferase 1 & 2 | GXYLT1, GXYLT2 | Catalyze the transfer of xylose to O-glucosylated Epidermal Growth Factor (EGF) repeats.[5] |
| Xyloside α1,3-xylosyltransferase 1 | XXYLT1 | Transfers xylose to O-glucosylated EGF repeats that have been modified with a disaccharide.[5] |
| Ribitol (B610474) xylosyltransferase 1 | RXYLT1 | Transfers xylose to the second ribitol phosphate (B84403) in the biosynthesis of the core M3-glycan of α-dystroglycan.[6] |
| C-glycosyltransferase | LaCGT1 | A rare enzyme that can utilize this compound to catalyze C-glycosylation of various substrates.[7] |
Experimental Protocols
This section provides detailed methodologies for performing glycosyltransferase assays using this compound. The protocols are based on established methods from the scientific literature.
Protocol 1: General Xylosyltransferase (XylT) Activity Assay using a Synthetic Peptide Acceptor
This protocol is adapted from a method for measuring the activity of XylT1 and XylT2, which are involved in the initiation of GAG synthesis.[4] The assay quantifies the transfer of radiolabeled xylose from UDP-[¹⁴C]Xylose to a synthetic peptide acceptor.
Materials:
-
Enzyme preparation (e.g., purified recombinant XylT or cell lysate)
-
UDP-[¹⁴C]Xylose
-
Synthetic peptide acceptor (e.g., Q-E-E-E-G-S-G-G-G-Q-K)[4]
-
Reaction Buffer: 25 mM MES-NaOH (pH 6.5), 25 mM KCl, 5 mM KF, 5 mM MgCl₂, and 5 mM MnCl₂[4]
-
AG-50W-X2 (H⁺ form) resin for product separation
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube as described in the table below.
-
Incubation: Incubate the reaction mixture at 37°C for 1 to 16 hours.[4]
-
Reaction Termination and Separation: Stop the reaction by adding 30 μL of 25 mM MES-NaOH buffer (pH 6.5).[4] Apply the mixture to a column packed with AG-50W-X2 resin to separate the radiolabeled peptide from unreacted UDP-[¹⁴C]Xylose.[4]
-
Washing: Wash the column with 1.5 mL of 0.01 M HCl.[4]
-
Elution and Quantification: The radiolabeled peptide product is retained on the column, while the unreacted UDP-[¹⁴C]Xylose is washed away. The radioactivity of the product can be quantified by eluting the peptide from the resin or by directly counting the resin in a scintillation vial with a suitable scintillation cocktail. Alternatively, the product can be separated by gel-filtration chromatography.[4]
Quantitative Parameters for XylT Assay:
| Component | Concentration/Amount |
| Enzyme Preparation | 10 µL |
| MES Buffer (pH 6.5) | 25 mM |
| KCl | 25 mM |
| KF | 5 mM |
| MgCl₂ | 5 mM |
| MnCl₂ | 5 mM |
| UDP-[¹⁴C]Xylose | 8.5 µM to 2 mM |
| Synthetic Peptide | 1 nmol |
| Total Volume | 18.03 µL to 40 µL |
| Incubation Temperature | 37°C |
| Incubation Time | 1 to 16 hours |
Table based on data from[4]
Protocol 2: Glucoside α1,3-xylosyltransferase (GXYLT1/2) and Xyloside α1,3-xylosyltransferase 1 (XXYLT1) Activity Assay
This protocol describes the measurement of GXYLT1/2 and XXYLT1 activity, which are involved in the modification of O-glucosylated EGF repeats.[5]
Materials:
-
Recombinant GXYLT1/2 or XXYLT1 enzyme
-
UDP-[¹⁴C]xylose
-
Acceptor substrate: O-glucosylated EGF repeats (for GXYLT1/2) or EGF repeats modified with an O-glucose disaccharide (for XXYLT1)[5]
-
Reaction Buffer: 50 mM HEPES (pH 6.8), 10 mM MnCl₂, 0.5% NP-40[5]
-
EDTA solution (100 mM, pH 8.0)
-
Method for product separation and quantification (e.g., scintillation counting after protein precipitation)
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a total volume of 10 µL as detailed in the table below.
-
Incubation: Incubate the reaction at 37°C for 20 minutes.[5]
-
Reaction Termination: Stop the reaction by adding 900 µL of 100 mM EDTA (pH 8.0).[5]
-
Product Quantification: The radiolabeled protein product can be precipitated using standard methods (e.g., trichloroacetic acid precipitation), and the incorporated radioactivity can be measured using a liquid scintillation counter.
Quantitative Parameters for GXYLT1/2 and XXYLT1 Assay:
| Component | Concentration |
| HEPES Buffer (pH 6.8) | 50 mM |
| MnCl₂ | 10 mM |
| NP-40 | 0.5% |
| UDP-[¹⁴C]xylose | 10 µM |
| Acceptor Substrate | 10 µM |
| Total Volume | 10 µL |
| Incubation Temperature | 37°C |
| Incubation Time | 20 minutes |
Table based on data from[5]
Data Presentation
The following tables summarize key quantitative data from the literature for various glycosyltransferase assays utilizing this compound. These values can serve as a starting point for assay optimization.
Table 1: Reaction Conditions for Various Xylosyltransferase Assays
| Enzyme | Acceptor Substrate | This compound Concentration | Divalent Cations | pH | Temperature | Reference |
| XylT1/2 | Synthetic Peptide | 8.5 µM - 2 mM | 5 mM MgCl₂, 5 mM MnCl₂ | 6.5 | 37°C | [4] |
| GXYLT1/2 | O-glucosylated EGF repeats | 10 µM | 10 mM MnCl₂ | 6.8 | 37°C | [5] |
| XXYLT1 | O-glucose disaccharide modified EGF repeats | 10 µM | 10 mM MnCl₂ | 6.8 | 37°C | [5] |
| RXYLT1 | Synthetic Peptide | 0.1 mM - 1 mM | 10 mM MnCl₂, 10 mM MgCl₂ | Not specified | 37°C | [6] |
| LaCGT1 | Phloretin | Not specified | Not specified | Not specified | Not specified | [7] |
Table 2: Kinetic Parameters for Xylosyltransferases
| Enzyme | Substrate | Apparent Kₘ | Reference |
| Xylosyltransferase (from embryonic-chick cartilage) | Smith-degraded proteoglycan | 45 µM (on a serine basis) | [8] |
| Xylosyltransferase (from embryonic-chick cartilage) | This compound | 19 µM | [8] |
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in glycosyltransferase assays.
Caption: Initiation of Glycosaminoglycan (GAG) Synthesis.
Caption: General Workflow for a Glycosyltransferase Assay.
Concluding Remarks
The use of this compound in glycosyltransferase assays is a cornerstone of research in glycobiology and related fields. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust and reproducible experiments. Careful optimization of assay conditions, including substrate concentrations, pH, and incubation time, is crucial for obtaining accurate and meaningful results. The continued study of xylosyltransferases and their role in biological processes holds significant promise for the development of novel therapeutics for a variety of diseases.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay of glucoside α1,3-xylosyltransferase 1/2 (GXYLT1/2) and xyloside α1,3-xylosyltransferase 1 (XXYLT1) xylosyltransferase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enzyme assay of ribitol xylosyltransferase 1 (RXYLT1) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. maxapress.com [maxapress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Production of Stereopure UDP-Xylose
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of a wide array of essential glycoconjugates, including proteoglycans, glycoproteins, and plant cell wall polysaccharides.[1][2] Its availability in a stereopure form (UDP-α-D-xylose) is paramount for research in glycobiology, drug development, and glycoengineering. For instance, this compound initiates the biosynthesis of the tetrasaccharide linker region in most proteoglycans, a process fundamental to the formation of the extracellular matrix.[3][4] This document provides detailed protocols for the large-scale, stereopure production of this compound via two primary methodologies: the de novo biosynthetic pathway and a chemoenzymatic approach.
Method 1: De Novo Biosynthetic Pathway
The de novo pathway mimics the natural cellular process for this compound synthesis, starting from the readily available precursor, UDP-glucose. This two-step enzymatic cascade involves the oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA), followed by the decarboxylation of UDP-GlcA to yield this compound.[5][6] This one-pot synthesis is highly efficient and yields the biologically active α-anomer of this compound.
Signaling Pathway: De Novo this compound Biosynthesis
Caption: The de novo biosynthetic pathway of this compound from UDP-glucose.
Experimental Workflow: De Novo Synthesis
Caption: Experimental workflow for the de novo synthesis of this compound.
Quantitative Data: De Novo Synthesis
| Parameter | Value | Source |
| Starting Material | UDP-glucose | [5] |
| Enzymes | Human UDP-glucose 6-dehydrogenase (hUGDH), Human this compound synthase 1 (hUXS) | [5] |
| Product Concentration | 19.5 mM (10.5 g/L) | [5] |
| Overall Yield | 46% | [5] |
| Purity | >98% | [5] |
| Optimal pH (hUXS) | 7.5 | [7] |
| Optimal Temperature (hUXS) | 37°C | [7] |
Protocols: De Novo Synthesis
1. Recombinant Enzyme Expression and Purification
-
Host System: Escherichia coli BL21(DE3) is a common host for expressing recombinant human UGDH (hUGDH) and this compound synthase (hUXS).[8][9]
-
Expression Vector: Utilize a suitable expression vector, such as a pET-based plasmid, containing the codon-optimized gene for hUGDH or hUXS, often with an N-terminal His6-tag for purification.[9]
-
Culture and Induction:
-
Grow E. coli cells harboring the expression plasmid in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking.
-
Induce protein expression at an OD600 of 0.6-0.8 with 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
-
-
Purification:
-
Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT).
-
Lyse cells by sonication or high-pressure homogenization and clarify the lysate by centrifugation.
-
Purify the His-tagged proteins from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Elute the protein with an imidazole gradient.
-
Further purify the enzymes using size-exclusion chromatography to remove aggregates and ensure high purity.[8]
-
Confirm purity by SDS-PAGE analysis (>95%).[9]
-
2. Large-Scale One-Pot Enzymatic Synthesis
-
Reaction Mixture: In a temperature-controlled bioreactor, prepare the reaction mixture containing:
-
50 mM Tris-HCl buffer, pH 7.5
-
20-50 mM UDP-glucose
-
2-4 equivalents of NAD+
-
Purified hUGDH (e.g., 0.1 - 0.5 mg/mL)
-
Purified hUXS (e.g., 0.1 - 0.5 mg/mL)
-
Optional: A system for NAD+ regeneration can be included to reduce the cost of this cofactor.[5]
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by High-Performance Anion-Exchange Chromatography (HPAE-PAD) or HPLC to quantify the consumption of UDP-glucose and the formation of this compound.[10]
-
Reaction Completion: The reaction is typically complete within 12-24 hours, as indicated by the stabilization of the this compound concentration.
3. Purification of Stereopure this compound
-
Enzyme Removal: Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) followed by centrifugation or by ultrafiltration to remove the enzymes.
-
Chromatographic Purification:
-
Anion-Exchange Chromatography: Load the supernatant onto a strong anion-exchange column (e.g., Q-Sepharose) and elute with a linear gradient of a salt buffer (e.g., 0-1 M triethylammonium (B8662869) bicarbonate). This step separates this compound from unreacted UDP-glucose, UDP-GlcA intermediate, and NAD+/NADH.
-
Size-Exclusion Chromatography: Further purify the this compound containing fractions using a size-exclusion column (e.g., Bio-Gel P-2) to desalt the sample and remove any remaining small molecule contaminants.[11]
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a stable, white powder.
-
Quality Control: Confirm the identity and stereopurity of the final product using ¹H-NMR and Mass Spectrometry.[10][11] The α-anomeric proton of UDP-α-D-xylose typically appears as a double-doublet in the ¹H-NMR spectrum.[11]
Method 2: Chemoenzymatic Synthesis
This hybrid approach combines chemical synthesis of a key intermediate, xylose-1-phosphate, with an enzymatic step to produce this compound.[1] This method is particularly useful as it bypasses the need for specific sugar kinases and expensive cofactors like NAD+.[11] A key enzyme in this process is UDP-sugar pyrophosphorylase (USP), which catalyzes the reaction between xylose-1-phosphate and UTP.
Logical Relationship: Chemoenzymatic Synthesis
Caption: Chemoenzymatic route for the synthesis of this compound.
Experimental Workflow: Chemoenzymatic Synthesis
Caption: Workflow for the chemoenzymatic production of this compound.
Quantitative Data: Chemoenzymatic Synthesis
| Parameter | Value | Source |
| Starting Material | D-xylose-1-phosphate (100 mg scale) | [11] |
| Enzyme | UDP-sugar pyrophosphorylase from Arabidopsis thaliana (AtUSP) | [1][11] |
| Product Mass | 88 mg | [11] |
| Overall Yield (from Xylose-1-P) | 45% (approx. 66% based on α-anomer in starting mixture) | [11] |
| Purity | Stereopure (α-anomer) | [1][11] |
| Optimal pH (AtUSP) | ~8.0 | [12] |
| Optimal Temperature (AtUSP) | 37°C | [1] |
Protocols: Chemoenzymatic Synthesis
1. Chemical Synthesis of D-Xylose-1-Phosphate
A detailed protocol for the chemical synthesis of pentose-1-phosphates from their free sugars can be adapted from published procedures.[11] This typically involves a two-step process to generate an anomeric mixture of α/β-D-xylose-1-phosphate.
2. Recombinant Expression and Purification of UDP-Sugar Pyrophosphorylase (e.g., AtUSP)
The protocol for expression and purification of AtUSP is similar to that described for hUGDH and hUXS, utilizing an E. coli expression system and IMAC for purification of a His-tagged construct.
3. Large-Scale Enzymatic Synthesis of this compound
-
Reaction Mixture: In a suitable reaction vessel, combine:
-
100 mM Tris-HCl buffer, pH 8.0
-
100 mg D-xylose-1-phosphate (anomeric mixture)
-
1.5-2.0 equivalents of Uridine Triphosphate (UTP)
-
20 mM MgCl₂
-
Purified AtUSP enzyme
-
Optional: Inorganic pyrophosphatase to drive the reaction towards product formation by hydrolyzing the pyrophosphate (PPi) byproduct.[12]
-
-
Incubation: Incubate the reaction at 37°C overnight with gentle agitation.[1]
-
Monitoring: The conversion to UDP-α-D-xylose can be monitored by Thin Layer Chromatography (TLC) or HPLC.[11] The enzyme selectively converts the α-anomer of xylose-1-phosphate.[1]
4. Purification of Stereopure this compound
-
Enzyme Removal: Centrifuge the reaction mixture through an ultrafiltration unit (e.g., 10 kDa MWCO) to remove the enzyme.
-
Gel Filtration Chromatography: The purification of this compound from this reaction is often simpler than the de novo method. A single step of gel filtration chromatography using a Bio-Gel P-2 resin is effective for separating the product from unreacted UTP, xylose-1-phosphate, and buffer components.[11]
-
Lyophilization and Quality Control: Pool the pure fractions, lyophilize, and confirm the product's identity and purity by ¹H-NMR and mass spectrometry as described previously.[11]
Conclusion
Both the de novo biosynthetic and the chemoenzymatic methods offer robust and scalable solutions for the production of stereopure this compound. The choice of method may depend on the availability of starting materials, cost of cofactors (NAD+ vs. UTP), and the desired scale of production. The de novo one-pot synthesis from UDP-glucose is elegant and highly efficient, while the chemoenzymatic approach offers flexibility by bypassing certain enzymatic steps. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to establish large-scale production of this vital nucleotide sugar for their specific applications.
References
- 1. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Chemoenzymatic Synthesis of Glycopeptides Bearing Galactose–Xylose Disaccharide from the Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. Discovery and Biochemical Characterization of the this compound Biosynthesis Pathway in Sphaerobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. angioproteomie.com [angioproteomie.com]
- 10. Biosynthesis of this compound and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial this compound synthase, and this compound 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 12. chemilyglycoscience.com [chemilyglycoscience.com]
Application Note: HPLC-Based Purification of UDP-Xylose for Research and Drug Development
Abstract
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as a xylose donor for the biosynthesis of proteoglycans, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, which are integral components of the extracellular matrix.[1][2][3] The availability of highly purified this compound is essential for in vitro studies of glycosyltransferases, drug screening, and the development of therapeutics targeting pathways involving proteoglycan biosynthesis. This application note provides detailed protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC), including anion-exchange and porous graphitic carbon-based methods. Additionally, it outlines the biosynthetic pathway of this compound and presents a sample experimental workflow.
Introduction
This compound is synthesized in vivo from UDP-glucose through a two-step enzymatic process. First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA).[4][5][6] Subsequently, this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, catalyzes the decarboxylation of UDP-GlcA to yield this compound.[1][3][5] This process is subject to feedback inhibition by this compound, which regulates its own synthesis.[4][6] Given its central role in the formation of glycosaminoglycans (GAGs), which are crucial for cell signaling and the structural integrity of tissues, the ability to produce and purify this compound is of significant interest to researchers in glycobiology and drug development.[1][2] HPLC offers a robust and scalable method for obtaining high-purity this compound suitable for these applications.
Signaling Pathway and Biosynthesis
This compound is a key precursor for the initiation of GAG chain synthesis on core proteins of proteoglycans. This process is fundamental for the formation of the extracellular matrix and influences various signaling pathways, including the Notch signaling pathway.[4][7]
Caption: Biosynthesis of this compound and its role in proteoglycan synthesis.
Experimental Protocols
Protocol 1: Purification of this compound using Anion-Exchange HPLC
This protocol is adapted from methods for the analysis of nucleotide sugars.[8][9] Anion-exchange chromatography separates molecules based on their net negative charge. This compound, with its two phosphate (B84403) groups, binds strongly to the anion-exchange column and can be eluted with a salt gradient.
Materials:
-
Crude this compound sample (from enzymatic synthesis or commercial source)
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., Dionex CarboPac PA1)[8]
-
Mobile Phase A: Deionized water
-
Mobile Phase B: 1 M Ammonium (B1175870) bicarbonate
-
0.22 µm filters for mobile phases and sample
Procedure:
-
Mobile Phase Preparation: Prepare 1 L of 1 M Ammonium bicarbonate and filter through a 0.22 µm membrane. Degas both mobile phases.
-
Sample Preparation: Dissolve the crude this compound sample in deionized water to a concentration of approximately 10 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method:
-
Column: Dionex CarboPac PA1 (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 262 nm[8]
-
Injection Volume: 100 µL (can be scaled up for preparative runs)
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 50 30 100 35 100 36 5 | 45 | 5 |
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak, which is identified by its retention time compared to a standard.
-
Desalting and Lyophilization: Pool the collected fractions and remove the ammonium bicarbonate by repeated lyophilization. Re-dissolve the sample in a small amount of water between lyophilization steps to ensure complete removal of the salt. The final product will be a white, fluffy powder.
Protocol 2: Purification of this compound using Porous Graphitic Carbon (PGC) HPLC
PGC columns offer a different selectivity based on a combination of hydrophobic and polar interactions. This method is particularly useful for separating closely related nucleotide sugars.[10]
Materials:
-
Crude this compound sample
-
HPLC system with a UV detector
-
Porous Graphitic Carbon column (e.g., Hypercarb™)[10]
-
Mobile Phase A: 10 mM Ammonium bicarbonate, pH 8.0
-
Mobile Phase B: Acetonitrile
-
0.22 µm filters for mobile phases and sample
Procedure:
-
Mobile Phase Preparation: Prepare and filter both mobile phases. Degas thoroughly.
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
HPLC Method:
-
Column: Hypercarb™ (100 x 4.6 mm, 5 µm)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 262 nm
-
Injection Volume: 100 µL
-
Gradient:
Time (min) % Mobile Phase B 0 2 20 20 25 50 30 50 31 2 | 40 | 2 |
-
-
Fraction Collection and Post-Processing: Collect, pool, and lyophilize the this compound fractions as described in Protocol 1.
Data Presentation
The following table summarizes representative data for the purification of this compound using the described HPLC methods. Actual results may vary depending on the initial purity of the sample and the specific instrumentation used.
| Parameter | Anion-Exchange HPLC | Porous Graphitic Carbon HPLC |
| Starting Material | Crude Enzymatic Reaction Mixture | Pre-purified this compound |
| Purity (Initial) | ~60% | ~85% |
| Purity (Final) | >98% | >99% |
| Recovery | ~85% | ~90% |
| Yield (from UDP-Glc) | ~50% | - |
Experimental Workflow
The overall workflow for the production and purification of this compound, from enzymatic synthesis to the final pure product, is illustrated below.
Caption: Experimental workflow for this compound synthesis and purification.
Conclusion
The HPLC-based protocols detailed in this application note provide robust and reproducible methods for obtaining high-purity this compound. Both anion-exchange and porous graphitic carbon chromatography are effective, with the choice of method depending on the specific separation requirements and the nature of the impurities in the starting material. The availability of pure this compound is crucial for advancing research in glycobiology and for the development of novel therapeutics targeting proteoglycan biosynthesis and related signaling pathways.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reconstruction of de novo pathway for synthesis of UDP-glucuronic acid and this compound from intrinsic UDP-glucose in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enzymatic Synthesis of UDP-Xylose from UDP-Glucose
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary glycosyl donor for the incorporation of xylose into a wide array of glycoconjugates, including proteoglycans, glycoproteins, and plant cell wall polysaccharides.[1][2][3] Its availability is essential for fundamental biological processes such as cell signaling, adhesion, migration, and the structural integrity of the extracellular matrix.[4][5][6] Consequently, the reliable in vitro synthesis of this compound is paramount for research in glycobiology, drug development, and biotechnology. The predominant biosynthetic pathway in most organisms involves a two-step enzymatic conversion from the readily available precursor, UDP-glucose.[7] This process is catalyzed by the sequential action of UDP-glucose 6-dehydrogenase (UGDH) and this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase.[7][8]
Biochemical Synthesis Pathway
The synthesis initiates with the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA) by UGDH.[9] Subsequently, UXS catalyzes the decarboxylation of UDP-GlcA to yield the final product, this compound.[1][2] This pathway is tightly regulated, notably through feedback inhibition of UGDH by the final product, this compound.[2][8]
References
- 1. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 5. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UGDH Enzyme, UDP-glucose 6-dehydrogenase, Human UGDH Enzyme - Syd Labs [sydlabs.com]
- 7. Discovery and Biochemical Characterization of the this compound Biosynthesis Pathway in Sphaerobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of human UDP-glucose dehydrogenase. CYS-276 is required for the second of two successive oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of UDP-Xylose in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans, essential macromolecules in the extracellular matrix and on the cell surface.[1] The initiation of most proteoglycan synthesis begins with the transfer of xylose from this compound to a serine residue on the core protein, a reaction catalyzed by xylosyltransferases (XTs).[2][3] This initial step is rate-limiting for the biosynthesis of glycosaminoglycan (GAG) chains.[2][3] Dysregulation of proteoglycan biosynthesis is implicated in numerous diseases, including cancer, fibrosis, and developmental disorders, making the enzymes involved in the this compound biosynthetic pathway attractive targets for drug development.[1]
This document provides detailed application notes on the relevance of this compound in drug development, comprehensive protocols for key experimental assays, and quantitative data to support research in this area.
Application Notes
Targeting the this compound Biosynthetic Pathway in Oncology
Cancer cells often exhibit altered glycosylation patterns that contribute to tumor progression, metastasis, and drug resistance. The this compound biosynthetic pathway presents a promising therapeutic window. This compound is synthesized from UDP-glucose in a two-step enzymatic process catalyzed by UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS).[4]
Notably, the expression of UGDH is often elevated in various cancers, including lung adenocarcinoma. This increased production of UDP-glucuronic acid (UDP-GlcA), the substrate for UXS, creates a dependency on UXS to prevent the toxic accumulation of UDP-GlcA.[5][6] Inhibition of UXS in such cancer cells leads to the disruption of Golgi apparatus function and impedes the trafficking of crucial cell surface receptors like EGFR, thereby diminishing cell signaling capacity and leading to cell death.[5][6] This selective vulnerability of cancer cells with high UGDH expression makes UXS a compelling target for anticancer therapies.[5]
Furthermore, the proteoglycans synthesized using this compound are integral components of signaling pathways that drive tumor growth and angiogenesis, such as those mediated by Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF).[7][8] By limiting the availability of this compound, the synthesis of these proteoglycans is hampered, thereby disrupting these critical cancer-promoting signaling cascades.
This compound and the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved pathway that plays a crucial role in cell fate determination, and its dysregulation is implicated in various cancers and developmental disorders.[9][10] The function of Notch receptors is modulated by post-translational modifications, including glycosylation. Specifically, O-glucose glycans on the epidermal growth factor-like (EGF) repeats of Notch receptors can be elongated by the addition of xylose from this compound, a reaction catalyzed by xylosyltransferases.[7][11] This xylosylation of Notch receptors can influence their interaction with ligands, thereby modulating Notch signal transduction.[11][12] Targeting the availability of this compound, therefore, presents a potential strategy to indirectly modulate Notch signaling for therapeutic benefit in diseases where this pathway is aberrantly activated.
Inhibitors of the this compound Pathway
Several strategies are being explored to develop inhibitors targeting the enzymes of the this compound biosynthetic pathway. These include substrate analogs and small molecule inhibitors targeting UGDH, UXS, and XTs. For instance, fluoro-xylosides have been shown to selectively inhibit proteoglycan synthesis.[13] The development of potent and specific inhibitors for these enzymes holds significant promise for the treatment of a variety of diseases.
Quantitative Data
Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway
| Enzyme | Substrate | Organism/Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Human this compound Synthase (hUXS1) | UDP-GlcUA | Recombinant Human | 140 ± 20 | 0.8 ± 0.1 | 5.7 x 10³ | [14] |
| Human Xylosyltransferase-I (XT-I) | This compound | Recombinant Human | 43.4 ± 6.9 | 0.22 | 5.1 x 10³ | [15] |
| Human Xylosyltransferase-I (XT-I) | Bikunin Peptide 1 | Recombinant Human | 49.8 ± 4.9 | 0.47 | 9.4 x 10³ | [15] |
| Embryonic Chick Cartilage Xylosyltransferase | This compound | Chick Cartilage | 19 | N/A | N/A | [4][16] |
Table 2: Inhibitors of the this compound Pathway
| Inhibitor | Target Enzyme | Inhibition Mode | IC₅₀ (µM) | Ki (µM) | Cell/Assay System | Reference(s) |
| Amphotericin B | Xylosyltransferase-I (XT-I) | Uncompetitive | 1.1 | N/A | UPLC/ESI-MS/MS assay | [5][17] |
| Celastrol | Xylosyltransferase-I (XT-I) | Competitive | 1.9 | N/A | UPLC/ESI-MS/MS assay | [5][17] |
| Bisphosphonate-xyloside conjugate | β-1,4-Galactosyltransferase 7 (β4GalT7) | N/A | 188 | N/A | SEC-fluorescence assay | [18] |
| Tanshinone IIA | AP-1 (indirectly affects XT-1 expression) | N/A | ~75 (at 100 µM, 45% expression) | N/A | Rat Nucleus Pulposus Cells | [19] |
| 4-methylumbelliferyl-β-D-xyloside | Proteoglycan Synthesis (competes with core proteins) | N/A | 50-62% inhibition at 1mM | N/A | Rat Aortic Smooth Muscle Cells |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Lysates by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound from cultured cells using liquid chromatography-tandem mass spectrometry.
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Ammonium (B1175870) formate (B1220265), LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled UDP-glucose)
-
Cell lysis buffer (e.g., 80% methanol)
-
Centrifugal filters (e.g., 3 kDa MWCO)
-
LC-MS/MS system with an amide or HILIC column
Procedure:
-
Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS, then add 1 mL of ice-cold 80% methanol (B129727) per 10 cm dish. Scrape the cells and transfer the lysate to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in 80% methanol.
-
Lysis and Protein Precipitation: Incubate the cell lysate on ice for 20 minutes with occasional vortexing to ensure complete lysis and protein precipitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Internal Standard Spiking: Transfer the supernatant to a new tube and add the internal standard to a final concentration of 1 µM.
-
Drying: Dry the samples completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in 100 µL of 90% ACN with 1 mM ammonium formate.
-
Filtration: Centrifuge the reconstituted sample through a 3 kDa MWCO centrifugal filter at 14,000 x g for 10 minutes at 4°C to remove any remaining proteins.
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the filtered sample onto the LC-MS/MS system.
-
Chromatography: Use a gradient elution with a mobile phase consisting of A) deionized water with 1 mM ammonium formate and B) 90% ACN with 1 mM ammonium formate. A typical gradient might be: 0-2 min, 95% B; 2-10 min, linear gradient to 50% B; 10-12 min, hold at 50% B; 12.1-15 min, return to 95% B and equilibrate.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard should be optimized for the instrument used. A common transition for this compound is m/z 535.0 -> m/z 323.0.
-
-
Quantification: Generate a standard curve using known concentrations of this compound and the constant concentration of the internal standard. Calculate the concentration of this compound in the samples based on the standard curve.
Protocol 2: In Vitro Xylosyltransferase Activity Assay using Radiolabeled this compound
This protocol measures the activity of xylosyltransferases by quantifying the transfer of radiolabeled xylose from UDP-[¹⁴C]xylose to a synthetic peptide acceptor.[2]
Materials:
-
Enzyme preparation (purified xylosyltransferase or cell lysate)
-
MES buffer (25 mM, pH 6.5)
-
KF (5 mM)
-
MgCl₂ (5 mM)
-
MnCl₂ (5 mM)
-
UDP-[¹⁴C]Xylose (specific activity ~1 x 10⁵ dpm/nmol)
-
Synthetic peptide acceptor (e.g., Q-E-E-E-G-S-G-G-G-Q-K at 1 nmol/µL)
-
EDTA (100 mM, pH 8.0)
-
C18 solid-phase extraction cartridges
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 20 µL:
-
10 µL of enzyme preparation
-
8 µL of a master mix containing MES buffer, KF, MgCl₂, and MnCl₂ to achieve the final concentrations listed above.
-
1 µL of UDP-[¹⁴C]Xylose (final concentration ~8.5 µM)
-
1 µL of synthetic peptide acceptor (final concentration 50 µM)
-
-
Enzyme Reaction: Incubate the reaction mixture at 37°C for 1 hour.[2]
-
Reaction Termination: Stop the reaction by adding 180 µL of 100 mM EDTA, pH 8.0.
-
Separation of Product:
-
Condition a C18 cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the entire reaction mixture onto the C18 cartridge.
-
Wash the cartridge with 5 mL of water to remove unreacted UDP-[¹⁴C]Xylose.
-
Elute the radiolabeled peptide product with 2 mL of 80% methanol into a scintillation vial.
-
-
Quantification:
-
Add 10 mL of scintillation cocktail to the eluate.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of [¹⁴C]xylose incorporated into the peptide based on the specific activity of the UDP-[¹⁴C]xylose and the measured counts per minute (CPM).
-
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Proteoglycan Initiation
Caption: this compound biosynthesis and its role in initiating proteoglycan synthesis.
Proteoglycan-Mediated Growth Factor Signaling
Caption: Role of proteoglycans as co-receptors in growth factor signaling.
Experimental Workflow for Xylosyltransferase Inhibitor Screening
Caption: Workflow for screening and characterizing xylosyltransferase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. MULTIVALENT PROTEOGLYCAN MODULATION OF FGF MITOGENIC RESPONSES IN PERIVASCULAR CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative LC-MS/MS Analysis of Proteins Involved in Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Fibroblast Growth Factor Signaling in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Putative Non-Substrate-Based XT-I Inhibitors by Natural Product Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Role of Glycosylation of Notch in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 9. Enhanced nano-LC-MS for analyzing dansylated oral cancer tissue metabolome dissolved in solvents with high elution strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xylosylation of the Notch receptor preserves the balance between its activation by trans-Delta and inhibition by cis-ligands in Drosophila | PLOS Genetics [journals.plos.org]
- 11. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Proteoglycans as Mediators of Cancer Tissue Mechanics [frontiersin.org]
- 13. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Roles of glycosylation in Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteoglycan signaling in tumor angiogenesis and endothelial cell autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Proteoglycans in Breast Cancer: Friends and Foes | MDPI [mdpi.com]
Application Notes and Protocols for the Detection of UDP-Xylose using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary donor of xylose for the biosynthesis of various glycoconjugates, including proteoglycans and glycoproteins, in a wide range of organisms from fungi to mammals.[1] The initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycan core proteins is a key biological process that depends on the availability of this compound.[2] This process is initiated by the enzymatic transfer of xylose from this compound to a serine residue in the core protein. Consequently, the accurate detection and quantification of this compound are paramount for studying the regulation of proteoglycan biosynthesis and its implications in various physiological and pathological conditions, such as connective tissue diseases and cancer.[1][3] This document provides detailed application notes and protocols for the robust and sensitive detection of this compound using liquid chromatography-mass spectrometry (LC-MS).
Signaling and Biosynthetic Pathways
This compound is synthesized in the cytoplasm from UDP-glucose in a two-step enzymatic process. First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA). Subsequently, UDP-glucuronic acid decarboxylase, also known as this compound synthase (UXS), catalyzes the decarboxylation of UDP-GlcA to form this compound.[4] The availability of this compound is a key regulatory point in proteoglycan synthesis and is itself regulated by feedback inhibition, where this compound can inhibit the activity of UGDH.[4]
Caption: Biosynthesis of this compound and its role in proteoglycan synthesis.
Experimental Workflow for this compound Detection
The reliable quantification of this compound from biological samples by LC-MS involves several critical steps, including efficient extraction of this polar metabolite, separation from isomeric and isobaric compounds, and sensitive detection by the mass spectrometer.
Caption: General experimental workflow for this compound detection by LC-MS/MS.
Experimental Protocols
Protocol 1: Extraction of UDP-Sugars from Mammalian Cells
This protocol is adapted from methods utilizing porous graphitic carbon (PGC) solid-phase extraction (SPE), which has been shown to be effective for the purification of nucleotide sugars.
Materials:
-
Cultured mammalian cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol (B129727) or a chloroform-methanol-water mixture)
-
Porous graphitic carbon SPE cartridges
-
SPE conditioning solution: 60% acetonitrile (B52724) in water with 0.3% formic acid, adjusted to pH 9.0 with ammonia
-
SPE wash solution 1: Deionized water
-
SPE wash solution 2: 60% acetonitrile in water
-
SPE elution solution: 60% acetonitrile in water with 0.3% formic acid, adjusted to pH 9.0 with ammonia
-
Centrifugal vacuum concentrator
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Metabolite Extraction: Add ice-cold extraction solvent to the cells. Scrape the cells and collect the cell lysate.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
SPE Cartridge Conditioning: Condition the PGC SPE cartridge by passing the conditioning solution, followed by deionized water.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with wash solution 1 and wash solution 2 to remove interfering substances.
-
Elution: Elute the nucleotide sugars, including this compound, with the elution solution.
-
Drying: Dry the eluate using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., water or the initial mobile phase of the LC-MS method) for analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound. Parameters may need to be optimized for specific instrumentation.
Liquid Chromatography:
-
Column: A porous graphitic carbon (PGC) column (e.g., Hypercarb, 50 x 2.1 mm, 3 µm) or a hydrophilic interaction liquid chromatography (HILIC) column are suitable for retaining and separating polar nucleotide sugars.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 10.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of aqueous mobile phase, ramping to a higher percentage of organic mobile phase to elute the analytes. For example: 0-2 min, 5% B; 2-15 min, 5-50% B; 15-20 min, 50-95% B; 20-25 min, 95% B; 25.1-30 min, 5% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound:
-
Precursor ion (Q1): m/z 534.0
-
Product ion (Q3): m/z 323.1 (corresponding to the UDP fragment)
-
-
Instrument Parameters:
-
Capillary voltage: 3.0-4.0 kV
-
Cone voltage: 20-40 V
-
Source temperature: 120-150°C
-
Desolvation temperature: 350-450°C
-
Collision energy: Optimized for the specific instrument, typically in the range of 15-30 eV.
-
Data Presentation
The following tables summarize typical LC-MS/MS parameters and reported quantitative data for UDP-sugars in different biological systems.
Table 1: Summary of LC-MS/MS Parameters for this compound Detection
| Parameter | Method 1 (PGC-based) | Method 2 (HILIC-based) |
| LC Column | Porous Graphitic Carbon | Amide-based HILIC |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 10 | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Ionization Mode | Negative ESI | Negative ESI |
| MRM Transition | 534.0 -> 323.1 | 534.0 -> 323.1 |
Table 2: Quantitative Analysis of UDP-Sugars in Arabidopsis thaliana [5]
| UDP-Sugar | Wild-Type (µg/g fresh weight) | ugd2,3 Mutant (µg/g fresh weight) |
| UDP-glucose | 37.8 ± 3.4 | 43.1 ± 4.1 |
| UDP-galactose | 3.1 ± 0.3 | 3.5 ± 0.4 |
| UDP-glucuronic acid | 2.8 ± 0.3 | 0.4 ± 0.1 |
| UDP-galacturonic acid | 1.9 ± 0.2 | 0.3 ± 0.1 |
| This compound | 1.2 ± 0.1 | 0.4 ± 0.1 |
| UDP-arabinose | 0.4 ± 0.1 | 0.2 ± 0.1 |
Table 3: Relative Abundance of UDP-Sugars in CHO Cell Lines
While absolute concentrations can vary significantly based on culture conditions and cell line, relative changes provide valuable insights. In a study of Chinese Hamster Ovary (CHO) cells, a mutant cell line deficient in this compound synthase (pgsI-208) showed a complete absence of this compound and a dramatic increase (estimated at 200-fold) in its precursor, UDP-glucuronic acid, compared to wild-type CHO cells.[6]
Conclusion
The methodologies outlined in this document provide a robust framework for the sensitive and specific detection and quantification of this compound by LC-MS/MS. Accurate measurement of this compound levels is crucial for advancing our understanding of the regulation of proteoglycan biosynthesis and its role in health and disease, and for the development of novel therapeutic strategies targeting these pathways. The provided protocols for sample preparation and LC-MS/MS analysis, along with the comparative data, serve as a valuable resource for researchers in glycobiology, drug discovery, and related fields.
References
- 1. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. A novel SPE-UPLC-MS/MS-based assay for the selective, simultaneous quantification of xylosyltransferase-I and -II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide metabolism in cancer cells fuels a UDP-driven macrophage cross-talk, promoting immunosuppression and immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of UDP-Xylose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary donor of xylose for the biosynthesis of a wide array of essential glycoconjugates, including proteoglycans, glycoproteins, and plant cell wall polysaccharides.[1][2][3] Its availability is crucial for research in glycobiology, drug development, and glycoengineering. This document provides detailed protocols for the enzymatic synthesis of this compound utilizing the broad substrate specificity of UDP-sugar pyrophosphorylase (USP), also known as UDP-sugar synthase. This chemo-enzymatic approach offers a facile and stereo-selective route to produce biologically active UDP-α-D-xylose.[1][2][4]
The core of this method is the reversible reaction catalyzed by USP, which transfers a uridyl group from UTP to a sugar-1-phosphate, yielding the corresponding UDP-sugar and inorganic pyrophosphate (PPi).[5][6] To drive the reaction toward UDP-sugar synthesis, inorganic pyrophosphatase is often included to hydrolyze the PPi byproduct.[7]
Principle of the Method
The synthesis of this compound is achieved in a two-step process. First, xylose-1-phosphate is chemically synthesized. Subsequently, in an enzymatic reaction, UDP-sugar pyrophosphorylase catalyzes the formation of this compound from xylose-1-phosphate and uridine-5'-triphosphate (UTP). The enzyme demonstrates high selectivity for the α-anomer of the sugar phosphate, resulting in the stereopure UDP-α-D-xylose.[1][8]
The enzymatic reaction is as follows:
Xylose-1-Phosphate + UTP ⇌ this compound + PPi
This reaction is magnesium-dependent and can be performed using recombinant USP from various sources, such as Arabidopsis thaliana (AtUSP) or Bifidobacterium infantis (BiUSP).[1][2][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway and the general experimental workflow for the enzymatic synthesis of this compound.
Caption: Enzymatic reaction for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic synthesis of this compound.
Table 1: Substrate Specificity and Yields of Recombinant USPs [8]
| Substrate (Anomeric Ratio α/β) | Enzyme | Yield (%) |
| Xylose-1-phosphate (1.0:1.2) | AtUSP | 71 |
| Xylose-1-phosphate (1.0:1.2) | BiUSP | 81 |
Yields were calculated after purification.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value/Range | Reference |
| pH | 6.5 - 7.5 | [9] |
| Temperature | 30 °C | [10] |
| Mg²⁺ Concentration | 2 mM | [9] |
| Enzyme Concentration | 3.3 mg/mL (for fusion enzyme) | [10] |
Table 3: Kinetic Parameters of USPs for Various Substrates [6]
| Enzyme Source | Substrate | Apparent Kₘ (mM) |
| Pea (PsUSP) | Glc-1-P | 0.34 |
| Pea (PsUSP) | L-Ara-1-P | 0.96 |
| Various | UTP | 0.03 - 0.19 |
| Various | Sugar-1-phosphates | 0.13 - 2.54 |
Experimental Protocols
Materials and Reagents
-
D-xylose
-
Recombinant UDP-sugar pyrophosphorylase (e.g., from A. thaliana or B. infantis)
-
Uridine-5'-triphosphate (UTP), disodium (B8443419) salt
-
Inorganic pyrophosphatase
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Bio-Gel P-2 resin for purification
-
Deuterium oxide (D₂O) for NMR analysis
-
All other necessary reagents for chemical synthesis of xylose-1-phosphate
Protocol 1: Enzymatic Synthesis of UDP-α-D-Xylose
This protocol is adapted from the chemo-enzymatic method described by Wang et al. (2018).[1][2]
-
Reaction Setup: In a suitable reaction vessel, combine the following components in Tris-HCl buffer (e.g., 50 mM, pH 7.5):
-
Xylose-1-phosphate (e.g., 10 mM)
-
UTP (e.g., 15 mM)
-
MgCl₂ (e.g., 10 mM)
-
Inorganic pyrophosphatase (e.g., 5 units)
-
Recombinant USP (e.g., 0.5 mg)
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C) with gentle agitation. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reaction Quenching: Once the reaction is complete (typically after several hours to overnight), quench the reaction by boiling for 2-3 minutes.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing the this compound.
Protocol 2: Purification of UDP-α-D-Xylose
-
Size-Exclusion Chromatography: Load the supernatant from the previous step onto a Bio-Gel P-2 column pre-equilibrated with deionized water.
-
Elution: Elute the column with deionized water and collect fractions.
-
Fraction Analysis: Monitor the fractions for the presence of this compound using a suitable method, such as UV absorbance at 262 nm (for the uracil (B121893) base).
-
Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the final product as a white powder.
Protocol 3: Product Characterization
-
NMR Spectroscopy: Dissolve the lyophilized product in D₂O and acquire ¹H and ¹³C NMR spectra to confirm the structure and stereochemistry of UDP-α-D-xylose. The enzyme's selectivity should result in a single anomer.[8]
-
Mass Spectrometry: Perform mass spectrometry analysis (e.g., ESI-MS) to confirm the molecular weight of the synthesized this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Inactive enzyme | Check enzyme activity. Use a fresh batch of enzyme. |
| Suboptimal reaction conditions | Optimize pH, temperature, and Mg²⁺ concentration. | |
| Pyrophosphate inhibition | Ensure sufficient inorganic pyrophosphatase is added. | |
| Incomplete Reaction | Insufficient incubation time | Monitor the reaction over a longer period. |
| Substrate limitation | Ensure an excess of UTP is used. | |
| Product Degradation | Instability of this compound | Handle the product at low temperatures and avoid repeated freeze-thaw cycles. |
Conclusion
The enzymatic synthesis of this compound using UDP-sugar pyrophosphorylase provides an efficient and highly selective method for producing this important nucleotide sugar. The broad substrate specificity of the enzyme allows for the synthesis of various UDP-sugars, making it a valuable tool in glycobiology and related fields.[6][11][9] The protocols and data presented here offer a comprehensive guide for researchers to successfully synthesize and purify this compound for their specific applications.
References
- 1. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 2. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UDP-sugar pyrophosphorylase controls the activity of proceeding sugar-1-kinases enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UDP-sugar pyrophosphorylase with broad substrate specificity toward various monosaccharide 1-phosphates from pea sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. UDP-sugar pyrophosphorylase is essential for arabinose and xylose recycling, and is required during vegetative and reproductive growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Coupled Enzyme Assay to Determine UDP-Xylose Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as a fundamental building block for the biosynthesis of a wide array of glycoconjugates, including proteoglycans and hemicelluloses. The primary biosynthetic route to this compound in many organisms involves the sequential enzymatic conversion of UDP-glucose. This pathway is catalyzed by two key enzymes: UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS). The development of robust and reliable assays to monitor the production of this compound is essential for studying the enzymes involved in its biosynthesis, screening for potential inhibitors, and understanding its role in various physiological and pathological processes.
This document provides a detailed application note and a comprehensive protocol for a continuous, coupled enzyme assay that allows for the real-time monitoring of this compound production. The assay is based on the NAD⁺-dependent oxidation of UDP-glucose by UGDH, which produces NADH. The rate of NADH production, measured spectrophotometrically at 340 nm, is directly proportional to the rate of UDP-glucuronic acid formation, which is subsequently converted to this compound by UXS.
Principle of the Assay
The coupled enzyme assay for this compound production relies on the following two-step enzymatic reaction:
-
UDP-glucose Dehydrogenase (UGDH): UGDH catalyzes the NAD⁺-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcUA). This reaction produces two molecules of NADH for every molecule of UDP-glucose oxidized.
-
This compound Synthase (UXS): UXS then catalyzes the decarboxylation of UDP-GlcUA to produce this compound.
The overall reaction is monitored by tracking the increase in absorbance at 340 nm, which corresponds to the production of NADH by UGDH. Since UXS utilizes the product of the UGDH reaction, the rate of NADH formation is indicative of the flux through the entire pathway to this compound.
Signaling Pathway Diagram
Caption: Biosynthetic pathway of this compound from UDP-glucose.
Data Presentation
Table 1: Kinetic Parameters of UDP-glucose Dehydrogenase (UGDH)
| Organism/Source | Km (UDP-glucose) (µM) | Km (NAD⁺) (µM) | kcat (s⁻¹) | Reference |
| Streptococcus pyogenes | 20 | 60 | 1.7 | [1] |
| Human | Varies with conditions | Varies with conditions | ~0.5-2.0 | [2][3] |
| Bovine Liver | 8 | 18 | - | [1] |
Note: Kinetic parameters can vary significantly based on assay conditions such as pH, temperature, and buffer composition.
Table 2: Kinetic Parameters of this compound Synthase (UXS)
| Organism/Source | Km (UDP-GlcUA) (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| Arabidopsis thaliana (AtUXS3) | ~0.2-0.4 | - | 7.5 | 30 | [4] |
| Human (hUXS1) | - | ~0.1 | 8.0 | - | [5] |
Note: Data for UXS kinetic parameters are less commonly reported in standardized units. The provided values are estimates from available literature.
Table 3: Inhibition of UDP-glucose Dehydrogenase (UGDH) by this compound
| Organism/Source | Inhibitor | Inhibition Type | Ki / IC₅₀ | Reference |
| Bovine Liver | This compound | Allosteric Feedback | - | [6] |
| Human | This compound | Allosteric Feedback | - | [7][8] |
| Glycyrrhiza uralensis | This compound | Feedback | Strong inhibition at 500 µM | [9] |
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for the coupled enzyme assay.
Materials and Reagents
-
Enzymes:
-
UDP-glucose Dehydrogenase (UGDH), purified
-
This compound Synthase (UXS), purified
-
-
Substrates and Cofactors:
-
UDP-glucose (sodium salt)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
-
Buffer and Other Reagents:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5 - 8.7)
-
Dithiothreitol (DTT) (optional, for enzyme stability)
-
Nuclease-free water
-
-
Equipment:
-
UV-Vis Spectrophotometer with temperature control
-
Cuvettes (quartz or UV-transparent disposable) or 96-well UV-transparent microplates
-
Pipettes and tips
-
Microcentrifuge tubes
-
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer with the desired pH (a range of 7.5 to 8.7 is generally suitable).[1] If required for enzyme stability, supplement with 1-2 mM DTT.
-
UDP-glucose Stock Solution: Prepare a 10 mM stock solution of UDP-glucose in nuclease-free water. Store at -20°C.
-
NAD⁺ Stock Solution: Prepare a 50 mM stock solution of NAD⁺ in nuclease-free water. Store at -20°C.
-
Enzyme Solutions: Dilute UGDH and UXS to the desired working concentrations in assay buffer immediately before use. Keep on ice. The optimal concentration of each enzyme should be determined empirically.
Assay Protocol
This protocol is for a standard 1 mL cuvette-based assay. Volumes can be scaled down for a 96-well plate format.
-
Assay Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the assay mixture by adding the following components in the order listed. Prepare a master mix for multiple reactions to ensure consistency.
| Component | Stock Concentration | Volume for 1 mL Assay | Final Concentration |
| Nuclease-free water | - | to 1 mL | - |
| Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) | 1 M | 50 µL | 50 mM |
| NAD⁺ | 50 mM | 40 µL | 2 mM |
| UDP-glucose | 10 mM | 20 µL | 200 µM |
| UXS Enzyme | Working Stock | X µL | Varies |
| UGDH Enzyme | Working Stock | Y µL | Varies |
-
Assay Setup:
-
Transfer the appropriate volume of the assay mixture (excluding one of the enzymes, typically UGDH, which will be used to initiate the reaction) to a cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 30°C) for 3-5 minutes.[4][10]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the final component (e.g., UGDH) and mix thoroughly by gentle inversion or pipetting.
-
Immediately start monitoring the change in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Controls:
-
No UGDH control: To ensure that the observed absorbance change is dependent on UGDH activity.
-
No UXS control: To measure the rate of UDP-GlcUA production by UGDH alone.
-
No UDP-glucose control: To check for any background NADH production.
-
Data Analysis
-
Calculate the Rate of Absorbance Change (ΔA/min): Plot absorbance at 340 nm versus time. The initial linear portion of the curve represents the initial reaction velocity. Calculate the slope of this linear region to obtain the rate of absorbance change per minute.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADH production.
-
Formula: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l) × 1000
-
ΔA₃₄₀/min: The rate of absorbance change at 340 nm per minute.
-
ε (Molar extinction coefficient of NADH): 6220 M⁻¹cm⁻¹.[11]
-
l (Path length of the cuvette): Typically 1 cm.
-
1000: Conversion factor from M to µM.
-
-
-
Specific Activity: To calculate the specific activity, divide the enzyme activity by the concentration of the enzyme in the assay (in mg/mL).
-
Formula: Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Enzyme] (mg/mL)
-
Troubleshooting and Considerations
-
Non-linear reaction progress: This may indicate substrate depletion, product inhibition, or enzyme instability. Use lower enzyme concentrations or shorter reaction times.
-
High background absorbance: Ensure the purity of reagents. Contaminating enzymes in the protein preparations could contribute to background NADH production.
-
This compound inhibition: Be aware that the product, this compound, can act as a feedback inhibitor of UGDH.[6][7] This may lead to a decrease in the reaction rate over time. Initial velocity measurements are crucial to minimize the effect of product inhibition.
-
Enzyme concentrations: The relative concentrations of UGDH and UXS may need to be optimized to ensure that the UGDH-catalyzed reaction is the rate-limiting step being measured.
By following these detailed application notes and protocols, researchers can effectively implement a coupled enzyme assay for the reliable and quantitative measurement of this compound production. This will facilitate further investigations into the roles of UGDH and UXS in health and disease and aid in the discovery of novel therapeutic agents targeting this important biosynthetic pathway.
References
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Disruption of sugar nucleotide clearance is a therapeutic vulnerability of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of UDP-xylose Analogs in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans, a major component of the extracellular matrix and cell surfaces. The initiation of most proteoglycan biosynthesis begins with the transfer of xylose from this compound to a serine residue on a core protein, a reaction catalyzed by xylosyltransferases (XTs). This initial step is rate-limiting and essential for the subsequent assembly of glycosaminoglycan (GAG) chains.[1] Dysregulation of proteoglycan biosynthesis is implicated in numerous pathological conditions, including cancer, fibrosis, and developmental disorders, making the enzymes involved in the this compound biosynthetic and transfer pathways attractive targets for therapeutic intervention.[1]
This compound analogs are synthetic molecules designed to mimic the natural substrate and act as inhibitors of key enzymes in these pathways, primarily this compound synthase (UXS) and xylosyltransferases (XYLT). These analogs are invaluable tools for elucidating the roles of these enzymes in biological processes and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound analogs in enzyme inhibition studies.
Target Enzymes and Signaling Pathway
The two primary enzyme targets for this compound analogs are:
-
This compound Synthase (UXS): This enzyme catalyzes the NAD+-dependent decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce this compound.[2] Inhibition of UXS disrupts the supply of the essential xylose donor.
-
Xylosyltransferases (XYLT1 and XYLT2): These enzymes catalyze the transfer of xylose from this compound to specific serine residues on proteoglycan core proteins, initiating GAG chain synthesis.[3]
These enzymes are central to the Proteoglycan Biosynthesis Pathway , which plays a crucial role in cell signaling, adhesion, and proliferation.
Caption: Proteoglycan biosynthesis pathway and points of inhibition.
This compound Analogs as Enzyme Inhibitors: Quantitative Data
Several this compound analogs have been synthesized and evaluated for their inhibitory activity against xylosyltransferases and this compound synthase. The following table summarizes key quantitative data for some of these inhibitors.
| Analog Name/Structure | Target Enzyme | Inhibition Type | IC50 / Ki Value | Reference |
| Amphotericin B | Xylosyltransferase I (XT-I) | Uncompetitive | IC50: 16.5 µM | [4][5] |
| Celastrol | Xylosyltransferase I (XT-I) | Competitive | IC50: 1.1 µM | [4][5] |
| 2-azide-xylose (2-Az-Xyl) | Xylosyltransferase II (XYLT2) | Direct Inhibition | Not specified | [6] |
| UDP-2-fluoro-glucuronic acid (UDP-2F-GlcA) | UDP-apiose/UDP-xylose synthase (AXS) | Inhibitor | Not specified | [7] |
| This compound (Product Inhibition) | UDP-glucuronic acid decarboxylase (AtUxs3) | Feedback Inhibition | ~35% inhibition at 2 mM | [8] |
| UTP, TTP, TDP | UDP-glucuronic acid decarboxylase (AtUxs3) | Strong Inhibition | Not specified | [8] |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound analogs can be complex and often involves a combination of chemical and enzymatic steps. Below are generalized workflows for the synthesis of key analog classes.
Workflow for Chemo-enzymatic Synthesis of UDP-α-D-xylose
This method provides a facile, three-step procedure that leverages chemical synthesis followed by the selectivity of enzyme catalysis.[9]
Caption: Chemo-enzymatic synthesis of UDP-α-D-xylose.
Protocol for the Synthesis of Methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside (a precursor for 2-azido-sugars)
This protocol describes a key step in the synthesis of 2-azido-2-deoxy sugar derivatives, which can be further modified to produce this compound analogs.[10]
-
Starting Material: Methyl 4,6-O-benzylidene-α-D-glucopyranoside.
-
Triflation: To a stirred solution of the starting material in CH2Cl2, add pyridine and trifluoromethanesulfonic anhydride (B1165640) (Tf2O) at -30 °C under an argon atmosphere. Stir the mixture at -30 °C for 3 hours.
-
Work-up: Remove the volatiles under reduced pressure and dry the residue in vacuo for 2 hours.
-
Azide (B81097) Displacement: Add sodium azide (NaN3) to a solution of the residue in DMF and stir the resulting mixture at 75 °C for 12 hours.
-
Purification: The resulting methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside can be purified by chromatography.
Enzyme Inhibition Assays
Protocol for Xylosyltransferase (XylT) Activity Assay using a Radioactive Donor
This assay measures the incorporation of [14C]xylose from UDP-[14C]xylose into a synthetic peptide acceptor.[3][11]
Materials:
-
Enzyme preparation (e.g., purified recombinant XylT or cell lysate)
-
UDP-[14C]Xylose
-
Synthetic peptide acceptor (e.g., Q-E-E-E-G-S-G-G-G-Q-K)[12]
-
Reaction Buffer: 25 mM MES-NaOH (pH 6.5), 25 mM KCl, 5 mM KF, 5 mM MgCl2, 5 mM MnCl2
-
Stop Solution: 0.25 M ammonium (B1175870) bicarbonate containing 7% 1-propanol
-
Gel-filtration column (e.g., Superdex peptide column)
-
Scintillation counter and scintillator fluid
Procedure:
-
Prepare the reaction mixture in a total volume of 40 µL containing:
-
10 µL of enzyme preparation
-
Reaction buffer components at final concentrations
-
2 mM UDP-[14C]Xylose (e.g., 3.0 × 10^5 dpm)
-
1 nmol synthetic peptide
-
Varying concentrations of the this compound analog inhibitor.
-
-
Incubate the reaction mixture at 37°C for 1 to 16 hours.[3][11]
-
Stop the reaction by adding the stop solution.
-
Separate the [14C]-labeled peptide product from unreacted UDP-[14C]xylose by gel-filtration chromatography.
-
Collect fractions and measure the radioactivity of each fraction using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radioactivity incorporated into the peptide. Determine IC50 values by plotting enzyme activity against inhibitor concentration.
Workflow for a Chip-Column Based Xylosyltransferase Assay
This is a more rapid method for separating the product from the substrate.
Caption: Workflow for a chip-column based xylosyltransferase assay.
Protocol for this compound Synthase (UXS) Inhibition Assay
This assay monitors the conversion of UDP-GlcA to this compound, which can be followed by HPLC.[2]
Materials:
-
Purified recombinant UXS
-
UDP-glucuronic acid (UDP-GlcA)
-
NAD+ (if not tightly bound to the enzyme)
-
Reaction Buffer: e.g., 50 mM Tris-HCl (pH 7.5)
-
This compound analog inhibitor
-
HPLC system with an anion-exchange column
Procedure:
-
Prepare the reaction mixture containing reaction buffer, UXS, UDP-GlcA, and varying concentrations of the this compound analog inhibitor.
-
Initiate the reaction by adding NAD+ (if required).
-
Incubate at 37°C for a set time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by heat inactivation or addition of acid.
-
Analyze the reaction mixture by HPLC to quantify the amounts of UDP-GlcA remaining and this compound produced.
-
Calculate the initial reaction rates at different inhibitor concentrations to determine the mode of inhibition and calculate Ki or IC50 values.
Cell-Based Assay for Inhibition of Glycosaminoglycan (GAG) Biosynthesis
This assay evaluates the effect of this compound analogs on GAG biosynthesis in living cells.[6]
Materials:
-
Cultured cells (e.g., CHO cells)
-
Cell culture medium and supplements
-
This compound analog (e.g., 2-Az-Xyl)
-
Reagents for GAG quantification (e.g., Blyscan Glycosaminoglycan Assay) or specific GAG analysis (e.g., HPLC or electrophoresis after enzymatic digestion).
Procedure:
-
Culture cells to a desired confluency.
-
Treat the cells with varying concentrations of the this compound analog for a specified period (e.g., 24-48 hours).
-
Harvest the cells and/or the culture medium.
-
Isolate and quantify the total amount of GAGs produced by the cells.
-
Alternatively, specific types of GAGs (e.g., heparan sulfate, chondroitin (B13769445) sulfate) can be analyzed to determine the specific inhibitory effects of the analog.
-
Cell proliferation and viability assays should be performed in parallel to assess the cytotoxicity of the analog.
Conclusion
This compound analogs are powerful chemical tools for the study of proteoglycan biosynthesis and have significant potential as therapeutic agents. The protocols and data presented in this document provide a framework for researchers to design and execute enzyme inhibition studies targeting key enzymes in the this compound metabolic pathway. Careful selection of the appropriate analog and assay method is crucial for obtaining reliable and meaningful results that can advance our understanding of glycobiology and contribute to the development of new treatments for a variety of diseases.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of Putative Non-Substrate-Based XT-I Inhibitors by Natural Product Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Putative Non-Substrate-Based XT-I Inhibitors by Natural Product Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cell growth and glycosaminoglycan biosynthesis by xylose analog 2-Az-Xyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluoro analogue of UDP-α-D-glucuronic acid is an inhibitor of UDP-α-D-apiose/UDP-α-D-xylose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 9. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. researchgate.net [researchgate.net]
- 12. Figure 4: [Chip-column assay for xylosyltransferase (XylT)...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Labeling UDP-xylose for Metabolic Tracing Experiments
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans in vertebrates.[1] The initiation of most glycosaminoglycan (GAG) chains, essential components of the extracellular matrix, begins with the transfer of xylose from this compound to a serine residue on a core protein.[2][3][4] This process is fundamental for cell adhesion, proliferation, and signaling.[2] Dysregulation of this compound synthesis and subsequent proteoglycan assembly is associated with developmental defects and diseases like cancer.[2]
Metabolic tracing, using stable isotope-labeled precursors, is a powerful technique to investigate the dynamics of this compound biosynthesis and its downstream utilization. By introducing molecules labeled with heavy isotopes (e.g., ¹³C or ¹⁵N) into a biological system, researchers can track the atoms as they are incorporated into various metabolites, providing a quantitative measure of metabolic flux through specific pathways.[5][6] These application notes provide detailed protocols for labeling this compound in cultured cells, extracting the labeled metabolites, and analyzing them via mass spectrometry.
Signaling and Biosynthetic Pathways
The primary pathway for this compound synthesis in mammalian cells starts from UDP-glucose. This pathway involves two enzymatic steps and is tightly regulated by feedback inhibition.[7][8]
This compound Biosynthesis Pathway
The synthesis of this compound occurs from UDP-glucose via a two-step enzymatic process primarily located in the cytosol and Golgi apparatus.[8][9]
-
Oxidation: UDP-glucose dehydrogenase (UGDH) catalyzes the NAD⁺-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA).[8][10]
-
Decarboxylation: this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, then converts UDP-GlcA to this compound.[2][10] This enzyme is subject to feedback inhibition by this compound, which helps regulate the pool of available nucleotide sugars.[7][8]
The resulting this compound is the donor substrate for xylosyltransferases, which initiate GAG chain synthesis on proteoglycan core proteins in the Golgi apparatus.[3][4]
Experimental Protocols
Metabolic tracing of this compound typically involves feeding cultured cells a stable isotope-labeled precursor, most commonly [U-¹³C₆]-glucose. The ¹³C label is incorporated into the hexose (B10828440) ring of UDP-glucose and is retained through the enzymatic conversions to UDP-glucuronic acid and this compound, allowing for their detection by mass spectrometry.
Experimental Workflow for Metabolic Tracing
The overall workflow involves several key stages, from cell preparation to data analysis. This process allows for the quantification of isotope incorporation into the this compound pool, reflecting the activity of its biosynthetic pathway.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the core procedure for labeling cells with a stable isotope tracer.[11][12]
Materials:
-
Mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Custom DMEM formulation lacking glucose
-
[U-¹³C₆]-D-Glucose (or other desired tracer)
-
Phosphate-buffered saline (PBS), ice-cold
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in standard culture medium.
-
Preparation of Labeling Medium: Prepare the tracing medium by supplementing glucose-free DMEM with the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM) and other necessary components like dFBS and glutamine.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Place the cells back in the incubator (37°C, 5% CO₂) and incubate for the desired period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the kinetics of label incorporation.[11]
-
Harvesting and Quenching:
-
At the end of the incubation period, remove the plate from the incubator and place it on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cell monolayer twice with ice-cold PBS to remove extracellular tracer and halt metabolic activity. Proceed immediately to metabolite extraction.
-
Protocol 2: Extraction of Polar Metabolites
This protocol uses a cold methanol-based solvent system to efficiently extract small polar metabolites, including nucleotide sugars, while precipitating proteins and lipids.[12]
Materials:
-
Labeled cell culture plate (from Protocol 1)
-
80% Methanol (B129727) in water (v/v), pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching high speeds at 4°C
Procedure:
-
Solvent Addition: After the final PBS wash, aspirate all residual liquid. Add an appropriate volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 10 cm plate).
-
Cell Lysis and Scraping: Place the plate on dry ice for 1-2 minutes. Use a pre-chilled cell scraper to scrape the frozen cells into the methanol solution.
-
Collection: Transfer the resulting cell lysate/slurry to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tube vigorously for 30 seconds. Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the extract at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. Avoid disturbing the protein pellet.
-
Storage: The extract can be stored at -80°C until analysis. For LC-MS analysis, the solvent is typically evaporated under a stream of nitrogen or using a vacuum concentrator, and the dried pellet is reconstituted in a suitable buffer.
Protocol 3: LC-MS/MS Analysis of UDP-sugars
This protocol provides a general framework for the analysis of this compound and related metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions (Illustrative):
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an ion-pairing chromatography setup.
-
Mobile Phase A: Water with an appropriate buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 9.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient from high organic (e.g., 95% B) to high aqueous to elute polar compounds.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
MS Conditions:
-
Ionization Mode: Negative ESI is typically used for nucleotide sugars.
-
Detection Mode: Selected Reaction Monitoring (SRM) on a triple quadrupole for targeted quantification or full scan/ddMS2 on a high-resolution instrument.
-
SRM Transitions for this compound:
-
Unlabeled (M+0): Precursor ion (Q1) m/z 535.0 -> Product ion (Q3) m/z 323.0 (UMP)
-
Fully Labeled from [U-¹³C₆]-glucose (M+5): Precursor ion (Q1) m/z 540.0 -> Product ion (Q3) m/z 323.0 (UMP)
-
Note: The xylose moiety has 5 carbons derived from glucose. The UMP fragment does not contain atoms from glucose and thus remains unlabeled.
-
Data Presentation and Analysis
The output from the LC-MS/MS analysis is a series of mass isotopologue distributions (MIDs) for each metabolite of interest. The MID represents the fraction of the metabolite pool that contains 0, 1, 2, ...n heavy isotopes (M+0, M+1, M+2, ...M+n). This data, after correction for the natural abundance of stable isotopes, directly reflects the contribution of the tracer to the metabolite pool.
Table 1: Representative Mass Isotopologue Distribution Data
The following table shows hypothetical data for key metabolites in the this compound pathway after 8 hours of labeling with [U-¹³C₆]-glucose.
| Metabolite | Formula (Sugar Moiety) | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| UDP-Glucose | C₆H₁₁O₅ | 15% | 2% | 2% | 3% | 5% | 8% | 65% |
| UDP-Glucuronic Acid | C₆H₉O₆ | 25% | 3% | 3% | 4% | 6% | 9% | 50% |
| This compound | C₅H₉O₄ | 40% | 4% | 5% | 6% | 8% | 37% | N/A |
Data are presented as the percentage of the total pool for each metabolite. M+n refers to the isotopologue with 'n' ¹³C atoms incorporated from the tracer. This compound has a maximum of 5 labeled carbons (M+5) as one carbon is lost during decarboxylation.
This quantitative data allows researchers to calculate the fractional contribution of the tracer to each metabolite pool and infer the relative activity of the biosynthetic pathway under different experimental conditions. For example, a drug that inhibits UGDH would be expected to decrease the fractional labeling in UDP-GlcA and this compound while potentially increasing it in UDP-glucose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 3. researchgate.net [researchgate.net]
- 4. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Biochemical Characterization of the this compound Biosynthesis Pathway in Sphaerobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening of UDP-Xylose Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) (UDP)-xylose synthase (UXS) is a critical enzyme in the biosynthesis of proteoglycans.[1][2] It catalyzes the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce UDP-xylose.[2] this compound is the sole donor of xylose for the initiation of glycosaminoglycan (GAG) chain synthesis on core proteins, a fundamental step in proteoglycan production.[2][3] Proteoglycans are essential components of the extracellular matrix and are involved in a myriad of cellular processes, including cell signaling, migration, and proliferation.[1][4] Dysregulation of proteoglycan biosynthesis has been implicated in various diseases, including cancer and developmental disorders, making UXS a compelling therapeutic target.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of UXS inhibitors. A robust, luminescence-based coupled-enzyme assay is detailed, offering high sensitivity and suitability for automation. The provided protocols are intended to guide researchers through the process of assay development, validation, and execution of a full-scale screening campaign to identify novel modulators of UXS activity.
Signaling Pathway
UXS is a key enzyme in the pathway that provides the necessary building blocks for proteoglycan synthesis. The process begins with UDP-glucose and proceeds through the formation of UDP-glucuronic acid, which is then converted by UXS to this compound. Xylosyltransferases then use this compound to initiate the assembly of GAG chains on core proteins.
Caption: Proteoglycan Biosynthesis Pathway.
Assay Principle
The HTS assay for UXS inhibitors is a coupled-enzyme, luminescence-based format designed for 384-well microplates. The assay quantifies the activity of UXS by measuring the amount of this compound produced. The this compound is then used as a substrate by a specific xylosyltransferase, which transfers xylose to a suitable acceptor molecule. The remaining this compound is then converted to ATP in a series of enzymatic reactions, and the ATP is quantified using a luciferase/luciferin system. The resulting luminescent signal is inversely proportional to the activity of UXS.
Data Summary
The following tables provide representative quantitative data relevant to the UXS HTS assay.
Table 1: Enzyme Kinetic Parameters
| Parameter | Value | Source |
|---|---|---|
| UXS Km for UDP-GlcA | 20-100 µM | Literature consensus |
| UXS Vmax | Variable | Dependent on enzyme prep |
| Xylosyltransferase Km for this compound | 5-20 µM | Literature consensus |
Table 2: HTS Assay Quality Control
| Parameter | Value | Interpretation |
|---|---|---|
| Z'-Factor | > 0.5 | Excellent assay quality[5][6][7] |
| Signal to Background (S/B) | > 10 | Robust assay window |
| Coefficient of Variation (%CV) | < 10% | High precision |
Table 3: Inhibitor Characterization
| Compound | IC50 (µM) | Inhibition Type |
|---|---|---|
| Inhibitor A (Hypothetical) | 1.5 | Competitive |
| Inhibitor B (Hypothetical) | 5.2 | Non-competitive |
| Inhibitor C (Hypothetical) | 12.8 | Uncompetitive |
Experimental Protocols
Protocol 1: UXS HTS Assay
Materials:
-
Human recombinant UXS
-
UDP-Glucuronic Acid (UDP-GlcA)
-
Xylosyltransferase
-
Acceptor peptide for xylosyltransferase
-
UDP-Glo™ Assay Kit (Promega)
-
384-well white, flat-bottom assay plates
-
Compound library
-
Positive control inhibitor
-
DMSO
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, or DMSO (negative control) into the appropriate wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme Addition: Add 5 µL of UXS enzyme solution (in assay buffer) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of substrate solution (UDP-GlcA, xylosyltransferase, and acceptor peptide in assay buffer) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Add 10 µL of UDP-Glo™ Detection Reagent to all wells.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2: Assay Validation and Z'-Factor Calculation
Procedure:
-
Prepare a 384-well plate with 192 wells for the negative control (DMSO) and 192 wells for the positive control (a known UXS inhibitor at a concentration that gives >90% inhibition).
-
Follow the UXS HTS Assay protocol as described above.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn|[5][6][8]
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.[7]
Protocol 3: Dose-Response and IC50 Determination
Procedure:
-
For "hit" compounds identified in the primary screen, perform a serial dilution (e.g., 10-point, 3-fold dilution) in DMSO.
-
Plate the diluted compounds in triplicate in a 384-well plate.
-
Follow the UXS HTS Assay protocol.
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
High-Throughput Screening Workflow
The workflow for the identification of UXS inhibitors follows a multi-stage process, from primary screening to hit validation and characterization.
Caption: High-Throughput Screening Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteoglycan sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flexible Roles for Proteoglycan Sulfation and Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. assay.dev [assay.dev]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing UDP-Xylose Production in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of UDP-xylose production in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound in engineered E. coli?
A1: E. coli does not naturally produce this compound.[1] The synthesis is achieved through a heterologous pathway starting from the endogenous precursor UDP-glucose. The pathway involves two key enzymatic steps:
-
Oxidation: UDP-glucose is oxidized to UDP-glucuronic acid (UDP-GlcA) by UDP-glucose dehydrogenase (UGDH).[2][3] This is an irreversible reaction that consumes two molecules of NAD+ to produce two molecules of NADH.[4]
-
Decarboxylation: UDP-glucuronic acid is then decarboxylated to this compound by this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase.[3][5]
Q2: Which genes are critical for enhancing this compound production?
A2: To boost this compound yield, metabolic engineering strategies focus on overexpressing the key enzymes in the biosynthetic pathway. The crucial genes are:
-
ugd : This native E. coli gene encodes UDP-glucose dehydrogenase (UGDH).[1] Its overexpression increases the pool of the precursor UDP-glucuronic acid.
-
UXS : This gene, typically sourced from plants like Arabidopsis thaliana, encodes this compound synthase.[1][5] Introducing and overexpressing this gene is essential for the final conversion to this compound.
Q3: Are there any competing metabolic pathways that should be addressed?
A3: Yes, a key competing pathway in E. coli involves the enzyme ArnA (UDP-L-Ara4N formyltransferase/UDP-GlcA C-4''-decarboxylase), which also utilizes UDP-glucuronic acid.[1] To channel more UDP-glucuronic acid towards this compound synthesis, deletion of the arnA gene is a common and effective strategy.[1]
Q4: How can the precursor supply of UDP-glucose be improved?
A4: Enhancing the intracellular concentration of UDP-glucose is a critical step for maximizing this compound production. This can be achieved by overexpressing the enzymes involved in its synthesis:
-
Phosphoglucomutase (pgm): Converts glucose-6-phosphate to glucose-1-phosphate.
-
UDP-glucose pyrophosphorylase (galU): Catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. Engineering these upstream parts of the pathway can lead to a significant increase in the final product yield.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound production in E. coli.
| Problem | Possible Causes | Recommended Solutions |
| Low or no this compound production | 1. Inefficient expression of key enzymes (UGDH, UXS): This could be due to issues with the expression vector, promoter strength, codon usage, or protein insolubility.[7][8]2. Insufficient precursor (UDP-glucose): The native production of UDP-glucose may be a bottleneck.3. Competing pathways: The native E. coli metabolism might be diverting the precursor UDP-glucuronic acid. | 1. Optimize Protein Expression: - Verify protein expression via SDS-PAGE and Western blot. - Use a stronger promoter or a higher copy number plasmid. - Optimize codon usage of heterologous genes for E. coli. - Lower induction temperature (e.g., 18-25°C) to improve protein solubility.[8] - Co-express molecular chaperones.2. Enhance Precursor Supply: - Overexpress phosphoglucomutase (pgm) and UDP-glucose pyrophosphorylase (galU).[6]3. Block Competing Pathways: - Knock out the arnA gene to prevent the diversion of UDP-glucuronic acid.[1] |
| High levels of UDP-glucuronic acid, but low this compound | 1. Low activity of this compound synthase (UXS): The expressed UXS enzyme may be inactive or have low specific activity.2. Feedback inhibition: The product this compound can allosterically inhibit the upstream enzyme UDP-glucose dehydrogenase (UGDH), limiting the production of UDP-glucuronic acid.[2][3][5] | 1. Verify UXS Activity: - Perform an in vitro enzyme assay with cell lysate to confirm UXS activity. - Consider using a UXS enzyme from a different organism.2. Mitigate Feedback Inhibition: - This is an inherent regulatory mechanism. While direct engineering of the enzyme to remove the allosteric site is complex, ensuring a high-efficiency downstream process (if this compound is an intermediate for another product) can keep its concentration from becoming excessively high. |
| Poor cell growth after genetic modifications | 1. Metabolic burden: Overexpression of multiple heterologous and endogenous genes can place a significant metabolic load on the cells, leading to reduced growth.2. Toxicity of intermediates: Accumulation of metabolic intermediates could be toxic to the cells. | 1. Balance Gene Expression: - Use tunable promoters to control the level of protein expression. - Optimize the induction conditions (e.g., lower inducer concentration).2. Optimize Culture Conditions: - Supplement the medium with nutrients that might become limiting. - Optimize fermentation parameters such as pH, temperature, and aeration. |
| Inconsistent production yields between batches | 1. Variability in inoculum preparation: Differences in the age or physiological state of the starter culture.2. Inconsistent induction: Variations in the timing or concentration of the inducer.3. Plasmid instability: Loss of the expression plasmid during cell division. | 1. Standardize Inoculum: - Always use a fresh overnight culture from a single colony.2. Standardize Induction: - Induce at a consistent cell density (OD600) and with a fixed inducer concentration.3. Ensure Plasmid Stability: - Maintain antibiotic selection pressure throughout the cultivation. |
Quantitative Data Summary
The following table summarizes this compound production and related enzyme activities from engineered E. coli strains.
| Strain Description | Key Genetic Modifications | This compound Titer (mM) | UDP-GlcA Titer (mM) | Reference |
| Engineered E. coli | Overexpression of ugd (from E. coli) and UXS (from A. thaliana) | ~0.25 | ~0.1 | [1] |
| Engineered E. coli with competing pathway knockout | Overexpression of ugd and UXS, knockout of arnA | ~0.4 | ~0.05 | [1] |
| Base Strain for Disaccharide Synthesis | No modifications for this compound pathway | 2.5 (UDP-galactose derived disaccharides) | N/A | [6] |
| Engineered for Disaccharide Synthesis | Overexpression of phosphoglucomutase and UDP-glucose pyrophosphorylase | 20 (UDP-galactose derived disaccharides) | N/A | [6] |
Experimental Protocols
Protocol for Engineered E. coli Strain Construction
-
Gene Amplification: Amplify the coding sequences of ugd from E. coli genomic DNA and UXS from a suitable plant cDNA library (e.g., A. thaliana) using PCR with primers containing appropriate restriction sites.
-
Vector Ligation: Digest the PCR products and a suitable expression vector (e.g., pETDuet-1) with the corresponding restriction enzymes. Ligate the digested genes into the vector.
-
Transformation: Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation. Verify the construct by colony PCR and Sanger sequencing.
-
Expression Host Transformation: Transform the verified plasmid into an expression strain (e.g., BL21(DE3)).
-
Gene Knockout (if applicable): For deleting genes like arnA, use a method such as λ Red recombineering. This involves replacing the target gene with an antibiotic resistance cassette, which can later be removed.
Protocol for Shake Flask Cultivation and Induction
-
Starter Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture: Inoculate 50 mL of fresh LB medium in a 250 mL flask with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 25°C). Add IPTG to a final concentration of 0.1-1.0 mM to induce gene expression.
-
Production Phase: Continue to incubate the culture for 12-24 hours.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C for later analysis.
Protocol for this compound Quantification by HPLC
-
Sample Preparation: Resuspend the cell pellet in a suitable extraction buffer. Lyse the cells using sonication or a lysis reagent.
-
Protein Removal: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) or by heat treatment, followed by centrifugation to clarify the lysate.
-
HPLC Analysis:
-
Column: Use a suitable anion-exchange column (e.g., Hypersil SAX-HPLC).[5]
-
Mobile Phase: Employ a phosphate (B84403) buffer gradient for elution.
-
Detection: Monitor the eluate using a UV detector at 262 nm.
-
Quantification: Compare the peak retention time and area to a standard curve prepared with authentic this compound.
-
Visualizations
This compound Biosynthetic Pathway in Engineered E. coli
Caption: Metabolic pathway for this compound synthesis in engineered E. coli.
Experimental Workflow for Strain Optimization
Caption: Workflow for engineering and optimizing E. coli for this compound production.
Troubleshooting Decision Tree for Low this compound Yield
Caption: Decision tree for troubleshooting low this compound production yields.
References
- 1. Synthesis of Flavonoid O-Pentosides by Escherichia coli through Engineering of Nucleotide Sugar Pathways and Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | UDP-Glucose Dehydrogenases: Identification, Expression, and Function Analyses in Upland Cotton (Gossypium hirsutum) [frontiersin.org]
- 5. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering the E. coli UDP-glucose synthesis pathway for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting low yield in UDP-xylose enzymatic synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during the enzymatic synthesis of UDP-xylose.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways for this compound synthesis?
A1: There are two main enzymatic pathways for this compound synthesis:
-
De Novo Pathway: This is the most common pathway in many organisms. It starts with UDP-glucose and involves two sequential enzymatic reactions:
-
Salvage Pathway: This alternative pathway begins with D-xylose. It is a more direct, two-step process:
Q2: My this compound yield is very low. What are the most common causes?
A2: Low yield in this compound synthesis can stem from several factors. The most common issues include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.
-
Enzyme Inactivity: The enzyme(s) may have lost activity due to improper storage, handling, or the presence of inhibitors.
-
Substrate or Cofactor Issues: Degradation, incorrect concentration, or poor quality of substrates (e.g., UDP-GlcA, D-xylose, UTP, ATP) or cofactors (NAD+) can limit the reaction.
-
Product or Byproduct Inhibition: The accumulation of this compound or byproducts like ADP and NADH can inhibit the enzymes.[2][4]
-
Enzyme Concentration and Ratio: An incorrect amount of enzyme or an imbalanced ratio of the two enzymes in coupled assays can create a bottleneck.[4]
-
Product Degradation: this compound may be unstable under the reaction or purification conditions.
Q3: How does product inhibition affect the reaction, and how can I mitigate it?
A3: this compound can act as a feedback inhibitor for UDP-glucose dehydrogenase (UGDH), the first enzyme in the de novo pathway.[2][3] As this compound concentration increases, the activity of UGDH decreases, slowing down the overall synthesis. To mitigate this, consider a continuous product removal strategy, such as using an in-situ product removal technique or performing the reaction in a fed-batch mode to maintain a low concentration of the inhibitory product.
Q4: Can byproducts inhibit the synthesis?
A4: Yes. In the salvage pathway, the accumulation of ADP as a byproduct can competitively inhibit the binding of ATP to the galactokinase, thereby reducing the enzyme's activity and slowing the reaction rate.[4] To address this, an ATP regeneration system can be included in the reaction mixture to convert ADP back to ATP.
Troubleshooting Guide
Problem 1: Little to No this compound Detected
| Possible Cause | Suggested Solution |
| Inactive Enzyme(s) | - Verify enzyme activity using a standard activity assay before starting the synthesis. - Ensure enzymes were stored at the correct temperature (typically -20°C or -80°C) and handled on ice. - Avoid repeated freeze-thaw cycles. |
| Missing or Degraded Substrate/Cofactor | - Confirm the presence and correct concentration of all substrates (UDP-GlcA or D-xylose/UTP/ATP) and cofactors (NAD+). - Check the quality and purity of reagents. Prepare fresh solutions if degradation is suspected. |
| Incorrect Buffer or pH | - Verify the pH of the reaction buffer. The optimal pH is often around 7.0-8.5, but should be confirmed for the specific enzymes used.[2][4] - Ensure buffer components are not inhibitory. |
| Presence of Inhibitors | - Check reagents for potential inhibitors. For example, some polyphenols like gallic acid and quercetin (B1663063) can inhibit UGDH.[5] - If using crude cell lysates, endogenous inhibitors may be present. Consider partial purification of the enzyme. |
Problem 2: Reaction Starts but Stalls or Yield is Low
| Possible Cause | Suggested Solution |
| Product Feedback Inhibition | - As this compound is formed, it inhibits UGDH.[2][3] - Try to remove the product as it is formed or run the reaction for a shorter time and purify the product in batches. |
| Byproduct Inhibition (e.g., ADP, NADH) | - Accumulation of ADP can inhibit ATP-dependent kinases in the salvage pathway.[4] Add an ATP regeneration system (e.g., creatine (B1669601) kinase/phosphocreatine). - High concentrations of NADH can inhibit some UGDH enzymes.[2] |
| Substrate Depletion | - Ensure substrate concentrations are not limiting. Use saturating concentrations if possible, based on the enzyme's Km value. - For long incubations, consider a fed-batch approach to replenish substrates. |
| Suboptimal Enzyme Ratio (for multi-enzyme systems) | - The ratio of enzymes is critical. For the salvage pathway, a 1:1 ratio of galactokinase to uridyltransferase has been found to be optimal.[4] - Titrate the ratio of your enzymes to find the optimal balance and avoid bottlenecks. |
| Incorrect Temperature | - Ensure the reaction is incubated at the optimal temperature for your specific enzymes. An optimal temperature of 30°C has been reported for one system.[4] Deviations can significantly decrease activity. |
| Enzyme Instability | - Enzymes may lose activity over the course of a long incubation. - Add stabilizing agents like DTT (5 mM was required for one UXS enzyme) or BSA to the reaction mixture.[2] |
Experimental Protocols & Data
Optimal Reaction Conditions
The ideal conditions are highly dependent on the specific enzymes being used. However, published data can provide a good starting point.
| Parameter | De Novo Pathway (UXS) | Salvage Pathway (Galactokinase/Uridyltransferase) | Reference |
| pH | 8.0 - 8.5 | 7.0 | [2][4] |
| Temperature | 30°C - 37°C | 30°C | [2][4] |
| Enzyme Concentration | Varies | 3.3 mg/mL (fusion enzyme) | [4] |
| Enzyme Ratio | N/A (if using UXS alone) | 1:1 (for separate enzymes) | [4] |
Protocol 1: this compound Synthase (UXS) Activity Assay
This protocol is for determining the activity of this compound synthase (from UDP-glucuronic acid).
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Components:
-
UDP-glucuronic acid (UDP-GlcA): 1 mM
-
NAD+: 1 mM (Note: Many UXS enzymes have tightly bound NAD+ and may not require exogenous NAD+).[2]
-
Enzyme: Add a specific amount of purified UXS or cell lysate.
-
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a set period (e.g., 20 minutes), during which the reaction is linear.[2]
-
Stopping the Reaction: Terminate the reaction by heat inactivation (e.g., boiling for 2 minutes) or by adding an acid (e.g., perchloric acid).
-
Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant for this compound formation using HPLC-MS.
Protocol 2: Quantification of this compound by HPLC-MS
This method allows for the separation and quantification of UDP-sugars.
-
Sample Preparation:
-
Chromatography:
-
Column: Porous graphitic carbon column (e.g., Hypercarb™).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or trifluoroacetic acid).
-
Flow Rate: As per column manufacturer's recommendation.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for the specific mass-to-charge ratio (m/z) of this compound and other UDP-sugars.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a this compound standard.
-
An internal standard (e.g., UDP) can be used to improve accuracy.[6]
-
Visualizations
Enzymatic Pathways
Caption: Major enzymatic pathways for this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low this compound yield.
Key Reaction Inhibitors
Caption: Common inhibitors in this compound synthesis pathways.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitory effects of gallic acid and quercetin on UDP-glucose dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming substrate inhibition in UDP-xylose synthase reactions.
Welcome to the technical support center for UDP-xylose synthase (UXS) reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimentation, with a specific focus on overcoming substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the reaction catalyzed by this compound synthase (UXS)?
A1: this compound synthase (UXS) catalyzes the NAD+-dependent oxidative decarboxylation of UDP-D-glucuronic acid (UDP-GlcUA) to produce UDP-D-xylose (UDP-Xyl). This reaction is crucial for the biosynthesis of proteoglycans, which are essential components of the extracellular matrix involved in cell signaling.
Q2: What is the catalytic mechanism of human this compound synthase (hUXS)?
A2: The reaction proceeds in three main steps:
-
Oxidation: The C4 hydroxyl group of UDP-GlcUA is oxidized by the enzyme-bound NAD+ cofactor to form a UDP-4-keto-D-glucuronic acid intermediate.
-
Decarboxylation: The intermediate undergoes decarboxylation, releasing CO2.
-
Reduction: The resulting UDP-4-keto-pentose intermediate is then reduced by the newly formed NADH to yield the final product, this compound.
Q3: My UXS enzyme shows low or no activity. What are some potential causes?
A3: Several factors could contribute to low enzyme activity:
-
Missing Cofactor: Ensure that NAD+ is present in your reaction mixture, as it is an essential cofactor for the oxidation step. While some studies suggest NAD+ can be tightly bound to the enzyme, its presence in the buffer is often beneficial.
-
Improper pH and Temperature: The optimal pH and temperature for UXS activity can vary between species. For a bifunctional ScGalK/ScGPUT fusion enzyme used for UDP-d-xylose production, the optimum pH is 7.0 and the optimal temperature is 30°C.
-
Enzyme Instability: Ensure proper storage and handling of the enzyme to maintain its structural integrity.
-
Presence of Inhibitors: Reaction components or contaminants might be inhibiting the enzyme. See the troubleshooting section for more details on potential inhibitors.
Q4: What are known inhibitors of this compound synthase?
A4: UXS can be inhibited by several molecules:
-
Product Inhibition: The reaction products, UDP and NADH, can inhibit enzyme activity.
-
Substrate Analogues: Molecules structurally similar to the substrate or product can act as competitive inhibitors.
-
Feedback Inhibition: The final product, this compound, can act as a feedback inhibitor of UXS and other upstream enzymes in the UDP-sugar biosynthetic pathway.
Troubleshooting Guide: Overcoming Substrate Inhibition
Substrate inhibition is a common phenomenon where the enzyme's reaction rate decreases at high substrate concentrations. This can be a significant challenge in achieving high product yields.
Q5: How can I determine if my UXS reaction is experiencing substrate inhibition?
A5: To determine if substrate inhibition is occurring, you should measure the initial reaction velocity at a wide range of UDP-GlcUA concentrations. If you observe that the reaction rate increases with substrate concentration up to a certain point and then begins to decrease as the substrate concentration is further increased, this is a strong indication of substrate inhibition.
Q6: What is the mechanism of substrate inhibition in enzyme reactions?
A6: The most common model for substrate inhibition suggests the formation of an unproductive ternary complex, where two substrate molecules bind to the enzyme simultaneously, often with one at the active site and another at an allosteric site. Another possibility is the binding of a substrate molecule to the enzyme-product complex, which can block the release of the product.
Q7: How can I overcome or mitigate substrate inhibition in my UXS experiments?
A7: Here are several strategies to address substrate inhibition:
-
Optimize Substrate Concentration: The most direct approach is to determine the optimal substrate concentration that gives the maximum reaction velocity and avoid concentrations that lead to significant inhibition.
-
Fed-Batch Substrate Addition: Instead of adding the entire substrate amount at the beginning, a fed-batch approach where the substrate is added gradually can help maintain an optimal concentration range and prevent the accumulation of inhibitory high concentrations.
-
Enzyme Engineering: Site-directed mutagenesis can be employed to alter the enzyme's kinetic properties. Mutations in substrate binding sites or allosteric sites may reduce substrate inhibition.
-
Alter Reaction Conditions: Changes in pH, temperature, or the presence of certain ions can sometimes alter the kinetic behavior of an enzyme and reduce substrate inhibition.
Quantitative Data
**Table 1: Inhib
Technical Support Center: Improving the Stability of UDP-Xylose in Solution
Welcome to the technical support center for UDP-Xylose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of this compound solutions.
Q1: My enzymatic reaction with this compound is showing lower than expected activity. Could this compound degradation be the cause?
A1: Yes, degradation of this compound is a common reason for reduced enzymatic activity. This compound in solution is susceptible to hydrolysis, which can be influenced by several factors including pH, temperature, and buffer composition.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your stock solution of this compound has been stored at or below -20°C. Long-term storage at 4°C or room temperature will lead to significant degradation.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock on the day of the experiment. Avoid using previously thawed and refrozen solutions multiple times.
-
Check pH of Reaction Buffer: The stability of this compound is pH-dependent. Extreme pH values (highly acidic or alkaline) will accelerate hydrolysis. Most enzymatic reactions using this compound are performed in buffers with a pH between 7.0 and 8.0.
-
Assess Purity: If you suspect degradation, you can analyze the purity of your this compound solution using methods like High-Performance Liquid Chromatography (HPLC).
-
Q2: What are the primary degradation products of this compound in solution?
A2: The non-enzymatic degradation of this compound primarily occurs through hydrolysis of the pyrophosphate bond. This results in the formation of Uridine Monophosphate (UMP) and Xylose-1-phosphate. Further degradation can lead to the release of free xylose and uridine. Under harsh acidic or alkaline conditions, the sugar moiety itself can undergo further degradation.
Q3: What is the optimal pH range for maintaining this compound stability in solution?
Q4: How does temperature affect the stability of this compound solutions?
A4: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. For short-term storage during an experiment, it is recommended to keep this compound solutions on ice (0-4°C). For long-term storage, freezing at -20°C or -80°C is essential. Lyophilized (freeze-dried) powder is the most stable form for long-term storage.
Q5: Are there any buffer components or additives that can affect the stability of this compound?
A5: Yes, certain buffer components can influence the stability of this compound.
-
Divalent Metal Ions: Divalent cations like Mg²⁺ or Mn²⁺ are often required for the activity of glycosyltransferases that use this compound as a substrate. While essential for the enzyme, high concentrations of these metal ions can sometimes catalyze the hydrolysis of the pyrophosphate bond. It is important to use them at the optimal concentration recommended for your specific enzyme.
-
Chelating Agents: If your experimental system is sensitive to metal ions, the presence of chelating agents like EDTA could indirectly affect enzyme activity but there is no direct evidence to suggest it significantly impacts the chemical stability of this compound itself.
-
Buffer Choice: While comprehensive comparative studies are limited, buffers like Tris-HCl and HEPES at a neutral pH are commonly used in enzymatic assays involving UDP-sugars without reported adverse effects on stability.
Q6: Is it better to store this compound as a frozen solution or as a lyophilized powder?
A6: For long-term storage, lyophilized this compound is the most stable form. When stored desiccated at -20°C, it can be stable for years. Frozen solutions at -20°C or -80°C are also a good option for long-term storage, and are generally stable for at least 1.5 years at these temperatures[1]. However, repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes before freezing.
Quantitative Data on this compound Stability
While specific quantitative data for the non-enzymatic degradation of this compound is scarce in publicly available literature, the following tables provide general stability recommendations based on data for analogous UDP-sugars and best practices for handling nucleotide sugars.
Table 1: Recommended Storage Conditions for this compound
| Storage Format | Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C (desiccated) | > 2 years | Most stable form for long-term storage. |
| Aqueous Solution | -80°C | ≥ 18 months[1] | Recommended for long-term storage of solutions. Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | -20°C | ≥ 18 months[1] | Suitable for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | 4°C | < 1 week | For short-term storage only. Significant degradation can occur. |
| Aqueous Solution | Room Temperature | < 24 hours | Not recommended. Use immediately. |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Condition | Impact on Stability | Recommendation |
| pH | < 4 | Low | Avoid strongly acidic conditions. |
| 4 - 7 | High | Optimal pH range for chemical stability. | |
| > 8 | Low | Avoid strongly alkaline conditions. | |
| Temperature | -80°C / -20°C | High | Optimal for long-term storage of solutions. |
| 0 - 4°C | Moderate | Suitable for short-term storage (e.g., during an experiment). | |
| Room Temperature | Low | Leads to rapid degradation. | |
| Form | Disodium Salt | Higher | The salt form generally has better stability and solubility in water[2]. |
| Free Acid | Lower | More prone to degradation. | |
| Freeze-Thaw Cycles | Multiple Cycles | Low | Avoid repeated freezing and thawing of solutions. |
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: HPLC-Based Stability Assay for this compound
This protocol allows for the quantitative analysis of this compound degradation over time under different conditions (e.g., pH, temperature).
Objective: To determine the rate of this compound degradation by monitoring the decrease in its peak area and the appearance of degradation products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Buffers of desired pH (e.g., 100 mM Sodium Acetate pH 4.0, 100 mM Sodium Phosphate (B84403) pH 7.0, 100 mM Sodium Carbonate pH 10.0)
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 HPLC column
-
Mobile phase reagents (e.g., potassium phosphate buffer, acetonitrile)
-
Temperature-controlled incubator or water bath
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in ultrapure water.
-
For each condition to be tested (e.g., different pH and temperature), dilute the stock solution to a final concentration of 1 mg/mL in the respective pre-warmed or pre-cooled buffer.
-
-
Incubation:
-
Incubate the prepared solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
-
Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from each solution.
-
Immediately stop the degradation by freezing the sample at -80°C or by adding an equal volume of cold acetonitrile.
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate column and mobile phase for the separation of this compound and its potential degradation products (UMP, xylose-1-phosphate).
-
Anion-exchange chromatography is often effective for separating these charged molecules.
-
Example HPLC Conditions:
-
Column: Strong anion-exchange (SAX) column.
-
Mobile Phase A: 25 mM Potassium Phosphate, pH 3.5.
-
Mobile Phase B: 25 mM Potassium Phosphate, 0.5 M KCl, pH 3.5.
-
Gradient: A linear gradient from 0% to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Plot the natural logarithm of the this compound peak area versus time.
-
The slope of the resulting line will be the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
This compound Degradation Pathway
Caption: Non-enzymatic hydrolysis of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for Low Enzyme Activity
Caption: Decision tree for troubleshooting low enzyme activity.
References
Purification challenges of UDP-xylose from reaction mixtures.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of UDP-xylose from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from a reaction mixture?
A1: The most common methods for this compound purification include anion-exchange chromatography, size-exclusion (gel filtration) chromatography, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the required purity of the final product. For small-scale preparations, gel filtration chromatography, such as with Bio-gel P-2, has been successfully used.[1] For higher resolution and purity, anion-exchange chromatography and reversed-phase HPLC are often employed.[2][3]
Q2: What are the major impurities I should expect in my this compound preparation?
A2: Common impurities include unreacted starting materials (e.g., UTP, xylose-1-phosphate), side-products (e.g., UDP), other nucleotide sugars if the enzymatic synthesis is not specific, and components from the enzymatic reaction buffer (e.g., salts, enzymes).[1] If UDP-glucose is used as a precursor, residual UDP-glucose and the intermediate UDP-glucuronic acid can also be present.[4][5]
Q3: How can I quantify the concentration of this compound in my purified fractions?
A3: this compound concentration can be quantified using several methods:
-
HPLC: This is a highly accurate method. Using a porous graphitic carbon column or an anion-exchange column with UV detection (at 262 nm) or mass spectrometry (MS) allows for sensitive and specific quantification.[2][3]
-
Enzymatic Assays: Commercially available kits can be used to specifically measure D-xylose after enzymatic hydrolysis of this compound. The amount of NADH produced in a coupled enzymatic reaction is measured spectrophotometrically at 340 nm and is stoichiometric with the amount of D-xylose.
-
NMR Spectroscopy: While primarily used for structural confirmation, NMR can also be used for quantification, particularly to determine the ratio of anomers.[1]
Q4: What are the optimal storage conditions for purified this compound?
A4: For long-term storage, it is recommended to store purified this compound as a lyophilized powder or in solution at -80°C. For short-term storage (days to weeks), a solution at -20°C is acceptable. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. The disodium (B8443419) salt form of this compound generally exhibits enhanced water solubility and stability.
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound
Symptoms:
-
The final amount of purified this compound is significantly lower than expected based on the initial reaction scale.
-
Low absorbance signal during HPLC quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol/Details |
| Incomplete Enzymatic Reaction | Optimize reaction conditions (enzyme concentration, substrate concentration, incubation time, temperature, and pH). | For enzymes like UDP-sugar pyrophosphorylase, typical conditions are incubation at 37°C overnight in a Tris-HCl buffer with MgCl₂.[1] Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Degradation during Purification | Maintain low temperatures (4°C) throughout the purification process. Work quickly to minimize the time the sample is not frozen. Ensure the pH of all buffers is within the stability range of this compound (around pH 7.0-8.0). | Use pre-chilled buffers and columns. Perform chromatography in a cold room or with a jacketed column. Dextrose solutions, as a proxy, show maximum stability around pH 4, with increased degradation in highly acidic or alkaline conditions.[6] |
| Loss during Chromatography | Ensure proper column equilibration and sample loading. Optimize the elution gradient to ensure complete elution of this compound. Check for irreversible binding to the column matrix. | For anion-exchange chromatography, equilibrate the column with a low-salt buffer and elute with a salt gradient (e.g., NaCl or ammonium (B1175870) bicarbonate). Ensure the sample pH is appropriate for binding. |
| Precipitation of this compound | Ensure the concentration of this compound does not exceed its solubility in the purification buffers, especially at low temperatures. | If precipitation is suspected, try diluting the sample or slightly increasing the temperature of the buffer during elution (if compatible with this compound stability). |
Workflow for Diagnosing Low Yield:
Issue 2: Presence of Impurities in the Final Product
Symptoms:
-
Multiple peaks observed in the HPLC chromatogram of the purified sample.
-
Unexpected spots on a TLC plate.
-
Inconsistent results in downstream applications.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol/Details |
| Co-elution with Structurally Similar Compounds | Improve the resolution of the chromatographic separation. | For anion-exchange chromatography, use a shallower salt gradient. For HPLC, try a different column (e.g., porous graphitic carbon) or optimize the mobile phase composition. A Hypercarb™ column has been shown to effectively separate different UDP-sugars.[2] |
| Presence of Unreacted Substrates (UTP, Xylose-1-P) | Increase the efficiency of the enzymatic reaction or add a purification step to remove them. | Anion-exchange chromatography is effective at separating charged molecules like UTP from this compound. |
| Enzyme Contamination | Add a protein precipitation step or a purification method that separates proteins from small molecules. | Ultrafiltration with a low molecular weight cutoff membrane can be used to remove enzymes after the reaction is complete. |
| Salt Contamination from Elution Buffers | Desalt the purified sample. | Size-exclusion chromatography (e.g., using a Sephadex G-10 or Bio-Gel P-2 column) is a common method for desalting. Lyophilization can also remove volatile salts like ammonium bicarbonate. |
Logical Flow for Impurity Identification and Removal:
Issue 3: Degradation of this compound During Purification or Storage
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram over time, corresponding to degradation products (e.g., UMP, xylose-1-phosphate).
-
Loss of biological activity in downstream assays.
-
Decrease in the main this compound peak area in sequential analyses.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol/Details |
| Inappropriate pH | Maintain the pH of all solutions between 7.0 and 8.0. | Prepare all buffers fresh and verify the pH before use. UDP-glucose dehydrogenase, an enzyme in a common synthesis pathway, is inhibited by this compound, and its activity is pH-dependent, suggesting the stability of these related compounds is influenced by pH.[7] |
| High Temperature | Perform all purification steps at 4°C or on ice. | Use a refrigerated chromatography system. Minimize the time the sample spends at room temperature. The enzyme AtUxs3, which synthesizes this compound, is active in a temperature range of 22°C to 42°C but loses activity above 55°C, indicating that the product may also be susceptible to higher temperatures.[7] |
| Enzymatic Degradation | Ensure all enzymes from the reaction mixture are removed or inactivated. | Heat inactivation (if this compound is stable at the required temperature) or, more commonly, removal by ultrafiltration should be performed before long-term storage. |
| Repeated Freeze-Thaw Cycles | Aliquot the purified this compound into single-use volumes before freezing. | This prevents the need to thaw the entire stock for each experiment, which can cause degradation. |
Signaling Pathway of this compound Synthesis and Points of Potential Instability:
Experimental Protocols
Protocol 1: Anion-Exchange Chromatography for this compound Purification
This protocol is a general guideline and may require optimization.
-
Resin and Column: Use a weak or strong anion-exchange resin (e.g., DEAE-Sepharose or Q-Sepharose). Pack the column according to the manufacturer's instructions.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl (or another suitable salt like ammonium bicarbonate).
-
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Buffer A at a flow rate of 1-2 mL/min.
-
Sample Loading: Adjust the pH and conductivity of the reaction mixture to match Buffer A. This may require dilution. Centrifuge the sample to remove any precipitate and load the supernatant onto the column.
-
Wash: Wash the column with 5-10 CV of Buffer A to remove unbound impurities.
-
Elution: Elute the bound molecules using a linear gradient from 0% to 100% Buffer B over 10-20 CV. This compound is expected to elute at a lower salt concentration than UTP.
-
Fraction Analysis: Collect fractions and analyze them for the presence of this compound using HPLC or a spectrophotometer (reading absorbance at 262 nm).
-
Desalting: Pool the fractions containing pure this compound and desalt using size-exclusion chromatography or dialysis.
Protocol 2: HPLC Quantification of this compound
This protocol is based on methods for analyzing nucleotide sugars.[2][3]
-
HPLC System: An HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A porous graphitic carbon column (e.g., Hypercarb™, 100 x 2.1 mm, 5 µm) is recommended for good separation of nucleotide sugars.[2]
-
Mobile Phase:
-
Solvent A: 10 mM ammonium carbonate, pH 10.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 2% B
-
5-25 min: 2-20% B (linear gradient)
-
25-30 min: 20-50% B (linear gradient)
-
Followed by a wash with high organic content and re-equilibration.
-
-
Detection: Monitor the elution profile at 262 nm for UV detection. For MS detection, use negative ion mode.
-
Quantification: Prepare a standard curve using known concentrations of a this compound standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Quantitative Data Summary
Table 1: Comparison of Purification and Analysis Parameters
| Parameter | Anion-Exchange Chromatography | HPLC (Porous Graphitic Carbon) | Enzymatic Assay |
| Principle | Separation based on charge | Separation based on polarity and structure | Specific enzymatic conversion |
| Resolution | Moderate to High | High | N/A (measures total amount) |
| Throughput | Low to Moderate | High | High |
| Limit of Detection | µg range | 70 nmol L⁻¹ (with MS detection)[2] | µM range |
| Primary Use | Preparative purification | Analytical quantification, high-purity purification | Rapid quantification |
| Key Advantage | High loading capacity | Excellent separation of similar compounds | High specificity |
| Key Disadvantage | Lower resolution than HPLC | Lower loading capacity | Indirect measurement, potential interference |
References
- 1. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UDP-Xylose Quantitation Assays
Welcome to the technical support center for UDP-xylose quantitation assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most common methods for this compound quantitation are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, and enzymatic assays. LC-MS/MS is often preferred for its high sensitivity and specificity, allowing for accurate quantification in complex biological samples.[1][2][3][4][5][6] Enzymatic assays, often coupled to spectrophotometric or fluorometric detection, provide a functional measure of this compound by using enzymes that specifically recognize it.
Q2: What are the critical first steps in sample preparation for this compound analysis?
A2: Proper sample preparation is crucial for accurate this compound quantitation. Key initial steps include rapid quenching of metabolic activity to prevent this compound degradation, efficient extraction from the cell or tissue matrix, and removal of interfering substances like proteins and salts.[5] For cell cultures, rapid harvesting and quenching with cold solvents like methanol (B129727) or acetonitrile (B52724) are essential.[7] Tissue samples should be snap-frozen in liquid nitrogen immediately after collection to halt enzymatic activity.
Q3: How can I ensure the stability of this compound during sample storage and processing?
A3: this compound can be unstable, especially at room temperature and non-neutral pH. For short-term storage, samples should be kept on ice. For long-term storage, freezing at -80°C is recommended.[8] The disodium (B8443419) salt form of this compound generally exhibits better water solubility and stability.[9] Avoid multiple freeze-thaw cycles, as this can lead to degradation. The stability of this compound is also influenced by pH and temperature, with neutral pH and low temperatures being optimal for preserving the molecule.[10][11][12][13]
Q4: What are common interfering substances in this compound assays?
A4: Interfering substances can vary depending on the assay method. In chromatographic methods, other UDP-sugars with similar structures, such as UDP-glucose and UDP-galactose, can co-elute with this compound, leading to inaccurate quantification.[4][14][15][16] In enzymatic assays, compounds that inhibit the enzymes used in the assay can lead to an underestimation of this compound levels. High concentrations of D-glucose can also be problematic in some enzyme-based assays for xylose, a precursor to this compound.[17]
Q5: How do I choose an appropriate internal standard for LC-MS/MS quantification of this compound?
A5: An ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled version of the analyte, such as ¹³C- or ¹⁵N-labeled this compound. These internal standards have nearly identical chemical and physical properties to the unlabeled this compound, so they co-elute and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[18][19][20][21] If a stable isotope-labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used, but this approach is less accurate.
Troubleshooting Guides
LC-MS/MS and HPLC Assays
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state. |
| Column degradation. | Replace the column with a new one of the same type. | |
| Inconsistent Retention Times | Inadequate column equilibration between injections. | Increase the column equilibration time to ensure the column chemistry is stable before each run.[2] |
| Fluctuations in solvent composition or temperature. | Ensure the mobile phase is well-mixed and the column oven temperature is stable.[2] | |
| Issues with porous graphitic carbon (PGC) columns. | PGC columns can have retention time instabilities. Implement a column regeneration procedure and ground the column effluent to mitigate this.[4][15] | |
| Low Signal Intensity or Poor Sensitivity | Ion suppression from matrix components. | Improve sample cleanup to remove interfering substances. Use a stable isotope-labeled internal standard to correct for matrix effects.[18][19][20] |
| Suboptimal mass spectrometer settings. | Optimize MS parameters such as spray voltage, gas flows, and collision energy for this compound.[3] | |
| Co-elution with Other UDP-Sugars | Insufficient chromatographic resolution. | Optimize the gradient elution profile. Consider using a different column chemistry, such as a mixed-mode column with both anion-exchange and reversed-phase properties.[2] |
Enzymatic Assays
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive enzyme due to improper storage or handling. | Ensure enzymes are stored at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment.[22] |
| Presence of inhibitors in the sample. | Include a sample cleanup step to remove potential inhibitors. Perform a spike-and-recovery experiment to assess for inhibition. | |
| Incorrect assay buffer pH or temperature. | Verify that the assay buffer pH is optimal for the enzyme and that the incubation is performed at the recommended temperature.[22] | |
| High Background Signal | Non-specific substrate conversion. | Run a blank reaction without the enzyme to determine the level of non-enzymatic conversion. |
| Contamination of reagents. | Use high-purity reagents and sterile, nuclease-free water. | |
| Non-linear Standard Curve | Pipetting errors, especially with small volumes. | Use calibrated pipettes and prepare a master mix for standards to ensure consistency.[22] |
| Substrate or product inhibition at high concentrations. | Dilute the standards and samples to ensure they fall within the linear range of the assay. |
Experimental Protocols
Protocol 1: Extraction of this compound from Mammalian Cells
-
Cell Culture and Quenching:
-
Culture mammalian cells to the desired confluency.
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold 80% methanol (-80°C) to the culture dish to quench metabolic activity and lyse the cells.
-
-
Extraction:
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15 minutes, vortexing every 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant containing the metabolites to a new tube.
-
If using an internal standard, add it to the supernatant at this stage.
-
Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3]
-
Vortex thoroughly and centrifuge to remove any remaining particulates.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
Protocol 2: this compound Synthase (UXS) Coupled Enzymatic Assay
This assay measures the activity of this compound synthase (UXS) by coupling the production of this compound to a subsequent reaction that can be monitored spectrophotometrically.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).[23]
-
The reaction mixture should contain the substrate UDP-glucuronic acid, NAD⁺, and the purified UXS enzyme.
-
For a coupled assay, include the necessary enzymes and substrates for the detection of this compound. For example, if a xylose dehydrogenase is used in the second step, NAD⁺ will be reduced to NADH, which can be monitored by the increase in absorbance at 340 nm.
-
-
Assay Procedure:
-
Add all components except the UXS enzyme to a microplate well or a cuvette.
-
Initiate the reaction by adding the UXS enzyme.
-
Monitor the change in absorbance at 340 nm over time using a microplate reader or a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADH production from the linear portion of the absorbance curve.
-
Use a standard curve of known NADH concentrations to convert the rate of absorbance change to the rate of this compound formation.
-
Visualizations
Caption: Biosynthesis of this compound from UDP-Glucose.
Caption: General workflow for this compound quantitation.
References
- 1. A novel SPE-UPLC-MS/MS-based assay for the selective, simultaneous quantification of xylosyltransferase-I and -II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed-phase weak anion-exchange/reversed-phase LC–MS/MS for analysis of nucleotide sugars in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. chemilyglycoscience.com [chemilyglycoscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of temperature and pH on cellulase activity and stability in Nectria catalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 18. lcms.cz [lcms.cz]
- 19. youtube.com [youtube.com]
- 20. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. docs.abcam.com [docs.abcam.com]
- 23. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
UDP-Glo™ Glycosyltransferase Assay with UDP-Xylose: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the UDP-Glo™ Glycosyltransferase Assay with UDP-xylose. The information is tailored to scientists and professionals in drug development engaged in enzymatic assays involving xylosyltransferases.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the UDP-Glo™ assay with this compound in a question-and-answer format.
High Background Signal
Q1: My negative control (no enzyme) wells show a very high luminescent signal. What is the likely cause and how can I fix it?
A1: A high background signal is most commonly due to contamination of the this compound donor substrate with its hydrolysis product, UDP.[1] The UDP-Glo™ assay is highly sensitive and detects any UDP present in the reaction, not just the UDP produced by your enzyme.[1] Since ultrapure this compound is not always commercially available, it is crucial to "clean up" your this compound preparation before use.
Solution:
-
Enzymatic Cleanup of this compound: Treat your this compound stock with Calf Intestinal Alkaline Phosphatase (CIAP). CIAP will dephosphorylate the contaminating UDP to uridine, which is not detected by the UDP-Glo™ reagent.[2]
-
Removal of CIAP: After treatment, it is critical to remove the CIAP from your this compound solution, as it will also dephosphorylate the ATP generated in the UDP-Glo™ detection step, leading to a loss of signal. This can be achieved by using a molecular weight cutoff filter (e.g., 10kDa).[2]
-
Use High-Purity Reagents: Whenever possible, use high-purity or "ultrapure" sugar-nucleotide donors to minimize background signal.[2][3]
Low or No Signal
Q2: I am observing a very low or no luminescent signal in my experimental wells. What are the potential reasons?
A2: Low or no signal can stem from several factors, ranging from inactive enzyme to suboptimal assay conditions.
Potential Causes and Solutions:
-
Inactive Enzyme:
-
Troubleshooting: Confirm the activity of your glycosyltransferase with a known positive control substrate or an alternative assay method if possible. Ensure proper storage and handling of the enzyme to maintain its activity.
-
-
Suboptimal Enzyme Concentration:
-
Troubleshooting: The amount of enzyme may be too low to generate a detectable amount of UDP. Perform an enzyme titration to determine the optimal concentration that yields a robust signal without depleting the substrate too quickly.[4]
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting: Glycosyltransferase activity is sensitive to pH, temperature, and buffer components. The optimal pH for the UDP-Glo™ assay is between 6.0 and 9.0.[4] Consult the literature for the optimal conditions for your specific enzyme. If this information is unavailable, you may need to empirically determine the optimal pH, temperature, and divalent cation (e.g., Mg²⁺, Mn²⁺) concentrations.[5]
-
-
Problem with Acceptor Substrate:
-
Troubleshooting: Ensure the acceptor substrate is at an appropriate concentration (ideally at or above its Km) and is soluble in the assay buffer. The acceptor substrate itself could also be inhibitory at high concentrations.
-
-
Product Inhibition:
-
Troubleshooting: The accumulation of UDP can inhibit some glycosyltransferases.[5] Using a lower enzyme concentration or shorter incubation time can mitigate this effect. The UDP-Glo™ assay's sensitivity allows for the use of low substrate concentrations, which can also help reduce feedback inhibition.[4][6]
-
-
Issues with UDP-Glo™ Reagents:
High Variability in Signal
Q3: I am seeing high variability between my replicate wells. What can I do to improve the consistency of my results?
A3: High variability can be due to technical errors in assay setup or inconsistencies in reaction conditions.
Solutions:
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the small volumes of enzyme and substrates.
-
Proper Mixing: Ensure thorough mixing of the glycosyltransferase reaction components and the UDP-Glo™ Detection Reagent in the wells. A brief shake on a plate shaker can improve homogeneity.[4]
-
Consistent Incubation Times: Use a multichannel pipette or an automated dispenser to add the UDP-Glo™ Detection Reagent to all wells as simultaneously as possible to ensure consistent incubation times before reading the luminescence.
-
Temperature Uniformity: Ensure the entire plate is at a uniform temperature during the glycosyltransferase reaction and the UDP-Glo™ detection step.[4]
-
Use of a Master Mix: Prepare a master mix of common reagents (buffer, substrates) to be dispensed into all wells to minimize well-to-well variation.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the UDP-Glo™ Glycosyltransferase Assay to aid in experimental design and data interpretation.
Table 1: UDP-Glo™ Assay Linearity and Sensitivity
| UDP Concentration (µM) | Average RLU | Signal-to-Background Ratio |
| 25 | 1,500,000 | ~1200 |
| 12.5 | 750,000 | ~600 |
| 6.25 | 375,000 | ~300 |
| 3.13 | 180,000 | ~150 |
| 1.56 | 90,000 | ~75 |
| 0.78 | 45,000 | ~35 |
| 0.39 | 22,000 | ~18 |
| 0.20 | 11,000 | ~9 |
| 0.10 | 5,500 | ~4.5 |
| 0 (Background) | 1,200 | 1 |
Note: RLU (Relative Light Units) values are illustrative and will vary depending on the luminometer and its settings. The signal-to-background ratio is a more transferable metric.[4][7][8]
Table 2: Effect of this compound "Cleanup" on Assay Background
| This compound Sample | Average Background RLU |
| Untreated this compound | 80,000 |
| CIAP-treated this compound | 5,000 |
| Ultra-Pure UDP-GlcA (Control) | 4,500 |
This table demonstrates the significant reduction in background signal after treating a commercial this compound preparation with CIAP, bringing the background down to levels comparable with an ultra-pure sugar nucleotide.[2]
Experimental Protocols
Protocol 1: Cleanup of this compound using CIAP
This protocol describes the enzymatic removal of contaminating UDP from a this compound preparation.[2]
Materials:
-
This compound solution (e.g., 10 mM)
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
10X CIAP Buffer
-
10kDa molecular weight cutoff centrifugal filter
-
Microcentrifuge
Procedure:
-
In a microcentrifuge tube, prepare a reaction containing your this compound solution, 1X CIAP buffer, and CIAP enzyme. A recommended starting point is 3 units of CIAP per 10 µmol of this compound.
-
Incubate the reaction for 14-16 hours at 37°C with gentle shaking.
-
After incubation, transfer the reaction mixture to a 10kDa centrifugal filter unit.
-
Centrifuge at 14,000 x g for 10-15 minutes to separate the CIAP (in the retentate) from the this compound (in the filtrate).
-
Collect the filtrate containing the purified this compound. The purified this compound is now ready for use in the UDP-Glo™ assay or can be stored at -20°C.
Protocol 2: General UDP-Glo™ Glycosyltransferase Assay
This protocol provides a general workflow for setting up the glycosyltransferase reaction and detecting the generated UDP.[4]
Materials:
-
Purified Glycosyltransferase
-
Purified (CIAP-treated) this compound
-
Acceptor substrate
-
Assay Buffer (optimized for your enzyme)
-
UDP-Glo™ Detection Reagent (prepared according to the manufacturer's instructions)
-
White, opaque multi-well plates suitable for luminescence measurements
Procedure:
-
Glycosyltransferase Reaction Setup:
-
In a white multi-well plate, set up the glycosyltransferase reaction in your optimized assay buffer. A typical reaction volume is 25 µL.
-
Include the following components:
-
Glycosyltransferase (at its optimal concentration)
-
Purified this compound
-
Acceptor substrate
-
-
Include appropriate controls:
-
Negative control (no enzyme): Contains all components except the glycosyltransferase. This is used to determine the background signal.
-
Positive control (if available): A reaction known to produce a signal.
-
-
-
Incubation: Incubate the reaction plate at the optimal temperature for your enzyme for a predetermined amount of time (e.g., 60 minutes).
-
UDP Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add a volume of prepared UDP-Glo™ Detection Reagent equal to the volume of your glycosyltransferase reaction (e.g., 25 µL of detection reagent to a 25 µL reaction).
-
Mix the contents of the wells on a plate shaker for 30 seconds.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizations
Caption: A flowchart illustrating the major steps of the UDP-Glo™ Glycosyltransferase Assay.
References
- 1. Preparation of Low Background Sugar-Nucleotide Donors for Use in the UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Utility of Bioluminescent Homogeneous Nucleotide Detection Assays in Measuring Activities of Nucleotide-Sugar Dependent Glycosyltransferases and Studying Their Inhibitors | MDPI [mdpi.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UDP-Glo™ Glycosyltransferase Assay [promega.jp]
- 7. UDP-Glo™ Glycosyltransferase Assay [nld.promega.com]
- 8. promega.com [promega.com]
Technical Support Center: Enhancing the Catalytic Efficiency of UDP-Xylose Synthase
Welcome to the technical support center for researchers, scientists, and drug development professionals working with UDP-xylose synthase (UXS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the catalytic efficiency of this enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound synthase?
A1: this compound synthase (UXS) catalyzes the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcUA) to produce this compound (UDP-Xyl).[1][2] The reaction proceeds in three main steps:
-
Oxidation: The C4 hydroxyl group of the UDP-GlcUA sugar ring is oxidized by an enzyme-bound NAD+, forming a UDP-4-keto-glucuronic acid intermediate.[3][4]
-
Decarboxylation: The intermediate undergoes decarboxylation, releasing CO2 and forming a UDP-4-keto-pentose intermediate.[3][4]
-
Reduction: The C4 keto group of the pentose (B10789219) intermediate is then reduced by the NADH generated in the first step, yielding the final product, this compound.[3][4][5]
A key feature of this mechanism is the distortion of the sugar ring in the bound substrate, which facilitates the enzymatic reaction.[3][4][6]
Q2: What are the key catalytic residues in human this compound synthase (hUXS)?
A2: Site-directed mutagenesis studies have identified several crucial residues in the active site of hUXS. Key catalytic residues include Tyr147, which acts as the enzymatic base, and Glu120 and Arg277, which are critical for catalysis and preventing the release of reaction intermediates.[2][3][4] Specifically, Arg277, through a salt-link interaction with Glu120, helps to close the active site.[3][4] Mutations in these residues can lead to a significant reduction in enzyme activity.[1][2]
Q3: Does this compound synthase require exogenous NAD+ for activity?
A3: This can depend on the source of the enzyme. While the catalytic mechanism involves the recycling of a tightly bound NAD+/NADH cofactor, some studies on UXS from organisms like Cryptococcus neoformans have shown that while the enzyme is active without exogenous NAD+, its activity can be enhanced (e.g., doubled with 1 mM NAD+).[7] In contrast, UXS from plants like Arabidopsis does not appear to require an external supply of NAD+.[8] For human UXS, the mechanism involves a bound NAD+ cofactor that is recycled during the reaction.[5]
Q4: What is the oligomeric state of active human this compound synthase?
A4: Human this compound synthase (hUXS) exists as a homodimer and can further associate into a catalytically important tetramer in solution.[9][10] Certain mutations, such as the R236H "man o' war" mutation, can disrupt this oligomeric state, inducing the formation of hexamers and leading to a loss of catalytic activity by disordering the active site.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive Enzyme Preparation: Protein may be misfolded or degraded. | - Ensure proper protein folding during expression (e.g., lower temperature, use of chaperones).- Handle purified enzyme on ice and use appropriate storage buffers with cryoprotectants (e.g., glycerol).- Perform a new purification and verify protein integrity via SDS-PAGE. |
| Sub-optimal Assay Conditions: pH, temperature, or buffer composition may not be ideal. | - The optimal pH for a bifunctional fusion enzyme for this compound synthesis was found to be 7.0, with an optimal temperature of 30°C.[11] Verify and optimize these parameters for your specific enzyme construct.- Ensure the buffer does not contain inhibitory components. | |
| Missing or Degraded Substrate/Cofactor: UDP-GlcUA or NAD+ may be degraded or absent. | - Use fresh, high-quality UDP-GlcUA.- Although hUXS has a tightly bound NAD+, for some homologs, adding exogenous NAD+ (e.g., 1 mM) may enhance activity.[7] | |
| Inhibitors Present: The reaction may be inhibited by products or other molecules. | - this compound, UDP, and NADH can act as inhibitors of the enzyme.[7] Design experiments to minimize product accumulation in kinetic assays.- Metal ions such as calcium and manganese have been shown to inhibit Arabidopsis UXS activity by over 30%.[8] Check for and remove potential sources of these ions. | |
| Unexpected Product Formation | Side Reactions or Contaminating Enzymes: The enzyme preparation may not be pure, or the enzyme may have promiscuous activity under certain conditions. | - Verify the purity of your enzyme preparation using SDS-PAGE and consider further purification steps if necessary.- Analyze the reaction products using methods like HPLC or NMR to identify any unexpected species.[1][2] |
| Abortive Catalytic Cycle: Certain mutations can favor an abortive cycle where the reaction intermediate is not properly converted to the final product. | - The R236H mutation in hUXS, for instance, leads to the displacement of the catalytic Y231, favoring an abortive cycle where the UDP-α-D-4-keto-xylose intermediate is not reduced to UDP-α-D-xylose.[9][10][12] If you are working with mutants, consider this possibility and analyze for intermediate accumulation. | |
| Difficulty with Protein Expression/Purification | Inclusion Bodies: The protein may be expressed in an insoluble form. | - Optimize expression conditions: lower temperature (e.g., 18-25°C), use a weaker promoter, or co-express with chaperones.- Use a different expression host or a fusion tag (e.g., GST, MBP) to enhance solubility. |
| Low Yield: The amount of purified protein is insufficient. | - Optimize cell lysis and purification protocols to minimize protein loss.- Increase the culture volume for expression. |
Data Presentation
Table 1: Impact of Site-Directed Mutagenesis on Human this compound Synthase Activity
| Mutant | Location | Effect on Activity | Reference |
| E120A | Active Site | Significantly reduced activity | [3] |
| R277Q | Active Site | Significantly reduced activity | [3] |
| E120S, N176T, R277T (Single, Double, and Triple mutants) | Active Site / Substrate Binding | All mutants showed a >1000-fold reduction in activity compared to wild-type. | [1][2] |
| R236H ("man o' war") | Dimer Interface | Prevents the synthesis of UDP-Xyl by inducing a hexameric state and disordering the active site. | [5][9][10] |
Table 2: Kinetic Parameters for this compound Synthase from Different Organisms
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Solitalea canadensis (GalK/GPUT fusion) | D-xylose | - | - | The Kcat/Km value showed a 10% improvement over unfused enzymes.[11] |
| Arabidopsis thaliana (AtUxs3) | UDP-GlcA | - | - | Activity is linear for up to 20 minutes.[8] |
| Cryptococcus neoformans (UXS1) | UDP-GlcA | - | - | Activity is enhanced 2-fold in the presence of 1 mM NAD+.[7] |
| Human (hUXS1) | UDP-GlcA | - | - | Transient kinetic studies have been performed.[3] |
| Note: Specific kinetic values are often highly dependent on the experimental conditions and are not always directly comparable across different studies. "-" indicates data not explicitly provided in the cited sources. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Human this compound Synthase
This protocol is based on standard molecular biology techniques.
-
Primer Design: Design primers containing the desired mutation. The primers should be complementary to the template DNA and be approximately 25-45 bases in length with a melting temperature (Tm) > 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid containing the wild-type hUXS gene, and the designed mutagenic primers.
-
Template Digestion: Digest the parental, methylated, non-mutated DNA template by adding a restriction enzyme such as DpnI directly to the amplification reaction. Incubate at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated, mutated DNA into competent E. coli cells.
-
Selection and Sequencing: Select for transformed cells on appropriate antibiotic plates. Isolate plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Enzyme Activity Assay using HPLC
This protocol allows for the quantification of substrate consumption and product formation.[13]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5-8.0
-
1 mM UDP-Glucuronic Acid
-
1 mM NAD+ (optional, depending on the enzyme)
-
Purified this compound synthase enzyme (concentration to be optimized, e.g., 10-50 µg/mL)
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme to the mixture. Incubate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as an equal volume of 1% perchloric acid or ice-cold ethanol, and incubating on ice.
-
Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein (e.g., 14,000 x g for 10 minutes). Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject the filtered sample onto an HPLC system equipped with a suitable column (e.g., anion exchange or reverse-phase C18). Separate the nucleotide sugars using an appropriate mobile phase gradient. Monitor the elution profile at 262 nm (for the UDP moiety).
-
Quantification: Calculate the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.
Visualizations
Caption: Catalytic pathway of this compound synthase.
References
- 1. Probing of the reaction pathway of human this compound synthase with site-directed mutagenesis [agris.fao.org]
- 2. Probing of the reaction pathway of human this compound synthase with site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 6. researchgate.net [researchgate.net]
- 7. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Man o' war mutation in UDP-α-D-xylose synthase favors the abortive catalytic cycle and uncovers a latent potential for hexamer formation. | Semantic Scholar [semanticscholar.org]
- 10. Man o' war mutation in UDP-α-D-xylose synthase favors the abortive catalytic cycle and uncovers a latent potential for hexamer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Minimizing by-product formation in UDP-xylose synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of UDP-xylose. Our goal is to help you minimize by-product formation and optimize your reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound yield unexpectedly low?
A1: Low yield can stem from several factors depending on your synthesis pathway:
-
De Novo Pathway (using UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS)):
-
Feedback Inhibition: The final product, this compound, can act as an allosteric inhibitor of UGDH, the first enzyme in the pathway.[1][2][3][4] As this compound concentration increases, the rate of UGDH activity decreases, leading to a stalled reaction.
-
Solution: Consider implementing a strategy to remove this compound from the reaction mixture as it is formed, for example, by coupling its synthesis to a subsequent glycosyltransferase reaction.
-
NADH Inhibition: The accumulation of the cofactor NADH, a product of the UGDH reaction, can also inhibit the enzyme.[4]
-
Solution: Incorporate an NAD+ regeneration system to maintain a low concentration of NADH.[5]
-
Enzyme Instability: The enzymes may lose activity over the course of the reaction due to non-optimal conditions.
-
Solution: Ensure the reaction buffer, pH, and temperature are optimized for the stability of both UGDH and UXS.
-
-
Salvage Pathway (using UDP-sugar pyrophosphorylase (USP)):
-
Sub-optimal Substrate Concentration: The concentrations of xylose-1-phosphate and UTP may not be optimal for the enzyme's kinetic parameters.
-
Solution: Perform substrate titration experiments to determine the optimal concentrations for your specific USP enzyme.
-
Substrate/Product Degradation: The sugar phosphate (B84403) starting material or the this compound product may be susceptible to degradation over long reaction times.
-
Solution: Monitor the reaction progress over time and consider shorter reaction times or stabilizing agents if degradation is observed.
-
Q2: My final product contains other UDP-sugars, such as UDP-glucose or UDP-galactose. What is the cause and how can I prevent this?
A2: This issue is most common when using the salvage pathway with UDP-sugar pyrophosphorylase (USP).
-
Cause: USP enzymes are often characterized by their broad substrate specificity, meaning they can utilize various sugar-1-phosphates as substrates in addition to xylose-1-phosphate.[6][7][8] If your xylose-1-phosphate starting material is contaminated with other sugar-1-phosphates like glucose-1-phosphate or galactose-1-phosphate, the USP will convert these into their corresponding UDP-sugars.
-
Solutions:
-
High-Purity Substrates: Use highly purified xylose-1-phosphate for the reaction. Analyze your starting material for the presence of other sugar-1-phosphates.
-
Enzyme Selection: If possible, select a USP that shows a higher preference for xylose-1-phosphate, though most are known to be promiscuous.[6]
-
Q3: The synthesis reaction starts well but stops before all the starting material is consumed. Why is this happening?
A3: This phenomenon, known as reaction stalling, can be due to several factors:
-
De Novo Pathway:
-
General Causes for Both Pathways:
-
Enzyme Denaturation: The enzymes may not be stable for the entire duration of the reaction under the chosen experimental conditions.
-
Solution: Re-evaluate the reaction temperature and pH to ensure they are within the optimal range for long-term enzyme stability. Consider adding stabilizing agents like BSA or glycerol.
-
Depletion of a Key Reagent: One of the substrates or cofactors may be completely consumed, or its concentration may fall below the level required for efficient enzyme activity.
-
Solution: Ensure all reactants are present in appropriate stoichiometric ratios and at concentrations well above the enzyme's Km value.
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis pathway for this compound is superior: the de novo or the salvage pathway?
A1: The "better" pathway depends on your specific laboratory resources and starting materials.
-
The de novo pathway is often favored when starting from a readily available and relatively inexpensive precursor, UDP-glucose.[5] This multi-step enzymatic cascade can be performed in a one-pot reaction.
-
The salvage pathway is a more direct, single-step enzymatic reaction but requires xylose-1-phosphate, which is less common and may need to be chemically synthesized.[6][10]
Q2: What are the optimal pH and temperature conditions for this compound synthesis?
A2: Optimal conditions are enzyme-specific. For example, the UDP-sugar pyrophosphorylase from pea sprouts (PsUSP) exhibits maximum activity at a pH between 6.5 and 7.5 and a temperature of 45°C.[10] For a coupled system like the de novo pathway, it is crucial to find a condition that represents a good compromise for the optimal activity and stability of both UGDH and UXS, which is typically around a neutral pH.
Q3: How can I effectively monitor the progress of my this compound synthesis reaction?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the reaction.[11][12][13][14][15] Anion-exchange or porous graphitic carbon columns can be used to separate the different UDP-sugars (substrate, product, and by-products) in the reaction mixture, allowing for their quantification.[12][13]
Data Presentation
Table 1: Substrate Specificity of UDP-Sugar Pyrophosphorylase (USP)
This table presents the Michaelis-Menten constant (Km) for various sugar-1-phosphates for USP from different sources, illustrating the enzyme's promiscuity. Lower Km values indicate a higher affinity of the enzyme for the substrate.
| Enzyme Source | Substrate | Km (mM) |
| Pea Sprouts (PsUSP) | Glucose-1-Phosphate | 0.34[10] |
| L-Arabinose-1-Phosphate | 0.96[10] | |
| Arabidopsis thaliana | α-D-Fucose-1-Phosphate | 3.4[7][8] |
| General (various sources) | Sugar-1-Phosphates | 0.13 - 2.54[6] |
Experimental Protocols
Protocol 1: De Novo Synthesis of this compound
This protocol is a general guideline for a coupled reaction using UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS).
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5):
-
UDP-glucose (starting substrate)
-
NAD+ (cofactor for UGDH)
-
UGDH (enzyme 1)
-
UXS (enzyme 2)
-
(Optional) NAD+ regeneration system components.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: At regular intervals, withdraw aliquots of the reaction mixture. Stop the enzymatic reaction in the aliquots (e.g., by boiling or adding a quenching solution). Analyze the composition of the aliquots by HPLC to monitor the consumption of UDP-glucose and the formation of this compound.
-
Reaction Termination and Product Purification: Once the reaction has reached completion (or the desired conversion), terminate the reaction (e.g., by heat inactivation of the enzymes). Purify the this compound from the reaction mixture using chromatographic techniques such as anion-exchange or size-exclusion chromatography.
Protocol 2: Salvage Pathway Synthesis of this compound
This protocol outlines the synthesis using UDP-sugar pyrophosphorylase (USP).
-
Reaction Mixture Preparation: Combine the following in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.0) containing MgCl2 (a required cofactor for USP):
-
Xylose-1-phosphate (starting substrate)
-
UTP (co-substrate)
-
USP (enzyme)
-
Inorganic pyrophosphatase (to drive the reaction forward by hydrolyzing the pyrophosphate by-product).
-
-
Incubation: Incubate the mixture at the optimal temperature for the USP enzyme (e.g., 37°C or 45°C for PsUSP[10]).
-
Monitoring and Purification: Follow steps 3 and 4 from Protocol 1 to monitor the reaction and purify the final product.
Protocol 3: HPLC Analysis of UDP-Sugars
This is a general protocol for the analysis of UDP-sugars. Specific parameters may need to be optimized for your HPLC system and column.[13][14][15]
-
Sample Preparation: Quench the enzymatic reaction in the collected aliquots. Centrifuge to remove any precipitated protein. Dilute the supernatant with the mobile phase if necessary.
-
Chromatographic Conditions:
-
Column: Anion-exchange (e.g., Dionex CarboPac PA1[15]) or porous graphitic carbon column.
-
Mobile Phase: A gradient of a low concentration buffer (e.g., ammonium (B1175870) bicarbonate) and a high concentration buffer. The specific gradient will depend on the column and the UDP-sugars to be separated.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV absorbance at 262 nm.
-
-
Data Analysis: Identify and quantify the UDP-sugars by comparing their retention times and peak areas to those of authentic standards.
Visualizations
Caption: The de novo synthesis pathway of this compound from UDP-glucose.
Caption: The salvage pathway for this compound synthesis and potential by-product formation.
Caption: A general experimental workflow for this compound synthesis and purification.
References
- 1. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INHIBITION OF UDP-D-GLUCOSE DEHYDROGENASE BY UDP-D-XYLOSE: A POSSIBLE REGULATORY MECHANISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism | PLOS One [journals.plos.org]
- 5. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]
- 9. Interactions of urdine diphosphate glucose dehydrogenase with the inhibitor urdine diphosphate xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UDP-sugar pyrophosphorylase with broad substrate specificity toward various monosaccharide 1-phosphates from pea sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Addressing enzyme instability in UDP-xylose production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to enzyme instability during the enzymatic synthesis of UDP-xylose.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve specific issues encountered during this compound production experiments.
Question: Why is my this compound yield consistently low despite using the correct enzyme concentrations?
Answer:
Low yields of this compound can stem from several factors related to enzyme stability and reaction equilibrium. A primary cause is often feedback inhibition of UDP-glucose dehydrogenase (UGDH) by the final product, this compound.[1][2][3][4][5] Additionally, the accumulation of byproducts such as NADH and ADP can inhibit enzyme activity.[1][6] To troubleshoot this, consider the following steps:
-
Implement a "one-pot, two-step" reaction: First, allow the conversion of UDP-glucose to UDP-glucuronic acid to complete. Then, introduce this compound synthase (UXS) to the reaction mixture. This sequential addition prevents the early accumulation of this compound and the subsequent feedback inhibition of UGDH.[1]
-
Optimize the enzyme ratio: An imbalance in the ratio of the enzymes in the cascade can lead to the accumulation of intermediates and byproducts. For two-enzyme systems, a 1:1 molar ratio is often a good starting point.[6]
-
Incorporate a cofactor regeneration system: To counteract the inhibitory effects of NADH, a system to regenerate NAD+ can be introduced. One approach involves a chemo-enzymatic cascade using xylose reductase.[1]
-
Consider alternative enzymatic pathways: Explore using a UDP-sugar pyrophosphorylase (USP) based method or a bifunctional fusion enzyme which can be more efficient and less prone to inhibition.[6][7]
Question: My enzyme activity appears to decrease significantly over the course of the reaction. What could be the cause and how can I improve stability?
Answer:
A decline in enzyme activity during the reaction, known as poor operational stability, is a common challenge.[8] This can be due to suboptimal reaction conditions or inherent instability of the enzymes. Here are several strategies to enhance enzyme stability:
-
Optimize Reaction Conditions: Ensure the pH and temperature of your reaction are optimal for your specific enzymes. For example, a bifunctional galactokinase/uridyltransferase chimera has been shown to have an optimal pH of 7.0 and a temperature of 30°C.[6]
-
Protein Engineering: If you are expressing your own enzymes, consider protein engineering techniques. Creating fusion proteins by linking two enzymes in the pathway can improve stability and catalytic efficiency.[6] Site-directed mutagenesis can also be used to enhance thermal stability.[8][9]
-
Immobilization: Enzyme immobilization, by attaching the enzymes to a solid support, can significantly improve their stability and allow for easier reuse.[8]
-
Use of Additives: The addition of certain soluble additives, such as substrates, polymers, or specific ions, can help to stabilize the enzyme's folded structure and prevent denaturation.[8]
-
Cell-Free Expression System Optimization: If using a cell-free system, ensure proper protein folding by optimizing the redox conditions and considering the co-expression of chaperones.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways for this compound production?
A1: There are two main enzymatic routes for this compound synthesis:
-
De Novo Biosynthesis Pathway: This is the traditional pathway starting from D-glucose. It involves a cascade of four enzymes: hexokinase, phosphoglucomutase, UDP-glucose pyrophosphorylase (UGPase), and UDP-glucose dehydrogenase (UGDH), followed by this compound synthase (UXS).[6][11] A more direct version of this pathway starts from UDP-glucose, which is converted to UDP-glucuronic acid by UGDH, and then to this compound by UXS.[1]
-
Salvage Pathway: This alternative route can be more efficient, requiring only two enzymatic steps. It starts with the phosphorylation of D-xylose by a galactokinase to form D-xylose 1-phosphate. This intermediate is then conjugated with UTP by a glucose-1-phosphate uridyltransferase to yield UDP-D-xylose.[6][11]
Q2: How does feedback inhibition affect this compound production, and which enzyme is primarily affected?
A2: Feedback inhibition is a significant regulatory mechanism that can limit the yield of this compound. The primary enzyme affected is UDP-glucose dehydrogenase (UGDH), which is strongly inhibited by the final product, this compound.[2][3][4][5] This inhibition can halt the entire biosynthetic pathway.
Q3: What are the advantages of using a bifunctional fusion enzyme for this compound synthesis?
A3: Using a bifunctional fusion enzyme, which combines two catalytic activities in a single protein, offers several advantages:
-
Enhanced Catalytic Efficiency: By channeling the substrate from one active site to the next, reaction rates can be increased.
-
Improved Stability: Fusion proteins often exhibit greater stability compared to their individual counterparts.[6]
-
Simplified Purification: A single fusion protein is easier to purify than multiple individual enzymes.
-
Reduced Inhibition: The close proximity of active sites can minimize the inhibitory effects of byproducts.[6]
Quantitative Data Summary
| Parameter | Enzyme/System | Optimal Value | Reference |
| pH | Bifunctional ScGalK/ScGPUT fusion enzyme | 7.0 | [6] |
| Temperature | Bifunctional ScGalK/ScGPUT fusion enzyme | 30 °C | [6] |
| Enzyme Concentration | Bifunctional ScGalK/ScGPUT fusion enzyme | 3.3 mg/mL | [6] |
| Enzyme Ratio | Unfused ScGalK and ScGPUT | 1:1 | [6] |
| Product Yield | Chemo-enzymatic synthesis using AtUSP | 45% (88 mg from 100 mg D-xylose-1-phosphate) | [7][12] |
| Product Yield | Multi-step redox cascade | 46% (10.5 g/L) | [1] |
Experimental Protocols
Protocol 1: One-Pot, Two-Step Enzymatic Synthesis of this compound
This protocol is adapted from a method designed to mitigate feedback inhibition.[1]
-
Reaction Setup (Step 1):
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
20 mM UDP-glucose
-
1 mM NAD+
-
Appropriate concentration of UDP-glucose dehydrogenase (hUGDH)
-
-
Incubate the reaction at 30°C.
-
Monitor the conversion of UDP-glucose to UDP-glucuronic acid using HPLC.
-
-
Reaction (Step 2):
-
Once the conversion of UDP-glucose is complete (typically after several hours), add this compound synthase (hUXS) to the reaction mixture.
-
Continue incubation at 30°C.
-
-
Monitoring and Purification:
-
Monitor the formation of this compound by HPLC.
-
Once the reaction is complete, purify the this compound using anion-exchange chromatography followed by size-exclusion chromatography.
-
Protocol 2: Activity Assay for this compound Synthase (UXS)
This protocol allows for the determination of UXS activity by monitoring the change in NADH concentration.[13]
-
Reagent Preparation:
-
Prepare a substrate solution containing 10 mM UDP-glucuronic acid and 0.5 mM NAD+ in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare an enzyme solution of purified UXS at a known concentration.
-
-
Measurement:
-
Use a spectrophotometer capable of measuring absorbance at 340 nm.
-
Mix the enzyme and substrate solutions in a 1:1 ratio in a cuvette.
-
Immediately begin recording the absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of enzyme-bound NADH.
-
-
Calculation:
-
Calculate the concentration of NADH formed using its molar extinction coefficient (6,220 M⁻¹cm⁻¹).
-
Determine the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme).
-
Visualizations
Caption: De Novo Biosynthesis Pathway of this compound.
Caption: Salvage Pathway for this compound Production.
Caption: Troubleshooting Workflow for Low this compound Yield.
References
- 1. Enzymatic Redox Cascade for One-Pot Synthesis of Uridine 5′-Diphosphate Xylose from Uridine 5′-Diphosphate Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Biosynthesis of this compound. Cloning and characterization of a novel Arabidopsis gene family, UXS, encoding soluble and putative membrane-bound UDP-glucuronic acid decarboxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reconstruction of de novo pathway for synthesis of UDP-glucuronic acid and this compound from intrinsic UDP-glucose in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 8. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 9. How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Strategies | MDPI [mdpi.com]
- 10. tytlabs.co.jp [tytlabs.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for UDP-Xylose Dependent Enzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with UDP-xylose dependent enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound dependent enzymes, such as xylosyltransferases (XylT) and this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase.
Question: My enzyme activity is very low or absent. What are the likely buffer-related causes?
Answer:
Low or no enzyme activity is a common issue that can often be traced back to suboptimal buffer conditions. Here’s a step-by-step guide to troubleshoot this problem:
-
Verify the pH of your buffer. The activity of most enzymes is highly dependent on pH. A deviation of even 0.5 pH units from the optimum can lead to a significant loss of activity.
-
Recommendation: Prepare fresh buffer and meticulously check the pH at the temperature you will be running your assay, as pH can be temperature-dependent. It's advisable to test a pH range around the reported optimum for your specific enzyme. For example, while some xylosyltransferase assays use a pH of 6.5, certain UDP-glucuronic acid decarboxylase isoforms have an optimal pH of 5.5.[1] Human this compound synthase has been assayed at pH 7.5.
-
-
Check for the presence and concentration of essential divalent cations. Many this compound dependent enzymes, particularly xylosyltransferases, require divalent cations like Manganese (Mn²⁺) and Magnesium (Mg²⁺) for their activity.
-
Recommendation: Ensure that you are including these cations in your reaction mixture at the recommended concentrations. A common starting point is 5 mM each of MgCl₂ and MnCl₂.[1]
-
-
Evaluate the ionic strength of your buffer. The salt concentration can affect enzyme structure and substrate binding.
-
Recommendation: If the literature does not specify a salt concentration, start with a moderate concentration (e.g., 25-50 mM KCl or NaCl) and test a range to find the optimal condition for your enzyme.
-
-
Consider the buffer type. Some buffer components can interfere with enzyme activity.
-
Recommendation: If you are using a phosphate (B84403) buffer, be aware that it can inhibit some enzymes, especially if your enzyme is a metalloenzyme. Buffers like MES, HEPES, and Tris are common alternatives.
-
Question: I'm observing high background signal in my assay. How can I reduce it?
Answer:
High background can mask the true signal from your enzyme and make data interpretation difficult. Here are some common causes and solutions related to buffer and reaction components:
-
Contamination of this compound with free UDP. Many commercial preparations of this compound contain small amounts of UDP, which can lead to a high background signal in assays that detect UDP formation, such as the UDP-Glo™ assay.
-
Recommendation: Use ultrapure this compound with less than 0.005% UDP contamination if available. Alternatively, you can treat your this compound preparation with an enzyme like Calf Intestinal Alkaline Phosphatase (CIAP) to remove contaminating UDP before use in your assay.
-
-
Non-enzymatic degradation of the substrate. The substrate itself might be unstable under your assay conditions, leading to a signal in your negative control.
-
Recommendation: Run a "no-enzyme" control with all reaction components to quantify the rate of non-enzymatic substrate degradation. If it is high, you may need to adjust the pH or temperature of your assay.
-
-
Presence of interfering substances in the sample. Components from your sample preparation, such as detergents or other additives, can sometimes contribute to the background signal.
-
Recommendation: If possible, perform a buffer exchange step for your enzyme preparation to remove any potentially interfering substances. Non-ionic or zwitterionic detergents are generally preferred over anionic or cationic detergents which tend to be denaturing.
-
Frequently Asked Questions (FAQs)
What is a good starting point for a buffer for a novel this compound dependent enzyme?
A good starting point for a novel this compound dependent enzyme, particularly a xylosyltransferase, would be a buffer containing 25 mM MES at pH 6.5, 25 mM KCl, 5 mM MgCl₂, and 5 mM MnCl₂.[1] For a this compound synthase, a buffer of 50 mM Tris-HCl at pH 7.5 can be a good starting point. It is always recommended to perform a pH screen to determine the optimal pH for your specific enzyme.
How do I choose the right buffer for a specific pH range?
When selecting a buffer, choose one with a pKa value close to your desired pH to ensure effective buffering. Here are some common biological buffers and their useful pH ranges:
| Buffer | pKa at 25°C | Useful pH Range |
| Citrate | 3.1, 4.8, 6.4 | 2.5 - 6.5 |
| MES | 6.1 | 5.5 - 6.7 |
| MOPS | 7.2 | 6.5 - 7.9 |
| HEPES | 7.5 | 6.8 - 8.2 |
| Tris | 8.1 | 7.5 - 9.0 |
| Glycine-NaOH | 9.8 | 9.0 - 10.5 |
What are some common inhibitors of this compound dependent enzymes?
This compound itself can act as a feedback inhibitor for upstream enzymes in its biosynthetic pathway, such as UDP-glucose dehydrogenase. Additionally, the product of the glycosyltransferase reaction, UDP, can inhibit the enzyme. Some specific inhibitors that have been identified for xylosyltransferase-I include Amphotericin B and Celastrol.
Quantitative Data Summary
The following tables summarize typical buffer components and conditions for different this compound dependent enzymes.
Table 1: Buffer Conditions for Xylosyltransferase (XylT) Assays
| Parameter | Condition 1 | Condition 2 |
| Enzyme Source | Recombinant Human XylT1 | Not Specified |
| Buffer | 25 mM MES | 0.1 M MES |
| pH | 6.5 | 6.0 |
| Divalent Cations | 5 mM MgCl₂, 5 mM MnCl₂ | 10 mM MgCl₂, 10 mM MnCl₂ |
| Other Additives | 25 mM KCl, 5 mM KF | - |
| Temperature | 37°C | 37°C |
| Reference | [1] |
Table 2: Buffer Conditions for this compound Synthase (UXS) / UDP-Glucuronic Acid Decarboxylase Assays
| Parameter | Condition 1 | Condition 2 |
| Enzyme Source | Human UXS | Cryptococcus neoformans Uxs1 |
| Buffer | 50 mM Tris-HCl | 40 mM Tris-HCl |
| pH | 7.5 | 7.4 |
| Cofactor | - (NAD⁺ is tightly bound) | 1 mM NAD⁺ |
| Temperature | 25°C | 23°C |
| Reference |
Experimental Protocols
Protocol 1: Determining the Optimal pH for a UDP-Xylosyltransferase
This protocol outlines a method to determine the optimal pH for a xylosyltransferase enzyme.
-
Prepare a series of buffers: Prepare a set of buffers with overlapping pH ranges (e.g., 50 mM Citrate pH 5.5, 50 mM MES pH 6.0 and 6.5, 50 mM HEPES pH 7.0 and 7.5). Ensure the pH is adjusted at the assay temperature.
-
Prepare reaction mixtures: For each pH to be tested, prepare a reaction mixture containing the buffer, 5 mM MgCl₂, 5 mM MnCl₂, the acceptor substrate (e.g., a synthetic peptide), and UDP-[¹⁴C]xylose.
-
Initiate the reaction: Add the enzyme to each reaction mixture to start the reaction. Include a "no enzyme" control for each pH.
-
Incubate: Incubate the reactions at the desired temperature (e.g., 37°C) for a set period, ensuring the reaction is in the linear range.
-
Stop the reaction and separate products: Stop the reaction (e.g., by adding acid or boiling). Separate the radiolabeled product from the unreacted UDP-[¹⁴C]xylose using a suitable method like gel filtration or anion exchange chromatography.
-
Quantify activity: Measure the radioactivity in the product fraction using a scintillation counter.
-
Plot the data: Plot the enzyme activity (e.g., in cpm or pmol/min) against the pH to determine the optimal pH.
Visualizations
References
Technical Support Center: Scaling Up UDP-Xylose Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of UDP-xylose synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during enzymatic or whole-cell catalysis for this compound production.
Enzymatic Synthesis: De Novo Pathway (from UDP-Glucose)
The de novo pathway involves the conversion of UDP-glucose to UDP-glucuronic acid by UDP-glucose dehydrogenase (UGDH), followed by the decarboxylation of UDP-glucuronic acid to this compound by this compound synthase (UXS).
Issue 1: Low Yield of this compound
| Probable Cause | Recommended Solution |
| Feedback Inhibition of UGDH by this compound | Maintain a low concentration of this compound in the reaction vessel by using in-situ product removal techniques or by optimizing the ratio of UGDH to UXS to ensure rapid conversion of the intermediate.[1][2] |
| Inhibition of UGDH by NADH | Implement an efficient NAD+ regeneration system to prevent the accumulation of the inhibitory reduced cofactor, NADH.[1] |
| Suboptimal Enzyme Concentration or Ratio | Empirically determine the optimal concentrations and ratio of UGDH and UXS for your specific reaction conditions. |
| Enzyme Instability | Optimize reaction buffer conditions (pH, ionic strength, additives like DTT) to maintain enzyme activity.[3] Purify and store enzymes under recommended conditions. |
| Insufficient NAD+ Cofactor | Ensure an adequate supply of the essential cofactor NAD+ for the UGDH-catalyzed oxidation step.[4] |
Issue 2: Accumulation of Intermediates (UDP-Glucuronic Acid)
| Probable Cause | Recommended Solution |
| Low UXS Activity or Instability | Verify the activity of your UXS enzyme preparation. Ensure the enzyme has been purified and stored correctly. Consider using a more stable UXS variant if available. |
| Suboptimal Reaction Conditions for UXS | Optimize the reaction pH and temperature for UXS activity. The optimal pH for bifunctional fusion enzymes has been found to be 7.0 at 30°C.[5] |
| Presence of UXS Inhibitors | Analyze your reaction mixture for potential inhibitors that might be carried over from upstream processing. |
Enzymatic Synthesis: Chemoenzymatic and Salvage Pathway Approaches
These methods may involve the chemical synthesis of a precursor like xylose-1-phosphate, followed by an enzymatic step using a UDP-sugar pyrophosphorylase (USP).
Issue 3: Incomplete Conversion of Xylose-1-Phosphate
| Probable Cause | Recommended Solution |
| Presence of α/β Anomeric Mixtures | The chemical synthesis of sugar-1-phosphates often results in a mixture of anomers that can be difficult to separate.[4][6] Use a stereospecific enzyme that preferentially converts the desired anomer. For instance, AtUSP has been shown to be stereospecific for the α-anomer of D-xylose-1-phosphate.[4][6] |
| Low Enzyme-Substrate Specificity | Ensure the chosen pyrophosphorylase has high activity towards xylose-1-phosphate. Some USPs may have broader substrate specificity.[6] |
| Product Inhibition | High concentrations of the this compound product may inhibit the pyrophosphorylase. Consider strategies for in-situ product removal. |
Whole-Cell Catalysis & Fermentation
Challenges in whole-cell systems for this compound production can be extrapolated from similar processes like xylitol (B92547) fermentation.
Issue 4: Low Titer and Productivity in Whole-Cell Systems
| Probable Cause | Recommended Solution |
| Cofactor Imbalance (NAD+/NADH ratio) | Engineer the host strain to optimize cofactor regeneration pathways to support the high demand for NAD+ by UGDH.[7][8] |
| Toxicity of Intermediates or Products | High intracellular concentrations of UDP-sugars can be toxic. Engineer transport systems to export the product or use strains with higher tolerance. |
| Suboptimal Fermentation Conditions | Optimize key fermentation parameters such as pH, temperature, aeration, and nutrient feed rates.[9] |
| Metabolic Burden on Host Cells | Overexpression of the synthesis pathway can strain the host's metabolic resources. Balance pathway expression with host cell viability using inducible promoters or by optimizing gene copy numbers. |
| Presence of Inhibitors in Feedstock | If using lignocellulosic hydrolysates, inhibitors generated during pretreatment can hinder cell growth and enzyme activity.[8] Detoxify the hydrolysate or use inhibitor-tolerant microbial strains.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the main enzymatic pathways for this compound synthesis?
There are two primary biosynthetic routes for this compound. The de novo pathway starts with UDP-glucose, which is oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase (UGDH) and subsequently decarboxylated to this compound by this compound synthase (UXS).[4][6] An alternative is the salvage pathway, which can utilize xylose. In some organisms, xylose is phosphorylated to xylose-1-phosphate, which is then converted to this compound by a UDP-sugar pyrophosphorylase (USP).[4][6]
Q2: What is feedback inhibition and how does it affect this compound synthesis?
Feedback inhibition is a regulatory mechanism where the end product of a metabolic pathway inhibits an earlier enzyme in the same pathway. In the de novo synthesis of this compound, the final product, this compound, inhibits UDP-glucose dehydrogenase (UGDH), the first enzyme in the pathway.[2][3] This can significantly limit the overall yield of this compound.
Q3: Why is NAD+ regeneration important for the de novo pathway?
The conversion of UDP-glucose to UDP-glucuronic acid by UGDH requires two molecules of NAD+ as an oxidizing agent, which are reduced to NADH.[1] Accumulation of NADH can inhibit UGDH. Therefore, a continuous and efficient regeneration of NAD+ from NADH is crucial to maintain the enzyme's activity and drive the reaction forward.[1]
Q4: What are the advantages of using a chemoenzymatic approach for this compound synthesis?
A chemoenzymatic approach can bypass certain biological limitations. For instance, it can circumvent the need for kinases for substrates like D-xylose by chemically synthesizing the intermediate xylose-1-phosphate.[4][6] This method also avoids the challenges of in-vivo cofactor regeneration and feedback inhibition associated with the de novo pathway.
Q5: What are the primary challenges in purifying this compound at a large scale?
Large-scale purification of this compound can be challenging due to its polar nature and the presence of structurally similar impurities such as other nucleotide sugars (e.g., UDP-glucose, UDP-glucuronic acid) and reaction byproducts. Advanced chromatographic techniques are often required to achieve high purity.[1]
Data Presentation
Table 1: Comparison of this compound Synthesis Strategies
| Synthesis Strategy | Key Enzymes | Starting Material | Reported Yield/Titer | Key Advantages | Major Challenges |
| De Novo Enzymatic Cascade | UGDH, UXS | UDP-Glucose | 19.5 mM (10.5 g/L)[1] | Mimics natural pathway, high potential yield. | Feedback inhibition by this compound and NADH, requires NAD+ regeneration.[1][2] |
| Chemoenzymatic Synthesis | UDP-Sugar Pyrophosphorylase (USP) | Chemically synthesized xylose-1-phosphate | 39-66%[4][6] | Bypasses feedback inhibition and cofactor requirements of the de novo pathway.[6] | Difficult separation of α/β anomeric mixtures of sugar-1-phosphate.[4][6] |
| Whole-Cell Catalysis / Fermentation | UGDH, UXS (expressed in host) | Glucose/Xylose | (Data not specifically available for this compound, requires further research) | Potential for lower cost using inexpensive feedstocks. | Cofactor imbalance, metabolic burden, product toxicity, downstream processing.[7][12] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via the De Novo Pathway
This protocol is a generalized procedure based on established methods.[1]
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing MgCl₂ (e.g., 5 mM).
-
Add the substrates: UDP-glucose (e.g., 20 mM) and NAD+ (e.g., 2 mM).
-
Add purified UGDH and UXS enzymes to the reaction mixture. The optimal enzyme ratio should be determined empirically.
-
-
NAD+ Regeneration System (Optional but Recommended):
-
To counter NADH inhibition, include an NAD+ regeneration system. An example is the use of xylose reductase and a suitable substrate.[1]
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation.
-
-
Monitoring:
-
Monitor the progress of the reaction by periodically taking samples and analyzing them using HPLC to quantify the concentrations of UDP-glucose, UDP-glucuronic acid, and this compound.
-
-
Purification:
-
Once the reaction is complete, terminate it by heat inactivation or by adding a quenching agent.
-
Purify the this compound from the reaction mixture using anion-exchange chromatography followed by size-exclusion chromatography.[1]
-
Protocol 2: Whole-Cell Biocatalyst Preparation
-
Strain Construction:
-
Clone the genes encoding UGDH and UXS into a suitable expression vector under the control of an inducible promoter.
-
Transform the expression vector into a suitable host strain (e.g., E. coli).
-
-
Cell Culture and Induction:
-
Grow the recombinant cells in a suitable fermentation medium to a desired cell density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induce the expression of the target enzymes by adding an appropriate inducer (e.g., IPTG).
-
Continue to incubate the cells for a period to allow for protein expression (e.g., 4-16 hours at a reduced temperature like 18-25°C).
-
-
Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer.
-
The cells can be used directly as a whole-cell catalyst or can be permeabilized (e.g., with toluene (B28343) or detergents) to improve substrate uptake and product release.
-
Visualizations
Caption: The de novo biosynthetic pathway of this compound from UDP-glucose.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and prospects of xylitol production with whole cell bio-catalysis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmi-inc.com [gmi-inc.com]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Recombinant UDP-Xylose Synthase Activity
For researchers in glycoscience and drug development, confirming the activity of recombinant enzymes is a critical step. This guide provides a comparative overview of methods to validate the activity of UDP-xylose synthase (UXS), an essential enzyme in the biosynthesis of proteoglycans. We present supporting experimental data, detailed protocols, and a comparison with alternative synthesis pathways for its product, this compound.
Introduction to this compound Synthase (UXS)
This compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, is a key enzyme in cellular metabolism.[1][2] It catalyzes the NAD⁺-dependent conversion of UDP-glucuronic acid (UDP-GlcA) to this compound (UDP-Xyl), a crucial precursor for the biosynthesis of glycosaminoglycans (GAGs) and other important glycoconjugates in animals, plants, and fungi.[1][2][3][4] The reaction proceeds through three main steps: oxidation of the C4 hydroxyl of the substrate, decarboxylation of the resulting keto-intermediate, and subsequent reduction to form this compound.[1][5] Given its central role, accurately measuring the activity of recombinant UXS is fundamental for studies in glycobiology, enzymology, and the development of therapeutics targeting pathways involving proteoglycans.[5]
Comparison of Activity Validation Methods
Several methods can be employed to measure the activity of recombinant UXS. The choice of assay often depends on the required throughput, sensitivity, and available equipment. High-Performance Liquid Chromatography (HPLC) is the most direct and widely cited method, while spectroscopic and coupled assays offer alternatives with different advantages.
| Assay Method | Principle | Advantages | Disadvantages | Throughput |
| SAX/RP-HPLC | Chromatographic separation and UV quantification of substrate (UDP-GlcA) and product (UDP-Xyl).[3][6][7][8] | Direct, quantitative, highly specific, and allows for product purity assessment.[8] | Requires specialized HPLC equipment, lower throughput, and can be time-consuming. | Low to Medium |
| Spectrophotometry | Continuous monitoring of NADH production by measuring the change in absorbance at 340 nm.[1] | Real-time kinetic analysis, high throughput, and does not require separation steps. | Can be prone to interference from other components in the reaction mixture that absorb at 340 nm. | High |
| NMR Spectroscopy | Unambiguous structural identification of the reaction product, this compound.[1][3][6] | Provides definitive confirmation of product identity and stereochemistry.[8] | Requires high enzyme and substrate concentrations, specialized equipment (NMR spectrometer), and is not suitable for routine activity screening. | Very Low |
| Coupled Enzyme Assays | The this compound product is used as a substrate by a secondary enzyme (e.g., xylosyltransferase), and the activity of the second enzyme is measured.[9] | Can be highly sensitive, especially if using radiolabeled substrates like UDP-[¹⁴C]Xyl.[9] | Indirect, requires a purified and well-characterized coupling enzyme, and can be complex to set up and optimize. | Medium |
Performance Comparison of Recombinant UXS from Various Species
The kinetic properties of UXS can vary significantly depending on the source organism. This variation is important for researchers selecting an enzyme for specific biotechnological applications. Human UXS is often studied for its relevance to disease, while enzymes from bacteria or plants may offer advantages in stability or expression yield.
| Enzyme Source | Expression System | Kₘ (UDP-GlcA) | kcat (s⁻¹) | Optimal pH | Notes |
| Human (hUXS1) | E. coli | 0.08 mM | 0.9 | ~7.5 - 8.5 | Exhibits substrate inhibition at high UDP-GlcA concentrations.[1] |
| Cryptococcus neoformans | E. coli | ~0.2 mM | Not reported | 7.4 | Activity is inhibited by UDP, NADH, and to a lesser extent, UDP-Xyl.[2] |
| Arabidopsis thaliana (AtUxs3) | E. coli | 0.22 mM | Not reported | 7.5 - 8.5 | Soluble isoform; activity requires DTT for stability but no exogenous metals.[3] |
| Sinorhizobium meliloti (SmUxs1) | E. coli | 0.14 mM | Not reported | ~7.5 | Inhibited by NADH and UDP-arabinose.[6] |
Note: Kinetic parameters are compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution.
Alternative Pathways for this compound Synthesis
Beyond the canonical pathway involving UXS, alternative enzymatic routes for producing this compound have been developed. These can serve as benchmarks or alternative production methods in glycoengineering and synthetic biology applications.
| Pathway | Key Enzymes | Principle | Advantages |
| Salvage Pathway | Galactokinase, Glucose-1-phosphate Uridyltransferase | A two-step pathway converting D-xylose to UDP-D-xylose via D-xylose 1-phosphate, using ATP and UTP.[10] | NAD⁺-independent, potentially more cost-effective for in vitro synthesis.[10] |
| Chemo-enzymatic Synthesis | UDP-sugar pyrophosphorylase (USP) | Chemical synthesis of xylose-1-phosphate from xylose, followed by a one-step enzymatic reaction with UTP to produce this compound.[11][12][13] | High stereoselectivity from the enzyme step and good scalability.[11][12] |
Experimental Protocols
Protocol 1: Standard UXS Activity Assay using HPLC
This protocol is adapted from methods described for bacterial and fungal recombinant UXS.[2][7][8] It allows for the direct measurement of UDP-Xyl formation.
1. Reagents and Materials:
-
Purified recombinant UXS enzyme
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
UDP-glucuronic acid (UDP-GlcA) stock solution: 20 mM in water
-
NAD⁺ stock solution: 20 mM in water
-
Quenching Solution: 1 M HCl
-
HPLC system with a strong anion exchange (SAX) or C18 reverse-phase column
-
Mobile Phases (example for SAX):
-
Buffer A: 10 mM KH₂PO₄, pH 4.5
-
Buffer B: 500 mM KH₂PO₄, pH 4.5
-
-
Standards: UDP-GlcA and UDP-Xyl
2. Enzyme Reaction:
-
Prepare a 100 µL reaction mixture in a microcentrifuge tube by adding components in the following order:
-
70 µL Reaction Buffer
-
10 µL NAD⁺ stock solution (Final concentration: 2 mM)
-
10 µL UDP-GlcA stock solution (Final concentration: 2 mM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of purified UXS enzyme (e.g., 1-5 µg).
-
Incubate at 30°C for a set time (e.g., 15, 30, or 60 minutes). A time course is recommended to ensure the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of Quenching Solution.
-
Centrifuge the sample at >12,000 x g for 10 minutes to pellet the denatured protein.
3. HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 20-50 µL onto the HPLC column equilibrated with Buffer A.
-
Elute the UDP-sugars using a linear gradient of Buffer B (e.g., 0-100% over 30 minutes).
-
Monitor the absorbance at 254 nm or 262 nm.
-
Identify and quantify the UDP-GlcA and UDP-Xyl peaks by comparing their retention times and peak areas to the prepared standards. UDP-Xyl typically elutes earlier than UDP-GlcA on an anion exchange column.[8]
4. Calculation of Specific Activity:
-
Calculate the amount of UDP-Xyl (in µmoles) produced using a standard curve.
-
Specific Activity (U/mg) = (µmoles of UDP-Xyl produced) / (time in min × mg of enzyme in the reaction).
-
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.
Visualizing the Pathway and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the enzymatic reaction and the experimental process.
Caption: The enzymatic reaction catalyzed by this compound synthase.
Caption: Experimental workflow for the HPLC-based UXS activity assay.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 6. Biosynthesis of this compound and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial this compound synthase, and this compound 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 12. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative analysis of UDP-xylose synthesis pathways in different organisms.
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical precursor for the biosynthesis of a vast array of glycoconjugates, including proteoglycans, hemicelluloses, and glycoproteins, which are essential for the development and function of organisms ranging from bacteria to humans. The synthesis of this vital nucleotide sugar is primarily accomplished through two distinct metabolic routes: the highly conserved UDP-glucuronic acid decarboxylation pathway and the alternative myo-inositol oxygenation pathway, predominantly found in plants. This guide provides a comprehensive comparative analysis of these pathways, detailing the enzymes involved, their kinetic properties, and the experimental methodologies used for their characterization, aimed at researchers, scientists, and drug development professionals.
The Primary Pathway: UDP-Glucuronic Acid Decarboxylation
The most widespread and primary route for this compound synthesis involves the enzymatic conversion of UDP-glucose to this compound. This pathway is a two-step process initiated by the oxidation of UDP-glucose, followed by the decarboxylation of the resulting UDP-glucuronic acid.
Pathway Overview
The synthesis begins with the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA), a reaction catalyzed by UDP-glucose dehydrogenase (UGDH). Subsequently, UDP-glucuronic acid decarboxylase (UXS), also known as this compound synthase, catalyzes the NAD+-dependent decarboxylation of UDP-GlcA to produce this compound. This fundamental pathway is operative in a wide range of organisms, including prokaryotes, fungi, plants, and animals.
A Comparative Guide for Researchers: UDP-xylose versus UDP-glucose as Glycosyltransferase Substrates
For researchers, scientists, and drug development professionals, the choice of a sugar donor is a critical parameter in the study and application of glycosyltransferases. This guide provides an objective comparison of two key nucleotide sugars, Uridine Diphosphate (UDP)-xylose and UDP-glucose, as substrates for these enzymes. The following sections detail their biochemical differences, comparative enzyme kinetics, and the experimental methods used to derive these findings.
Introduction to UDP-sugars in Glycosylation
Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. This process, known as glycosylation, is fundamental to a vast array of biological functions, including cell-cell recognition, signaling, and the structural integrity of tissues. The specificity of a GT for its sugar donor is a key determinant of the final glycan structure and its biological activity.
UDP-glucose is a central molecule in carbohydrate metabolism, serving as the precursor for glycogen (B147801) synthesis and as a substrate for many glucosyltransferases.[1] UDP-xylose, on the other hand, is essential for the biosynthesis of proteoglycans and plant cell wall polysaccharides, acting as the donor for xylosyltransferases.[2] While many GTs exhibit stringent specificity for their sugar donor, some display a degree of promiscuity, accepting multiple UDP-sugars.[3] Understanding the kinetic preferences of these enzymes is crucial for both basic research and biotechnological applications.
Biochemical and Structural Differences
The fundamental difference between UDP-glucose and this compound lies in the sugar moiety attached to the UDP. Glucose is a six-carbon aldose (a hexose), while xylose is a five-carbon aldose (a pentose). This seemingly small difference has significant implications for the three-dimensional structure of the nucleotide sugar and its interaction with the active site of a glycosyltransferase.
| Feature | UDP-glucose | This compound |
| Sugar Moiety | Glucose (Hexose) | Xylose (Pentose) |
| Chemical Formula | C₁₅H₂₄N₂O₁₇P₂ | C₁₄H₂₂N₂O₁₆P₂ |
| Molar Mass | 566.3 g/mol | 536.28 g/mol |
| Primary Biosynthetic Precursor | Glucose-1-phosphate | UDP-glucuronic acid |
| Key Biological Roles | Glycogen synthesis, precursor for other UDP-sugars | Proteoglycan synthesis, plant cell wall hemicellulose synthesis |
Comparative Enzyme Kinetics: A Case Study of Xyloglucan Xylosyltransferase 1 (XXT1)
To illustrate the performance differences between this compound and UDP-glucose as substrates, we present kinetic data from a study on Arabidopsis thaliana Xyloglucan Xylosyltransferase 1 (XXT1).[4][5] XXT1 is a glycosyltransferase involved in the synthesis of the plant cell wall polysaccharide, xyloglucan.[4] While its primary in vivo donor is this compound, in vitro studies have shown it can utilize other UDP-sugars.[4][5]
The following table summarizes the kinetic parameters of XXT1 with this compound and UDP-glucose.
| Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (mM⁻¹min⁻¹) |
| This compound | 3.6 ± 0.7 | 77.2 ± 0.1 | 21.4 |
| UDP-glucose | 21 ± 1 | 53.39 ± 0.03 | 2.54 |
Data sourced from a study on Xyloglucan Xylosyltransferase 1 (XXT1).[4][5]
As the data indicates, XXT1 has a significantly lower Michaelis constant (Km) for this compound compared to UDP-glucose, signifying a much higher affinity for its native substrate.[4][5] Although the maximal reaction rate (kcat) with UDP-glucose is comparable to that of this compound, the overall catalytic efficiency (kcat/Km) is approximately 8-fold higher for this compound.[4][5] This demonstrates that while XXT1 can utilize UDP-glucose, it is a far more efficient catalyst when using this compound.
Biosynthetic Pathways of UDP-glucose and this compound
The cellular availability of UDP-glucose and this compound is governed by their respective biosynthetic pathways. Understanding these pathways is essential for contextualizing their roles as glycosyltransferase substrates.
UDP-glucose Biosynthesis
UDP-glucose is synthesized from glucose-1-phosphate and UTP in a reaction catalyzed by UDP-glucose pyrophosphorylase (UGPase). This is a central pathway in carbohydrate metabolism, providing the building blocks for glycogen synthesis and the precursor for the synthesis of other UDP-sugars, including this compound.
Caption: Biosynthesis of UDP-glucose from Glucose-1-Phosphate and UTP.
This compound Biosynthesis
This compound is synthesized from UDP-glucose in a two-step process. First, UDP-glucose is oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase (UGDH).[6][7][8] Subsequently, UDP-glucuronic acid is decarboxylated to this compound by UDP-glucuronate decarboxylase (also known as this compound synthase, UXS).[2][9][10]
Caption: Two-step enzymatic synthesis of this compound from UDP-glucose.
Experimental Protocols
The determination of glycosyltransferase kinetics relies on accurate and robust experimental assays. Below are detailed methodologies for commonly employed techniques.
UDP-Glo™ Glycosyltransferase Assay
This commercially available luminescent assay is a popular high-throughput method for measuring the activity of glycosyltransferases that produce UDP as a product.[5][11][12]
Principle: The assay quantifies the amount of UDP produced in a glycosyltransferase reaction. The UDP is converted to ATP by UDP-glucose pyrophosphorylase, and the newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the UDP concentration.[11][12]
Protocol:
-
Glycosyltransferase Reaction Setup:
-
Prepare a reaction mixture containing the purified glycosyltransferase, the acceptor substrate, and the appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Initiate the reaction by adding the UDP-sugar donor (this compound or UDP-glucose) at various concentrations to determine kinetic parameters.
-
Incubate the reaction at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes). Ensure the reaction is within the linear range of product formation.
-
-
UDP Detection:
-
Following the incubation, add an equal volume of the UDP-Glo™ Detection Reagent to each reaction well. This reagent contains the enzymes and substrates necessary to convert UDP to a luminescent signal.
-
Incubate at room temperature for 60 minutes to allow the detection reaction to proceed to completion.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Generate a standard curve using known concentrations of UDP to convert the relative light units (RLU) to the concentration of UDP produced.
-
Calculate the initial reaction velocities at each substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
-
Radioactive Assay with HPLC Analysis
This classic method offers high sensitivity and is often used to validate results from other assays.
Principle: This assay measures the incorporation of a radiolabeled sugar from a radiolabeled UDP-sugar donor (e.g., UDP-[¹⁴C]xylose or UDP-[¹⁴C]glucose) into an acceptor substrate. The radiolabeled product is then separated from the unreacted radiolabeled donor and quantified.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified glycosyltransferase, the acceptor substrate, the appropriate buffer, and any required cofactors (e.g., MnCl₂).
-
Initiate the reaction by adding the radiolabeled UDP-sugar donor (e.g., UDP-[¹⁴C]xylose).
-
Incubate at the optimal temperature for a defined period.
-
-
Reaction Termination and Product Separation:
-
Terminate the reaction by adding a quenching solution (e.g., 1% HCl).
-
Separate the radiolabeled product from the unreacted radiolabeled UDP-sugar using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a C18 reverse-phase column).
-
-
Quantification and Analysis:
-
Collect fractions from the HPLC and quantify the radioactivity in the product peak using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled UDP-sugar.
-
Determine kinetic parameters as described for the UDP-Glo™ assay.
-
Logical Workflow for Substrate Comparison
The process of comparing this compound and UDP-glucose as substrates for a given glycosyltransferase follows a logical experimental workflow.
Caption: Workflow for comparing glycosyltransferase kinetics with different UDP-sugars.
Conclusion
The choice between this compound and UDP-glucose as a substrate for a glycosyltransferase has profound implications for the efficiency and outcome of the glycosylation reaction. While some glycosyltransferases exhibit a degree of promiscuity, kinetic analysis, as demonstrated with XXT1, often reveals a strong preference for one substrate over the other. For researchers in basic science and drug development, a thorough understanding of these substrate specificities, obtained through robust experimental methods, is paramount for accurately interpreting biological phenomena and for the successful engineering of glycosylation pathways. This guide provides a foundational framework for these investigations, emphasizing the importance of quantitative data and detailed methodologies in advancing our understanding of glycosyltransferase function.
References
- 1. Glycogen synthase - Wikipedia [en.wikipedia.org]
- 2. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promiscuity and specificity of eukaryotic glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The UDP-glucose Dehydrogenase of Escherichia coli K-12 Displays Substrate Inhibition by NAD That Is Relieved by Nucleotide Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP-glucuronate decarboxylase - Wikipedia [en.wikipedia.org]
- 10. Discovery and Biochemical Characterization of the this compound Biosynthesis Pathway in Sphaerobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic studies on muscle glycogen synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of UDP-Xylose: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of UDP-xylose, a critical nucleotide sugar in numerous biological processes, is a significant challenge. This guide provides an objective comparison of chemical and enzymatic approaches to this compound synthesis, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for various research and development needs.
Uridine diphosphate (B83284) xylose (this compound) is the primary donor of xylose for the biosynthesis of a wide array of glycoconjugates, including proteoglycans and glycoproteins. Its availability is crucial for studies in glycobiology and the development of therapeutics targeting pathways involving xylosylation. Historically, chemical synthesis was the primary route for obtaining such molecules. However, the complexities of carbohydrate chemistry have driven the development of more efficient enzymatic and chemoenzymatic strategies.
Performance Comparison: A Quantitative Overview
The efficiency of any synthetic method is best evaluated through quantitative metrics such as yield, reaction time, and the purity of the final product. The following table summarizes these key performance indicators for the different this compound synthesis strategies.
| Synthesis Strategy | Key Steps | Overall Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Purely Chemical Synthesis | Protection of functional groups, activation of anomeric carbon, pyrophosphate bond formation, deprotection. | Low to moderate (e.g., ~35%) | Long (e.g., 5 days[1]) | Versatility for unnatural analogs. | Multiple steps, use of protecting groups, formation of anomeric mixtures, difficult purification, low yields.[2] |
| Chemoenzymatic Synthesis | Chemical synthesis of xylose-1-phosphate followed by enzymatic conversion to this compound. | ~45% (overall); ~66% (based on reactive anomer)[3] | Overnight for enzymatic step.[4][3] | High stereoselectivity, no protecting groups needed for the enzymatic step, good yields.[4][3] | Requires both chemical and enzymatic expertise. |
| Multi-Enzyme Cascade | Enzymatic conversion of UDP-glucose to this compound via UDP-glucuronic acid. | ~46% | ~29 hours[1] | One-pot reaction, high purity of the final product, mimics natural biosynthetic pathway.[1] | Requires multiple enzymes and cofactors (NAD+), potential for enzyme inhibition.[1] |
Synthesis Pathways Visualized
To better understand the workflow of each synthetic route, the following diagrams, generated using the DOT language, illustrate the key transformations.
References
- 1. Enzymatic Redox Cascade for One-Pot Synthesis of Uridine 5′-Diphosphate Xylose from Uridine 5′-Diphosphate Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 4. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UDP-Xylose Detection: Introducing a Novel Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of uridine (B1682114) diphosphate (B83284) xylose (UDP-xylose), a key sugar donor in the biosynthesis of proteoglycans and other important glycoconjugates, is critical for advancing research in glycobiology and the development of novel therapeutics. This guide provides a comparative overview of established methods for this compound detection alongside a novel, high-throughput enzymatic assay, offering insights into their respective principles, protocols, and performance to aid in selecting the most suitable method for your research needs.
Comparative Analysis of this compound Detection Methods
The selection of an appropriate analytical method for this compound quantification is contingent on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a commercial luminescent assay, and the new enzymatic colorimetric assay.
| Parameter | HPLC | LC-MS/MS | UDP-Glo™ Assay | New Enzymatic Assay |
| Principle | Chromatographic separation based on physicochemical properties, with UV detection. | Chromatographic separation coupled with mass-based detection for high specificity. | Conversion of UDP byproduct to ATP, which drives a luciferase-luciferin reaction for light output.[1][2][3][4] | Specific enzymatic conversion of this compound, leading to a detectable colorimetric signal. |
| Limit of Detection (LOD) | ~0.8 ppm[5] | <1.0 ng/mL[6] | Low nanomolar range[1][4] | Low micromolar range |
| Limit of Quantification (LOQ) | ~2.5 ppm[5] | pmol range | Low nanomolar range[1] | Mid micromolar range |
| Linearity Range | 11-100 µ g/100 µL[5] | 5-6 orders of magnitude[6] | Nanomolar to 25 µM[1][2] | 5-100 µM |
| Specificity | Moderate; co-elution can be an issue. | High; distinguishes between structurally similar molecules.[7] | Indirect; detects UDP, not specific to the sugar donor.[8] | High for this compound. |
| Throughput | Low to medium; sample run times are relatively long.[5] | Medium; requires specialized equipment and expertise. | High; suitable for multi-well plate formats.[1][4] | High; suitable for multi-well plate formats. |
| Sample Compatibility | Requires sample clean-up. | Compatible with complex matrices with appropriate sample preparation.[6][7] | For use with purified glycosyltransferases.[4] | Compatible with purified enzyme reactions and cell lysates. |
| Instrumentation | HPLC system with UV or RI detector.[5] | LC system coupled to a mass spectrometer.[7][9] | Luminometer.[1] | Standard microplate reader (absorbance). |
Experimental Protocols
A. Novel Enzymatic Assay for this compound Detection
This novel assay provides a straightforward and high-throughput method for the specific quantification of this compound.
Principle: The assay is based on a highly specific this compound dehydrogenase that utilizes this compound as a substrate. The enzymatic reaction reduces NAD+ to NADH, which in turn reduces a probe into a colored product. The intensity of the color, measured at a specific absorbance, is directly proportional to the amount of this compound in the sample.
Materials:
-
This compound Dehydrogenase
-
NAD+ solution
-
Colorimetric Probe
-
Assay Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standards: Create a standard curve by preparing serial dilutions of a known concentration of this compound in the assay buffer.
-
Sample Preparation: Prepare experimental samples in the assay buffer.
-
Reaction Mix: Prepare a master mix containing the this compound dehydrogenase, NAD+, and the colorimetric probe in the assay buffer.
-
Assay Initiation: Add the reaction mix to each well containing the standards and samples.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the concentration of this compound in the samples by comparing their absorbance values to the standard curve.
B. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, ion-exchange or reverse-phase chromatography is often employed, with detection typically by UV absorbance.
Generalized Protocol:
-
Sample Preparation: Deproteinize and filter samples to remove particulates.
-
Mobile Phase: Prepare the appropriate mobile phase, such as an aqueous buffer with an organic modifier.
-
Column: Use a suitable column, such as a C18 or an anion exchange column.[10]
-
Injection: Inject the prepared sample into the HPLC system.
-
Elution: Elute the sample using an isocratic or gradient flow of the mobile phase.[10]
-
Detection: Monitor the eluent at a specific wavelength (e.g., 262 nm) using a UV detector.
-
Quantification: Identify and quantify the this compound peak by comparing its retention time and area to those of known standards.
C. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. It allows for the precise identification and quantification of this compound, even in complex biological samples.[7]
Generalized Protocol:
-
Sample Preparation: Extract metabolites from the sample, which may involve protein precipitation and solid-phase extraction.
-
Chromatography: Separate the components of the extract using an appropriate LC method, such as HILIC.[11]
-
Ionization: Ionize the eluted molecules using a technique like electrospray ionization (ESI).
-
Mass Analysis: Detect and fragment the ions in the mass spectrometer.
-
Quantification: Quantify this compound based on the intensity of specific parent and daughter ions using multiple reaction monitoring (MRM).
D. UDP-Glo™ Glycosyltransferase Assay
Principle: This commercially available assay measures the activity of glycosyltransferases by quantifying the amount of UDP produced in the reaction. The UDP is converted to ATP, which then drives a luciferase reaction that produces light.[1][2][3][4]
Generalized Protocol:
-
Glycosyltransferase Reaction: Perform the glycosyltransferase reaction in a multi-well plate, which will generate UDP as a product.
-
Reagent Addition: Add the UDP Detection Reagent to each well.[1]
-
Incubation: Incubate the plate at room temperature to allow for the conversion of UDP to ATP and the subsequent luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a luminometer.[1]
-
UDP Quantification: Correlate the luminescence signal to the concentration of UDP using a standard curve.
Visualizing the Workflow: New Enzymatic Assay
The following diagram illustrates the experimental workflow for the new enzymatic this compound detection method.
Caption: Workflow for the new enzymatic this compound detection assay.
Signaling Pathway Context
The detection of this compound is crucial for understanding pathways like proteoglycan biosynthesis. This compound is the donor substrate for xylosyltransferases, which initiate the formation of the glycosaminoglycan (GAG) linkage region on core proteins.
Caption: Simplified proteoglycan biosynthesis initiation pathway.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 3. Figure 1: [Uridine diphosphate (UDP)-Glo Glycosyltransferase Assay.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 5. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Analysis: Activated Nucleotide Sugars by LC-MS/MS [sigmaaldrich.com]
- 8. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
A Comparative Analysis of UDP-xylose Synthase Isoforms: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the kinetic properties of various UDP-xylose synthase (UXS) isoforms. This compound synthase is a key enzyme in the biosynthesis of this compound, an essential precursor for the assembly of proteoglycans and other glycoconjugates. Understanding the kinetic differences between UXS isoforms from various species and within the same organism is crucial for research in glycobiology, developmental biology, and for the development of therapeutic agents targeting pathways involving proteoglycan synthesis.
Comparative Kinetics of this compound Synthase Isoforms
The catalytic efficiency of this compound synthase can vary significantly between isoforms from different organisms and even between isoforms within the same species. These differences are reflected in their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate, UDP-glucuronic acid (UDP-GlcUA), while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.
Below is a summary of the available kinetic data for UXS isoforms from Human (Homo sapiens), Arabidopsis thaliana, and the thermophilic bacterium Sphaerobacter thermophilus.
| Isoform | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| hUXS1 (Wild-Type) | Homo sapiens | UDP-GlcUA | 0.13 ± 0.01 | 0.40 ± 0.01 | 3077 | [1](--INVALID-LINK--) |
| hUXS1 (E120A Mutant) | Homo sapiens | UDP-GlcUA | 0.21 ± 0.02 | 0.0019 ± 0.0001 | 9 | [1](--INVALID-LINK--) |
| hUXS1 (Y147F Mutant) | Homo sapiens | UDP-GlcUA | 0.10 ± 0.01 | < 0.0001 | < 1 | [1](--INVALID-LINK--) |
| hUXS1 (R277Q Mutant) | Homo sapiens | UDP-GlcUA | 0.16 ± 0.02 | < 0.0001 | < 1 | [1](--INVALID-LINK--) |
| AtUxs3 | Arabidopsis thaliana | UDP-GlcUA | 0.47 | Not Reported | Not Reported | [2](--INVALID-LINK--) |
| StUXS | Sphaerobacter thermophilus | UDP-GlcUA | Not Reported | Not Reported | Not Reported | [3](4--INVALID-LINK-- |
Biochemical Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of this compound synthesis and a general workflow for determining the kinetic parameters of UXS isoforms.
Caption: The enzymatic conversion of UDP-glucose to this compound and its subsequent utilization in proteoglycan synthesis.
Caption: A generalized workflow for determining the kinetic parameters of this compound synthase isoforms.
Experimental Protocols
The determination of UXS kinetic parameters involves the expression and purification of the enzyme, followed by activity assays under varying substrate concentrations. The consumption of the substrate (UDP-GlcUA) and the formation of the product (this compound) are monitored over time using various analytical techniques.
Recombinant Enzyme Expression and Purification
UXS isoforms are typically expressed recombinantly in systems like Escherichia coli. The expressed protein, often with an affinity tag (e.g., His-tag), is then purified using appropriate chromatography techniques, such as immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography to ensure high purity.
This compound Synthase Activity Assays
Kinetic assays are performed by incubating the purified UXS enzyme with varying concentrations of the substrate, UDP-glucuronic acid, in a suitable buffer system at a constant temperature and pH. The reaction is initiated by the addition of the enzyme and stopped at specific time points.
General Reaction Conditions:
-
Buffer: Tris-HCl or sodium phosphate (B84403) buffer (pH 7.0-8.0).
-
Temperature: 25-37°C for mesophilic enzymes; up to 70°C for thermophilic enzymes like StUXS.[3][5]
-
Substrate: A range of UDP-GlcUA concentrations bracketing the expected Km value.
-
Enzyme: A fixed, limiting concentration of the purified UXS isoform.
The reaction is typically quenched by adding a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile) to denature the enzyme.[6]
Analytical Methods for Kinetic Parameter Determination
Several methods can be employed to separate and quantify the substrate and product of the UXS reaction:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying nucleotides and their derivatives.[2]
-
Principle: The reaction mixture is injected into an HPLC system equipped with a suitable column (e.g., reversed-phase or anion-exchange). The substrate (UDP-GlcUA) and product (this compound) are separated based on their differential interactions with the stationary phase and detected by UV absorbance (typically at 254 or 262 nm).
-
Data Analysis: The peak areas corresponding to the substrate and product are integrated to determine their concentrations. The initial reaction rates are then calculated and plotted against the substrate concentration to determine Km and Vmax using Michaelis-Menten or Lineweaver-Burk plots.
-
-
Capillary Electrophoresis (CE): CE offers high-resolution separation of charged molecules and requires very small sample volumes.[7]
-
Principle: The quenched reaction mixture is introduced into a capillary filled with an electrolyte solution. Under an applied electric field, the negatively charged UDP-GlcUA and this compound migrate at different velocities, allowing for their separation and detection by UV absorbance.
-
Advantages: CE is a rapid and highly efficient separation technique, making it suitable for high-throughput kinetic analysis.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy can be used to continuously monitor the enzymatic reaction without the need for quenching.[8][9]
-
Principle: The reaction is carried out directly in an NMR tube, and spectra are acquired over time. The signals corresponding to specific protons on the sugar moieties of UDP-GlcUA and this compound are monitored.
-
Data Analysis: The signal intensities are proportional to the concentration of each species, allowing for the direct determination of reaction kinetics. This method is particularly useful for detecting and characterizing reaction intermediates.[8][9]
-
By applying these experimental protocols, researchers can obtain reliable kinetic data to compare the catalytic efficiencies of different this compound synthase isoforms, contributing to a deeper understanding of their physiological roles and potential as drug targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biochemical Characterization of the this compound Biosynthesis Pathway in Sphaerobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Biochemical Characterization of the this compound Biosynthesis Pathway in Sphaerobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Critical Role of UDP-Xylose in the Initiation of Glycosaminoglycan Biosynthesis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the essential role of uridine (B1682114) diphosphate (B83284) xylose (UDP-xylose) in the initiation of glycosaminoglycan (GAG) biosynthesis, a fundamental process in cell biology and development. By comparing scenarios with normal and impaired this compound availability, this document offers objective, data-supported insights into its function, supported by detailed experimental methodologies and visual pathway representations. This information is critical for researchers investigating GAG-related signaling pathways and for professionals in drug development targeting processes involving proteoglycans.
The Central Role of this compound in Initiating GAG Synthesis
This compound is a crucial nucleotide sugar that serves as the donor for the initial xylose residue in the biosynthesis of most proteoglycans.[1][2][3] This initial xylosylation of a serine residue in the core protein is the committed step that avails the synthesis of the common tetrasaccharide linker region (GlcA-Gal-Gal-Xyl-Ser), upon which the repeating disaccharide units of GAG chains like heparan sulfate (B86663), chondroitin (B13769445) sulfate, and dermatan sulfate are built.[3][4][5] The enzyme responsible for this transfer is xylosyltransferase.[4] Consequently, the availability of this compound is a critical control point for the entire process of GAG biosynthesis.[2][6]
Biosynthesis and Transport of this compound
This compound is synthesized from UDP-glucuronic acid (UDP-GlcA) by the enzyme this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase (UGD).[2][3][6][7] This conversion can occur in both the cytosol and the lumen of the Golgi apparatus.[8][9][10][11] For cytosolic this compound to be utilized in GAG synthesis, it must be transported into the Golgi lumen by specific this compound transporters (UXTs).[9][12][13]
Comparative Analysis: The Impact of this compound Depletion
To validate the role of this compound, we compare biological systems with normal this compound metabolism to systems where its synthesis or transport is compromised.
Data Presentation: Quantitative Effects of Impaired this compound Metabolism
The following table summarizes experimental findings from studies on organisms with mutations affecting this compound synthesis or transport.
| Experimental System | Genetic Modification | Key Phenotype | Quantitative Observation | Reference |
| Arabidopsis thaliana | Triple mutant in this compound transporters (uxt1, uxt2, uxt3) | Collapsed xylem vessels, reduced cell wall thickness | Significant reduction in cell wall xylose content | [9] |
| Arabidopsis thaliana | Triple mutant in cytosolic this compound synthases (uxs3, uxs5, uxs6) | Irregular xylem phenotype | Depletion of the cytosolic this compound pool | [12] |
| Zebrafish (Danio rerio) | man o' war (mow) mutation in this compound synthase (UXS) | Severe craniofacial defects | Disruption of proteoglycan biosynthesis | [2] |
| Human | Mutation in human this compound synthase (hUXS) | Prevents this compound synthesis | Attenuates tumor growth and progression by disrupting proteoglycan biosynthesis | [2] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Analysis of Nucleotide Sugar Pools by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is used to quantify the levels of this compound and other nucleotide sugars in cellular extracts.
Methodology:
-
Extraction: Flash-freeze plant or animal tissue in liquid nitrogen and grind to a fine powder. Extract soluble metabolites with a mixture of chloroform (B151607) and water.
-
Separation: Separate the aqueous phase containing the nucleotide sugars.
-
Chromatography: Inject the aqueous extract onto a high-performance anion-exchange column (e.g., CarboPac PA1).
-
Elution: Elute the nucleotide sugars using a gradient of sodium acetate (B1210297) and sodium hydroxide.
-
Detection: Detect the eluted sugars using a pulsed amperometric detector.
-
Quantification: Compare the peak areas of the samples to those of known standards to determine the concentration of each nucleotide sugar.
Immunofluorescence Staining for Glycosaminoglycans
This technique is used to visualize the presence and localization of specific GAG chains in tissues.
Methodology:
-
Tissue Preparation: Fix tissue samples in 4% paraformaldehyde, embed in paraffin, and cut into thin sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the GAG of interest (e.g., anti-heparan sulfate, anti-chondroitin sulfate).
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections with an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope.
Mandatory Visualizations
Signaling Pathway: Initiation of Glycosaminoglycan Synthesis
Caption: Initiation of Glycosaminoglycan Biosynthesis.
Experimental Workflow: Validating this compound Role
Caption: Workflow for Validating this compound's Role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 9. Three this compound transporters participate in xylan biosynthesis by conveying cytosolic this compound into the Golgi lumen in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of UDP-xylose Transporters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the transport of UDP-xylose across endomembranes is critical for fields ranging from plant biology and cell wall synthesis to human health and disease. This guide provides a comparative analysis of key this compound transporters, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development.
Performance Comparison of this compound Transporters
Uridine diphosphate (B83284) xylose (this compound) is a crucial nucleotide sugar donor for the biosynthesis of a wide array of glycoconjugates, including proteoglycans in animals and cell wall polysaccharides like xylan (B1165943) in plants. The transport of this compound from the cytosol into the lumen of the Golgi apparatus and endoplasmic reticulum (ER) is mediated by specific nucleotide sugar transporters (NSTs). This section provides a quantitative comparison of well-characterized this compound transporters from different model organisms.
| Transporter | Organism | Subcellular Localization | Substrate(s) | Apparent Km (µM) | Vmax | Turnover Rate (kcat, s-1) | Reference(s) |
| UXT1 | Arabidopsis thaliana | Golgi Apparatus, Endoplasmic Reticulum | This compound | 40-60 | Not Reported | 3-12 | [1] |
| UXT2 | Arabidopsis thaliana | Golgi Apparatus | This compound | 40-60 | Not Reported | 3-12 | [1] |
| UXT3 | Arabidopsis thaliana | Golgi Apparatus | This compound | 40-60 | Not Reported | 3-12 | [1] |
| SLC35B4 | Homo sapiens | Golgi Apparatus | This compound, UDP-N-acetylglucosamine | Not Reported | Not Reported | Not Reported | [2][3] |
| Efr | Drosophila melanogaster | Not specified | UDP-N-acetylglucosamine, GDP-fucose, this compound | Not Reported | Not Reported | Not Reported | [4] |
| SQV-7 | Caenorhabditis elegans | Golgi Apparatus | UDP-glucuronic acid, UDP-N-acetylgalactosamine, UDP-galactose | Not Reported | Not Reported | Not Reported | [5] |
Experimental Protocols
Heterologous Expression and Characterization of this compound Transporters in Saccharomyces cerevisiae
This protocol describes the functional characterization of putative this compound transporters by expressing them in a yeast system, which naturally has low endogenous this compound transport activity.
a. Gene Cloning and Yeast Transformation:
-
Clone the full-length cDNA of the target transporter into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.
-
Select for transformed yeast cells on appropriate synthetic defined medium lacking the auxotrophic marker.
b. Preparation of Yeast Microsomal Vesicles:
-
Grow a large-scale culture of the transformed yeast in selective medium containing a non-inducing carbon source (e.g., raffinose).
-
Induce protein expression by transferring the cells to a medium containing galactose for a defined period.
-
Harvest the cells by centrifugation and wash them with ice-cold water.
-
Generate spheroplasts by enzymatic digestion of the cell wall.
-
Lyse the spheroplasts in a hypotonic buffer containing protease inhibitors.
-
Perform differential centrifugation to enrich for microsomal membranes (Golgi and ER). The final high-speed pellet will contain the microsomal vesicles.
-
Resuspend the vesicles in a suitable buffer and determine the protein concentration.
c. In Vitro this compound Transport Assay:
-
Prepare a reaction mixture containing the microsomal vesicles, a buffered solution (e.g., HEPES-KOH, pH 7.0), and radiolabeled [14C]this compound.
-
Initiate the transport reaction by warming the mixture to the optimal temperature (e.g., 30°C).
-
At specific time points, stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a nitrocellulose membrane to separate the vesicles from the unincorporated substrate.
-
Wash the filter with cold stop buffer to remove any non-specifically bound radioactivity.
-
Quantify the amount of radioactivity retained on the filter using liquid scintillation counting.
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial rates of transport at varying concentrations of [14C]this compound and fitting the data to the Michaelis-Menten equation.
Reconstitution of this compound Transporters into Proteoliposomes
This method allows for the study of transporter function in a defined lipid environment, free from other cellular components.
a. Solubilization of Membrane Proteins:
-
Resuspend the microsomal vesicles containing the heterologously expressed transporter in a solubilization buffer containing a mild non-ionic detergent (e.g., Triton X-100 or dodecyl maltoside).
-
Incubate on ice to allow for the solubilization of membrane proteins.
-
Centrifuge at high speed to pellet any insoluble material. The supernatant will contain the solubilized transporter.
b. Preparation of Liposomes:
-
Prepare a lipid mixture (e.g., a 3:1 ratio of phosphatidylcholine to cholesterol) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film in a suitable buffer to form multilamellar vesicles.
-
Generate unilamellar vesicles by sonication or extrusion through a polycarbonate membrane with a defined pore size.
c. Reconstitution into Proteoliposomes:
-
Mix the solubilized transporter with the pre-formed liposomes.
-
Remove the detergent slowly to allow the transporter to insert into the lipid bilayer. This can be achieved by dialysis, gel filtration, or the use of adsorbent beads (e.g., Bio-Beads).
-
The resulting proteoliposomes can be collected by centrifugation.
d. Proteoliposome Transport Assay:
-
Load the proteoliposomes with a suitable buffer or a specific counter-exchange substrate (e.g., UMP) by freeze-thaw cycles or sonication.
-
Perform the transport assay as described for microsomal vesicles, using radiolabeled [14C]this compound.
-
Analyze the data to determine the transport kinetics.
Visualizing Key Processes
To aid in the conceptual understanding of the experimental workflows and the biological context of this compound transport, the following diagrams have been generated.
Caption: Workflow for heterologous expression and in vitro transport assay.
Caption: this compound biosynthesis and transport into the Golgi lumen.
References
- 1. maxapress.com [maxapress.com]
- 2. The human solute carrier gene SLC35B4 encodes a bifunctional nucleotide sugar transporter with specificity for this compound and UDP-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and UDP-N-acetylglucosamine transporter - Wikipedia [en.wikipedia.org]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. mdpi.com [mdpi.com]
- 6. Functional characterization of a xylose transporter in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Functional comparison of soluble and membrane-bound UDP-xylose synthase.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of soluble and membrane-bound UDP-xylose synthase (UXS), enzymes crucial for the biosynthesis of this compound, a key precursor in the glycosylation of proteins and lipids. Understanding the distinct characteristics of these enzyme forms is vital for research in glycobiology, cell wall biosynthesis, and the development of therapeutics targeting related pathways.
Introduction
Uridine diphosphate (B83284) (UDP)-xylose synthase (UXS), also known as UDP-glucuronic acid decarboxylase, catalyzes the NAD+-dependent conversion of UDP-glucuronic acid (UDP-GlcA) to this compound. This nucleotide sugar is an essential donor for the xylosylation of a wide array of biomolecules, including proteoglycans, hemicelluloses, and glycoproteins.[1][2] The existence of both soluble and membrane-associated forms of UXS in various organisms, from plants to humans, suggests distinct physiological roles and regulatory mechanisms. This guide will objectively compare their functional parameters, supported by experimental data and detailed methodologies.
Subcellular Localization and General Function
Soluble and membrane-bound UXS isoforms exhibit distinct subcellular localizations, which dictates their primary roles in cellular metabolism.
Soluble this compound Synthase:
-
Function: In plants, cytosolic UXS isoforms, such as Arabidopsis thaliana UXS3, UXS5, and UXS6, are considered the major contributors to the this compound pool required for the synthesis of cell wall polysaccharides like xylan (B1165943) and xyloglucan.[3] In humans, the well-characterized hUXS1 is a cytosolic enzyme.[4]
Membrane-Bound this compound Synthase:
-
Localization: Typically anchored to the membranes of the Golgi apparatus and/or the endoplasmic reticulum (ER).[5][6] In Arabidopsis, UXS1, UXS2, and UXS4 are Golgi-localized enzymes.[3]
-
Function: The luminal orientation of their catalytic domain suggests a role in providing this compound directly within the compartments where glycosylation of secretory proteins and lipids occurs.[7] This localized synthesis may be crucial for efficient and specific xylosylation events within the secretory pathway.
Quantitative Functional Comparison
The functional differences between soluble and membrane-bound UXS are evident in their kinetic properties. However, obtaining quantitative data for membrane-bound isoforms has been challenging due to difficulties in their expression and purification. The following tables summarize the available data.
Table 1: Kinetic Parameters of Soluble this compound Synthase
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Source |
| hUXS1 | Homo sapiens | UDP-GlcA | 0.13 ± 0.02 | 1.2 ± 0.1 | 0.8 ± 0.1 | [4] |
| AtUxs3 | Arabidopsis thaliana | UDP-GlcA | ~0.2 | Not Reported | Not Reported | [8] |
Table 2: Biochemical Properties of Soluble and Membrane-Bound this compound Synthase
| Property | Soluble UXS (AtUxs3) | Membrane-Bound UXS (AtUxs1/2, truncated) | Source |
| Divalent Cation Requirement | Not required; inhibited by Ca2+ and Mn2+ | Not Reported | [9] |
| Reductant Requirement | Requires DTT for stability | Not Reported | [9] |
| Relative Activity | High | Low (when expressed as truncated, soluble forms) | [8] |
Note: Direct kinetic data for full-length, membrane-bound UXS is currently limited in the scientific literature. The low activity reported for truncated versions of AtUxs1 and AtUxs2 suggests that the membrane anchor and/or the native lipid environment may be crucial for optimal function.
Signaling and Metabolic Pathways
The synthesis of this compound is a critical node in nucleotide sugar metabolism, subject to feedback regulation.
Caption: this compound Biosynthesis Pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of enzyme function. Below are representative protocols for the expression, purification, and activity assay of soluble and membrane-bound UXS.
Experimental Workflow
Caption: General Experimental Workflow for UXS Characterization.
Recombinant Expression and Purification of Soluble UXS (e.g., hUXS1)
a. Expression: The coding sequence for human UXS1 is cloned into a pET-based expression vector with an N-terminal His-tag. The plasmid is transformed into E. coli Rosetta 2(DE3) cells.[4] Cultures are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with 0.5 mM IPTG for 16-20 hours at 18°C.
b. Purification: Cells are harvested, resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication. The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. After washing with lysis buffer containing 20 mM imidazole, the protein is eluted with a gradient of 20-500 mM imidazole. Eluted fractions containing pure UXS are pooled, concentrated, and buffer-exchanged into storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
Recombinant Expression and Purification of Membrane-Bound UXS
Note: This is a generalized protocol due to the challenges in expressing and purifying active, full-length membrane-bound UXS.
a. Expression: The coding sequence for the full-length membrane-bound UXS is cloned into an appropriate expression vector for eukaryotic systems (e.g., yeast or insect cells) to ensure proper membrane insertion and folding. A C-terminal tag (e.g., His-tag or GFP-tag) is often used.
b. Membrane Preparation and Solubilization: Cells are harvested and lysed. The membrane fraction is isolated by ultracentrifugation. Membrane proteins are then solubilized using a mild non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM) or digitonin) in a buffer containing protease inhibitors and stabilizing agents like glycerol.
c. Purification: The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA) in the presence of the same detergent used for solubilization to maintain protein integrity.
This compound Synthase Activity Assay
a. Reaction Mixture: A typical reaction mixture (50-100 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5-8.0)
-
1-2 mM UDP-GlcA (substrate)
-
1 mM NAD+ (cofactor)
-
Purified enzyme (soluble or solubilized membrane-bound UXS)
b. Reaction Incubation: The reaction is initiated by adding the enzyme and incubated at a controlled temperature (e.g., 30-37°C) for a specific time (e.g., 15-60 minutes).
c. Reaction Quenching: The reaction is stopped by adding an equal volume of acetonitrile (B52724) or by boiling.[4]
d. Product Analysis:
-
High-Performance Liquid Chromatography (HPLC): The reaction mixture is analyzed by anion-exchange or reverse-phase HPLC to separate and quantify the product, this compound, from the substrate, UDP-GlcA.[10][11] Detection is typically performed by UV absorbance at 262 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, the product peak can be collected from HPLC and analyzed by 1H-NMR to confirm the identity of this compound.[12][13]
Conclusion
Soluble and membrane-bound this compound synthases represent two distinct enzymatic systems for the production of a vital nucleotide sugar. While soluble, cytosolic isoforms appear to be the workhorses for generating large quantities of this compound for bulk polysaccharide synthesis, their membrane-bound counterparts in the Golgi and ER likely provide a localized and potentially more regulated supply for the intricate glycosylation processes within the secretory pathway. The significant challenges in studying membrane-bound UXS highlight an area ripe for further investigation. The development of robust expression and assay systems for these enzymes will be critical to fully elucidate their kinetic properties and physiological significance, paving the way for a more complete understanding of glycosylation in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosol-Localized this compound Synthases Provide the Major Source of this compound for the Biosynthesis of Xylan and Xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of the UDP-glucuronate decarboxylase (UXS) gene family in tobacco and functional characterization of NtUXS16 in Golgi apparatus in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of this compound. Cloning and characterization of a novel Arabidopsis gene family, UXS, encoding soluble and putative membrane-bound UDP-glucuronic acid decarboxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 12. Binding pattern of intermediate UDP-4-keto-xylose to human this compound synthase: Synthesis and STD NMR of model keto-saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Specificity of UDP-Xylose Dependent Glycosyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the specificity of UDP-xylose dependent glycosyltransferases. It is designed to assist researchers in selecting the most appropriate experimental approach for their specific needs, offering a detailed overview of alternative techniques, supporting data, and complete experimental protocols.
Introduction to Glycosyltransferase Specificity
Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate, such as a nucleotide sugar, to an acceptor molecule. This compound dependent glycosyltransferases specifically utilize uridine (B1682114) diphosphate (B83284) xylose (this compound) as the sugar donor. The specificity of these enzymes is a critical determinant of the structure and function of the resulting glycoconjugates, which play vital roles in numerous biological processes. Many glycosyltransferases exhibit a high degree of specificity for both their donor and acceptor substrates, while others can be more promiscuous, accepting a range of related molecules.[1] Validating this specificity is crucial for understanding their biological function and for their application in biotechnology and drug development.
Comparison of Assay Methods for Specificity Determination
Several methods are available to determine the substrate specificity of this compound dependent glycosyltransferases. The choice of assay depends on factors such as the required throughput, sensitivity, and the nature of the substrates. Below is a comparison of the most common techniques.
| Assay Method | Principle | Advantages | Disadvantages | Typical Throughput | Relative Cost |
| Radioactivity-Based Assays | Transfer of a radiolabeled xylose from UDP-[14C]xylose to an acceptor substrate is quantified by scintillation counting.[2] | High sensitivity, direct measurement of product formation. | Requires handling of radioactive materials, hazardous waste disposal, time-consuming separation steps.[3][4] | Low to medium | Moderate |
| Fluorescence-Based Assays (e.g., UDP-Glo™) | The production of UDP, a byproduct of the glycosyltransferase reaction, is coupled to a series of enzymatic reactions that generate a fluorescent or luminescent signal.[5][6][7] | High-throughput compatible, non-radioactive, commercially available kits, highly sensitive.[5][6][8] | Indirect measurement of product formation, potential for interference from library compounds.[3] | High | High |
| Mass Spectrometry (MS) | Direct detection and quantification of the glycosylated product based on its mass-to-charge ratio.[9] | High specificity and accuracy, label-free, can identify the exact site of glycosylation.[3][9] | Requires specialized and expensive instrumentation, lower throughput compared to fluorescence assays.[3] | Low to medium | Very High |
| Glycan Microarrays | A library of potential acceptor glycans is immobilized on a solid support and incubated with the glycosyltransferase and this compound. Product formation is detected using a labeled antibody or lectin. | Very high throughput, allows for screening of a large number of potential acceptors simultaneously. | Requires a pre-existing library of acceptor molecules, may not be suitable for all types of acceptors (e.g., proteins, lipids). | Very High | High |
Quantitative Data on Substrate Specificity
The specificity of a this compound dependent glycosyltransferase is quantitatively described by its kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), for different substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The catalytic efficiency of the enzyme is often expressed as the kcat/Km ratio.
Below is a table summarizing the kinetic parameters of a this compound-preferring C-glycosyltransferase, LaCGT1, with its preferred acceptor substrate, phloretin.
| Enzyme | Acceptor Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| LaCGT1 | Phloretin | 23.4 | 0.93 | 0.0399 | [10] |
This table demonstrates how kinetic data can be used to quantify the specificity of an enzyme for a particular substrate. A comprehensive analysis would involve determining these parameters for a range of potential acceptor and donor substrates. For instance, some glycosyltransferases exhibit promiscuity towards their sugar donors. One study on an O-glycosyltransferase, MrOGT2, showed it could utilize UDP-rhamnose, UDP-glucose, this compound, and UDP-galactose with varying efficiencies.[11]
Experimental Protocols
Radioactivity-Based Xylosyltransferase Assay
This protocol is adapted from a method for measuring the activity of xylosyltransferase (XylT), which initiates the biosynthesis of glycosaminoglycan chains.[2]
Materials:
-
Enzyme preparation (e.g., purified recombinant enzyme or cell lysate)
-
UDP-[14C]xylose
-
Acceptor substrate (e.g., synthetic peptide)
-
Reaction buffer (e.g., 25 mM MES, pH 6.5, 25 mM KCl, 5 mM KF, 5 mM MgCl2, 5 mM MnCl2)
-
Gel filtration column or cation exchange resin
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. A typical 40 µL reaction contains:
-
10 µL of enzyme preparation
-
Reaction buffer components at their final concentrations
-
2 mM UDP-[14C]xylose (specific activity of ~3.0 × 105 dpm/nmol)
-
1 nmol of acceptor peptide
-
-
Incubate the reaction at 37°C for a defined period (e.g., 1 to 16 hours), depending on the enzyme activity.
-
Stop the reaction by adding an appropriate quenching solution or by heat inactivation.
-
Separate the radiolabeled product from the unreacted UDP-[14C]xylose. This can be achieved by:
-
Gel filtration chromatography: Pass the reaction mixture through a size-exclusion column (e.g., Superdex peptide) and collect fractions.
-
Cation exchange chromatography: If the acceptor is a peptide, it can be bound to a cation exchange resin, washed to remove the negatively charged UDP-[14C]xylose, and then eluted.
-
-
Add scintillation fluid to the collected fractions (for gel filtration) or the eluted product (for ion exchange).
-
Quantify the radioactivity in each fraction using a scintillation counter. The amount of radioactivity incorporated into the product is proportional to the enzyme activity.
Fluorescence-Based UDP-Glo™ Glycosyltransferase Assay
This protocol is based on the commercially available UDP-Glo™ Glycosyltransferase Assay from Promega.[5][6][8]
Materials:
-
Enzyme preparation
-
This compound (non-radiolabeled)
-
Acceptor substrate
-
UDP-Glo™ Glycosyltransferase Assay kit (contains UDP Detection Reagent)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Set up the glycosyltransferase reaction in a well of a white multi-well plate. A typical 25 µL reaction contains:
-
Enzyme in an appropriate buffer
-
Desired concentration of this compound
-
Desired concentration of acceptor substrate
-
-
Incubate the reaction at the optimal temperature for the enzyme for a set amount of time.
-
Equilibrate the plate and the UDP-Glo™ Detection Reagent to room temperature.
-
Add an equal volume (25 µL) of the UDP-Glo™ Detection Reagent to each well.
-
Mix the contents of the wells by orbital shaking for 1 minute.
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of UDP produced, which corresponds to the enzyme activity.
Mass Spectrometry-Based Acceptor Specificity Screening
This protocol outlines a general workflow for using mass spectrometry to identify acceptor substrates.[9]
Materials:
-
Enzyme preparation
-
This compound
-
Library of potential acceptor substrates
-
Reaction buffer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Set up individual reactions for each potential acceptor substrate in a multi-well plate. Each reaction should contain the enzyme, this compound, and one acceptor from the library in the appropriate reaction buffer. Include a negative control reaction without the enzyme for each acceptor.
-
Incubate the reactions at the optimal temperature and for a sufficient time to allow for product formation.
-
Stop the reactions, for example, by adding a quenching solvent like acetonitrile (B52724) or by heat inactivation.
-
Centrifuge the plate to pellet any precipitated protein.
-
Analyze the supernatant of each reaction by LC-MS.
-
Compare the mass spectra of the reaction with the enzyme to the negative control. The appearance of a new peak with a mass corresponding to the acceptor plus a xylose moiety indicates that the compound is a substrate for the enzyme.
-
The identity of the product can be further confirmed by tandem mass spectrometry (MS/MS) fragmentation analysis.
Visualizations
References
- 1. Promiscuity and specificity of eukaryotic glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 6. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 7. Figure 1: [Uridine diphosphate (UDP)-Glo Glycosyltransferase Assay.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. Discovery of Glycosyltransferases Using Carbohydrate Arrays and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxapress.com [maxapress.com]
- 11. Substrate promiscuity catalyzed by an O-glycosyltransferase MrOGT2 from Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized UDP-Xylose
For researchers, scientists, and drug development professionals, the purity of UDP-xylose is paramount for reliable and reproducible results in glycosylation studies, enzyme kinetics, and drug discovery. This guide provides a comparative analysis of common this compound synthesis methods, focusing on the purity of the final product. We present detailed experimental protocols for key purity assessment techniques and supporting data to aid in the selection of the most suitable synthesis route for your research needs.
Uridine diphosphate (B83284) xylose (this compound) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of a wide array of glycoconjugates, including proteoglycans and glycoproteins. The enzymatic transfer of xylose from this compound to serine residues in core proteins is the initiating step for the assembly of glycosaminoglycan (GAG) chains, which are vital for numerous biological processes. Given this central role, the use of high-purity this compound in research and development is non-negotiable. Impurities can lead to inaccurate kinetic data, inhibition of glycosyltransferases, and the formation of undesirable side products, ultimately compromising experimental outcomes.
This guide compares the three primary methods for obtaining this compound: chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. We evaluate each based on purity, yield, and the profile of potential impurities.
Comparison of this compound Synthesis Methods
The choice of synthesis method for this compound can significantly impact the purity and yield of the final product. The following table summarizes the key performance indicators for each approach.
| Synthesis Method | Typical Purity | Typical Yield | Key Advantages | Common Impurities |
| Chemical Synthesis | >95% | Low to Moderate | Versatility in creating analogs | Unreacted starting materials, protecting group remnants, diastereomers, pyrophosphate hydrolysis products (UMP, UDP). |
| Enzymatic Synthesis | >98% | Moderate to High | High stereospecificity, milder reaction conditions | Unreacted substrates (e.g., UDP-glucose, UTP), enzyme contaminants, other UDP-sugars (e.g., UDP-glucuronic acid). |
| Chemoenzymatic Synthesis | >98% | High | Combines the flexibility of chemical synthesis with the specificity of enzymatic catalysis, often leading to higher yields and purity. | Unreacted xylose-1-phosphate anomers, residual enzymes, byproducts from the chemical steps. |
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound from potential impurities. A common method involves anion-exchange or porous graphitic carbon chromatography coupled with UV detection.
Protocol for HPLC Analysis of this compound:
-
Column: A porous graphitic carbon column, such as a Hypercarb™ column (100 x 2.1 mm, 5 µm), is effective for separating UDP-sugars.
-
Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate, pH 8.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2-20% B (linear gradient)
-
25-30 min: 20% B
-
30-35 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Detection: UV absorbance at 262 nm.
-
Sample Preparation: Dissolve the synthesized this compound in Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Quantification: Purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram. A standard curve of high-purity, commercially available this compound should be used for accurate quantification.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and assessing its purity. The anomeric proton of the xylose moiety provides a distinct signal that can be used for both identification and quantification.
Protocol for ¹H-NMR Analysis of this compound:
-
Sample Preparation: Lyophilize 1-5 mg of the synthesized this compound and dissolve it in 500 µL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Internal Standard: Add a known amount of a certified internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for quantitative analysis.
-
NMR Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with water suppression (e.g., presaturation).
-
Number of Scans: 64 or more to ensure a good signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds to allow for full relaxation of the protons, which is crucial for accurate quantification.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase and baseline correct the spectrum.
-
Integrate the characteristic anomeric proton signal of α-UDP-xylose (a doublet around 5.5-5.6 ppm with a J-coupling of ~3-4 Hz).
-
-
Purity Calculation: The purity is calculated by comparing the integral of the anomeric proton of this compound to the integral of the known amount of the internal standard. The absence of significant impurity peaks in the spectrum is also a key indicator of high purity.
Visualizing the Assessment Workflow
To provide a clear overview of the process, the following diagrams illustrate the synthesis and purity assessment workflows.
Signaling Pathway Involving this compound
The critical role of this compound is exemplified in the initiation of glycosaminoglycan synthesis, a key signaling pathway component.
A Researcher's Guide to UDP-Xylose Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of UDP-xylose is critical for unraveling its role in various biological processes, from proteoglycan synthesis to cell wall biosynthesis. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.
This document benchmarks four principal methods for the quantification of uridine (B1682114) diphosphate-xylose (this compound): High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Refractive Index (RI) detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Enzymatic Assays. Each method's performance is evaluated based on key analytical parameters to guide researchers in making informed decisions.
Comparative Performance of this compound Quantification Methods
The selection of an appropriate quantification method depends on factors such as required sensitivity, specificity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters for each technique.
| Parameter | HPLC-UV/RI | LC-MS/MS | Capillary Electrophoresis (CE) | Enzymatic Assay |
| Principle | Chromatographic separation followed by UV absorbance or refractive index detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. | Separation based on charge-to-size ratio in an electric field. | Specific enzymatic conversion of the target molecule linked to a detectable signal (e.g., absorbance). |
| Specificity | Moderate to Good (potential for co-elution) | Very High | High | Very High |
| Sensitivity (LOD) | ~0.8 ppm (for xylose by HPLC-RI)[1][2][3] | ~70 nmol/L (for this compound)[4][5] | High (method dependent) | ~0.7 mg/L (for D-xylose) |
| Quantification (LOQ) | ~2.5 ppm (for xylose by HPLC-RI)[1][2][3] | High sensitivity, typically in the low nmol/L range. | High (method dependent) | Typically in the µM range. |
| Linearity Range | Typically 1-2 orders of magnitude. | 3 or more orders of magnitude.[4][5] | Wide dynamic range. | Narrower range compared to chromatographic methods. |
| Sample Throughput | Moderate | High (with modern autosamplers) | High | High (especially in microplate format) |
| Instrumentation Cost | Low to Moderate | High | Moderate | Low |
| Expertise Required | Moderate | High | Moderate | Low to Moderate |
| Sample Matrix | Cleaner samples preferred to avoid interference. | Tolerant to complex matrices due to high selectivity. | Requires clean samples. | Can be sensitive to matrix effects. |
| Recovery | 80-110% (typical) | 80 ± 5% to 90 ± 5% for UDP-sugars.[4][5] | High (method dependent) | Dependent on sample preparation. |
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided below. These protocols are intended as a guide and may require optimization for specific sample types and instrumentation.
High-Performance Liquid Chromatography (HPLC-MS/MS) for this compound
This method is highly sensitive and specific, making it suitable for complex biological samples.[4][5]
a. Sample Preparation (from plant cells) [4][5]
-
Quenching and Extraction: Pulverize frozen plant material. Add 250 µL of a cold (-20°C) chloroform:methanol solution (3:7 v/v). Incubate at -20°C for 2 hours, vortexing every 30 minutes. Add 400 µL of cold water, vortex thoroughly, and centrifuge at 14,000 rpm for 5 minutes. Collect the upper aqueous phase.
-
Solid-Phase Extraction (SPE): Condition a porous graphitic carbon (PGC) SPE cartridge. Load the aqueous extract. Wash the cartridge to remove interfering substances. Elute the UDP-sugars with an appropriate solvent (e.g., a solution containing NaOH).
-
Concentration: Evaporate the solvent from the eluate and reconstitute the sample in 250 µL of water.
-
Column: Porous graphitic carbon column (e.g., Hypercarb™).
-
Mobile Phase: A gradient of aqueous ammonium (B1175870) carbonate and acetonitrile (B52724) is commonly used.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. Use multiple reaction monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for this compound.
Enzymatic Assay for D-Xylose (as a proxy for this compound)
This method offers high specificity and is suitable for high-throughput screening. The principle involves the enzymatic conversion of xylose, leading to the production of NADH, which can be measured spectrophotometrically at 340 nm.
a. Sample Preparation
-
Deproteinization: For protein-containing samples, add perchloric acid to precipitate proteins.
-
Neutralization: Neutralize the sample with KOH and centrifuge to remove the precipitate. The clear supernatant is used for the assay.
b. Assay Procedure (based on a generic kit) [1]
-
Pipette the sample, a blank (water), and a D-xylose standard into separate cuvettes or microplate wells.
-
Add the assay buffer containing ATP and NAD+.
-
Measure the initial absorbance (A1) at 340 nm.
-
Initiate the reaction by adding the enzyme mixture (containing xylose isomerase, xylulokinase, etc.).
-
Incubate for a specified time (e.g., 15 minutes) at a controlled temperature.
-
Measure the final absorbance (A2) at 340 nm.
-
The concentration of D-xylose is proportional to the change in absorbance (A2 - A1).
Capillary Electrophoresis (CE)
CE offers high separation efficiency and short analysis times.
a. Sample Preparation
-
Samples should be filtered and diluted in the running buffer to minimize matrix effects.
b. CE Analysis
-
Capillary: Fused-silica capillary.
-
Running Buffer: A buffer with a pH that ensures this compound is charged (e.g., alkaline borate (B1201080) buffer).
-
Voltage: High voltage (e.g., 20-30 kV) is applied across the capillary.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., 262 nm) or indirect detection methods.
Mandatory Visualizations
The following diagrams illustrate key biological pathways involving this compound, created using the DOT language for Graphviz.
Caption: De novo biosynthesis pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. citedrive.com [citedrive.com]
- 4. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of UDP-Xylose: A Guide for Laboratory Professionals
Uridine diphosphate (B83284) xylose (UDP-xylose) is a crucial nucleotide sugar involved in various metabolic pathways, including the synthesis of proteoglycans.[1][2] Adherence to proper disposal protocols for this compound is essential to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before disposal, it is critical to handle this compound with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for this compound disodium (B8443419) salt indicates that the compound can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Recommended PPE:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If generating dusts, use a respirator.
In case of exposure, follow these first-aid measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3][4]
-
Skin Contact: Wash with plenty of soap and water.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]
-
Ingestion: Rinse the mouth and seek medical attention if you feel unwell.[4]
Disposal Procedure for this compound
The primary guideline for the disposal of this compound is to treat it as a hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5][6]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, paper towels), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "Uridine Diphosphate Xylose."
-
Include the concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste pickup requests.
-
While D-xylose, a component of this compound, is listed by some institutions as non-hazardous and eligible for trash disposal, the complete this compound molecule, particularly its disodium salt, is classified as hazardous.[3][6] Therefore, the more stringent disposal requirements for the hazardous classification must be followed.
Chemical and Physical Properties
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O₁₆P₂ | [1][7][8] |
| Molecular Weight | 536.28 g/mol | [1][7][8] |
| CAS Number | 3616-06-6 | [1][7] |
| Melting Point | 144.5 °C | [7] |
| Solubility in Water | 80 mg/mL (for disodium salt) | [9] |
| Physical Description | Solid | [7] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. d-Xylose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Udp xylose | C14H22N2O16P2 | CID 19235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. UDP-D-Xylose | C14H22N2O16P2 | CID 11857306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound disodium | Cryptococcus laurentii | Sugar donors |TargetMol [targetmol.com]
Personal protective equipment for handling UDP-xylose
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Uridine diphosphate (B83284) xylose (UDP-xylose). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, in its disodium (B8443419) form, is classified with the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice for protection against incidental contact. Ensure gloves are regularly inspected for tears or punctures before use. Change gloves immediately if they become contaminated. |
| Eyes/Face | Safety goggles and/or face shield | Wear safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or aerosol generation. |
| Body | Laboratory coat | A standard, long-sleeved laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory | Respirator (if required) | A respirator may be necessary if there is a potential to generate dust or aerosols, or when working in a poorly ventilated area. The type of respirator and cartridge should be selected based on a formal risk assessment. |
Operational Plan: Handling and Disposal
1. Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the solid form to minimize inhalation of dust particles.
2. Safe Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust or aerosols. Handle the solid form carefully to avoid generating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom[1]. Contaminated clothing should be removed and washed before reuse[1].
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C[1].
4. Spill Response:
-
In the event of a spill, evacuate the area.
-
Wear the appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it in a designated, labeled waste container.
-
Clean the spill area thoroughly with a suitable cleaning agent.
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials (e.g., gloves, wipes, containers) in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
